2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride
Description
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Properties
IUPAC Name |
2-amino-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)9-5-3-8(4-6-9)10(13)7-11;/h3-6H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOJBHJZWUEQNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500070 | |
| Record name | 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152278-03-0 | |
| Record name | 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride is a substituted α-amino ketone of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ketone, makes it a versatile building block for the construction of more complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. This guide provides a comprehensive overview of the fundamental properties of this compound, grounded in available technical data, to support its application in research and development.
Chemical Identity and Core Properties
This compound, also known by its synonym 2-Amino-4'-dimethylaminoacetophenone HCl, is a hydrochloride salt of a tertiary aromatic amine derivative.[1][2] The presence of the hydrochloride salt enhances the stability of the compound, as primary α-amino ketones are often prone to self-condensation.[1]
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 152278-03-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅ClN₂O | [1][3] |
| Molecular Weight | 214.7 g/mol | [1][3] |
| IUPAC Name | 2-amino-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride | [1] |
| Synonyms | 2-Amino-4'-dimethylaminoacetophenone HCl | [2][3] |
| Purity | Typically ≥98% | [3] |
Structural Elucidation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl and amino groups, and the methyl protons of the dimethylamino group. The aromatic protons on the para-substituted ring would likely appear as two distinct doublets. The methylene protons would likely appear as a singlet, and the dimethylamino protons as a singlet further upfield.
¹³C NMR: The carbon NMR would show signals for the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), the methylene carbon, and the methyl carbons of the "N,N"-dimethyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by key vibrational frequencies. A strong absorption band corresponding to the C=O (ketone) stretching would be prominent. N-H stretching vibrations from the protonated amine (as part of the hydrochloride salt) would also be expected. C-N stretching and aromatic C-H and C=C stretching bands would also be present.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the free base (C₁₀H₁₄N₂O) upon ionization. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the amino-methylene group.
Reactivity, Stability, and Handling
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups. The primary amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The ketone carbonyl group is electrophilic and is susceptible to nucleophilic attack, for example, in reduction reactions to form the corresponding amino alcohol or in reactions with Grignard reagents. The aromatic ring can undergo electrophilic substitution, with the strong activating effect of the dimethylamino group directing substituents to the ortho positions.
Stability and Storage
As a hydrochloride salt, the compound is expected to be a crystalline solid with greater stability than its free base form. Primary α-amino ketones can be unstable and are prone to self-condensation reactions. It is recommended to store the compound in a cool, dry place, away from incompatible materials. Safety data sheets suggest it is not classified as a hazardous substance, but standard laboratory precautions should be taken.[4]
Handling and Safety
Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, seek medical attention.[4]
Synthetic Pathways
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be conceptualized based on established organic chemistry principles.
A common method for the synthesis of α-amino ketones is through the Delepine reaction. This would involve the reaction of an α-halo ketone precursor, such as 2-bromo-1-(4-(dimethylamino)phenyl)ethanone, with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine hydrochloride.
Diagram 1: Conceptual Synthetic Workflow for this compound
Caption: A plausible synthetic route to the target compound.
Applications in Research and Drug Development
α-Amino acetophenone derivatives are recognized as valuable scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of a wide range of biologically active compounds. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl group) in close proximity allows for diverse interactions with biological targets.
This class of compounds is integral to the synthesis of various pharmaceuticals. While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for:
-
Heterocyclic compounds: The bifunctional nature of the molecule makes it an ideal starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles, which are prevalent in many drug molecules.
-
Enzyme inhibitors: The amino ketone functionality can be incorporated into molecules designed to target the active sites of enzymes.
-
Receptor ligands: The aromatic and amino features of the molecule can be modified to create compounds that bind to specific biological receptors.
Conclusion
This compound is a chemical entity with significant potential for applications in organic synthesis and drug discovery. While detailed experimental data in the public domain is limited, this guide provides a foundational understanding of its properties based on available information and established chemical principles. Further research and publication of its detailed characterization and reactivity will undoubtedly expand its utility for the scientific community.
References
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PubChem. 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one hydrochloride. [Link]
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PrepChem. Synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride. [Link]
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Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [Link]
- Google Patents. Preparation method of isoproterenol hydrochloride.
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SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]
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Navigating Chemical Identities: A Technical Guide to CAS 152278-03-0
An Important Clarification on Chemical Identity: This technical guide focuses on the physicochemical characteristics of the compound associated with CAS Registry Number 152278-03-0 . It is crucial to note that the initial topic request linked this CAS number to the chemical name 1-[4-(2-azepan-1-ylethoxy)benzyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol. However, extensive database verification confirms that CAS 152278-03-0 correctly corresponds to 2-Amino-1-[4-(dimethylamino)phenyl]ethanone hydrochloride .
This guide will proceed with a detailed examination of the true identity of CAS 152278-03-0. A brief overview of the initially mentioned compound, which corresponds to CAS 198480-21-6, is provided in a separate section to address the original query comprehensively.
Part 1: In-Depth Analysis of CAS 152278-03-0
Chemical Identity and Molecular Structure
2-Amino-1-[4-(dimethylamino)phenyl]ethanone hydrochloride is a chemical intermediate, often utilized in the synthesis of more complex molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a common strategy in drug development and chemical synthesis.
-
IUPAC Name: 2-Amino-1-[4-(dimethylamino)phenyl]ethanone hydrochloride
-
Synonyms: 2-Amino-4'-dimethylaminoacetophenone HCl[1]
-
CAS Registry Number: 152278-03-0
-
Molecular Formula: C₁₀H₁₅ClN₂O[2]
-
Molecular Weight: 214.69 g/mol [2]
Physicochemical Characteristics
The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. These parameters influence its reactivity, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug discovery and development.
| Property | Value | Source(s) |
| Melting Point | 140-144 °C | Multiple sources |
| Boiling Point | 368.8 °C at 760 mmHg | [2] |
| Solubility | DMSO: 125 mg/mL (with ultrasonic and warming to 60°C) | [2] |
| Appearance | Solid powder | [2] |
Note on Boiling Point: A conflicting boiling point of 176.9 °C has also been reported. The higher value is more consistent with the compound's molecular weight and structure.
Acid Dissociation Constant (pKa)
In the absence of experimental data, computational methods serve as a valuable tool for pKa prediction.[3][4][5][6][7] These methods, ranging from quantum mechanics-based approaches to empirical and machine learning models, can provide reliable estimates to guide early-stage drug development. For a molecule with multiple ionizable centers like this one (a primary amine and a tertiary amine), multiple pKa values would be expected. The primary amine would be protonated at physiological pH, and the tertiary amine would also likely be protonated.
Synthesis and Characterization
The synthesis of 2-Amino-1-[4-(dimethylamino)phenyl]ethanone hydrochloride typically involves a multi-step process. A generalized synthetic workflow is outlined below.
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- 2. 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one hydrochloride | C10H15ClN2O | CID 12487190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Predict pKa | Rowan [rowansci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
spectral data for 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride
An In-Depth Technical Guide to the Spectral Characterization of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride
Foreword
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. The focus is the detailed spectral characterization of this compound, a key synthetic intermediate. As a Senior Application Scientist, my objective is not merely to present data, but to elucidate the underlying principles that govern the spectral output. We will explore the causality behind experimental choices and interpret the data through the lens of established spectroscopic theory, ensuring a robust and validated understanding of the molecule's structural identity.
Compound Overview and Physicochemical Properties
This compound is a substituted acetophenone derivative.[1][2][3][4] Its structure combines a primary amine, a ketone, and a para-substituted dimethylamino aromatic ring. The hydrochloride salt form is common for aminoketones, enhancing stability and solubility for research and synthetic applications.[5][6]
A precise structural assignment is paramount for its use as an intermediate, and this is achieved through a combination of spectroscopic techniques. This guide will cover Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Molecular Structure:
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-amino-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride | [7] |
| Alternate Names | 2-Amino-4′-dimethylaminoacetophenone HCl | [8] |
| CAS Number | 152278-03-0 | [7][8] |
| Molecular Formula | C₁₀H₁₅ClN₂O | [8] |
| Molecular Weight | 214.69 g/mol | [7][9] |
| Appearance | Solid (predicted) | |
| Purity | ≥98% (typical) | [8] |
| InChIKey | HFOJBHJZWUEQNE-UHFFFAOYSA-N |[7] |
Infrared (IR) Spectroscopy
Theoretical Principles & Experimental Causality
Infrared spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, causing their bonds to stretch or bend. For the title compound, IR is crucial for identifying the N-H bonds of the aminium group, the C=O of the ketone, C-N bonds, and the substitution pattern of the aromatic ring. The hydrochloride form is expected to shift the N-H stretching frequencies compared to the free base.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount (1-2 mg) of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is acquired first to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions. The sample spectrum is then collected, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram is subjected to a Fourier Transform (FT) to generate the final absorbance or transmittance spectrum.
Causality Insight: ATR is chosen for its simplicity and minimal sample preparation, avoiding the need for KBr pellets or Nujol mulls, which can introduce their own spectral artifacts and are more labor-intensive.
Predicted IR Data and Interpretation
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Interpretation |
|---|---|---|---|
| ~3200-2800 | Broad, Strong | N⁺-H Stretch | The primary amine is protonated (R-NH₃⁺), resulting in a very broad and strong absorption band characteristic of an aminium salt. This replaces the sharper, two-band N-H stretch of a free primary amine.[10] |
| ~3050-3010 | Medium | Aromatic C-H Stretch | Indicates the presence of sp² C-H bonds in the benzene ring. |
| ~2980-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the stretching vibrations of the methyl (N-CH₃) and methylene (-CH₂-) groups. |
| ~1675-1660 | Strong | C=O Stretch (Ketone) | This is a key diagnostic peak. Its frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the electron-rich dimethylamino-substituted phenyl ring, which imparts more single-bond character to the C=O bond.[11] |
| ~1610, ~1520 | Strong, Medium | C=C Stretch (Aromatic) | These two bands are characteristic of the benzene ring vibrations. The high intensity is enhanced by the strong dipole created by the para-substituents. |
| ~1350 | Strong | C-N Stretch (Aryl-N) | Corresponds to the stretching of the bond between the aromatic ring and the dimethylamino nitrogen. |
| ~820 | Strong | C-H Out-of-Plane Bend | A strong band in this region is highly indicative of 1,4-disubstitution (para-substitution) on a benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles & Experimental Causality
NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shift (δ) of a nucleus is sensitive to its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei. For this molecule, NMR is essential to confirm the number and types of protons and carbons, their connectivity, and the substitution pattern of the aromatic ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 10-20 mg of the hydrochloride salt is dissolved in 0.6-0.7 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred as it solubilizes many hydrochloride salts and its residual proton signal does not overlap with key sample signals. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). A standard one-pulse experiment is run. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Using the same sample, a proton-decoupled ¹³C experiment (e.g., PENDANT or DEPT) is performed. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. The wider spectral width (~0-220 ppm) is set.[12]
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.
Causality Insight: The choice of a deuterated solvent is critical to avoid a massive interfering signal from the solvent's own protons. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each unique carbon, making interpretation more straightforward.[1]
Predicted ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)
Caption: Predicted ¹H NMR chemical shift assignments.
Table 3: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |
|---|---|---|---|---|
| ~8.5 | Broad Singlet | 3H | -NH₃⁺ | The protons on the aminium group are acidic and exchangeable. They typically appear as a broad signal that would disappear upon addition of D₂O.[10] |
| ~7.9 | Doublet (d) | 2H | Ar-H (ortho to C=O) | These aromatic protons are deshielded by the adjacent electron-withdrawing carbonyl group. They appear as a doublet due to coupling with the neighboring protons (meta to C=O). |
| ~6.7 | Doublet (d) | 2H | Ar-H (meta to C=O) | These aromatic protons are shielded by the strongly electron-donating dimethylamino group. They couple with the ortho protons, resulting in a doublet. |
| ~4.5 | Singlet (s) | 2H | -C(=O)-CH₂-NH₃⁺ | Protons on a carbon alpha to a carbonyl group are deshielded and typically appear in the 2.0-2.5 ppm range.[11] However, the adjacent, strongly electron-withdrawing aminium group (-NH₃⁺) causes significant additional deshielding, shifting this signal further downfield. |
| ~3.0 | Singlet (s) | 6H | -N(CH₃)₂ | The six protons of the two equivalent methyl groups on the tertiary amine appear as a single, sharp peak. |
Predicted ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)
Table 4: Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation | | :--- | :--- | :--- | :--- | | ~195 | C=O | The carbonyl carbon is highly deshielded and appears far downfield, which is characteristic for ketones.[11] Conjugation with the ring slightly shields it compared to a non-conjugated ketone (~205 ppm). | | ~154 | Ar-C (para to C=O) | This is the quaternary carbon directly attached to the electron-donating -N(CH₃)₂ group, causing it to be significantly deshielded. | | ~131 | Ar-C (ortho to C=O) | These two equivalent carbons are deshielded by the adjacent carbonyl group. | | ~125 | Ar-C (ipso to C=O) | This quaternary carbon is shielded relative to other aromatic carbons due to the substitution effect. | | ~111 | Ar-C (meta to C=O) | These two equivalent carbons are strongly shielded by the para -N(CH₃)₂ group. | | ~45 | -CH₂- | This methylene carbon is attached to two electron-withdrawing groups (C=O and NH₃⁺), placing it in this downfield region. | | ~40 | -N(CH₃)₂ | The two equivalent methyl carbons of the dimethylamino group. |
Mass Spectrometry (MS)
Theoretical Principles & Experimental Causality
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small molecules, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a predictable manner. The fragmentation pattern serves as a molecular fingerprint. Electrospray Ionization (ESI) is a softer technique often used for salts, which would likely show a strong signal for the cationic form of the molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte is left as a gas-phase ion. For this molecule, the protonated free base, [M+H]⁺, where M is the free base C₁₀H₁₄N₂O, is the expected ion.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio. The detector records the abundance of each ion.
Causality Insight: ESI is the method of choice for a pre-existing salt as it is a soft ionization technique that introduces the intact cation into the mass analyzer with minimal fragmentation, allowing for clear determination of the molecular weight of the cation.
Predicted Mass Spectrum and Fragmentation
The free base has a molecular weight of 178.24 g/mol . In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 179 .
Under conditions that induce fragmentation (e.g., collision-induced dissociation in MS/MS), the most likely fragmentation pathway is alpha-cleavage, a characteristic fragmentation of ketones.[11][13]
Caption: Primary alpha-cleavage fragmentation pathway for the parent ion.
Interpretation of Fragmentation: The most favorable cleavage occurs at the bond between the carbonyl carbon and the alpha-carbon (-CH₂-). This is because it results in the formation of a stable, resonance-stabilized acylium ion.
-
Parent Ion [M+H]⁺ (m/z 179): The protonated free base.
-
Fragment (m/z 148): This represents the key diagnostic fragment, the 4-(dimethylamino)benzoyl cation. Its stability is enhanced by the electron-donating dimethylamino group.
-
Neutral Loss (31 Da): The corresponding neutral loss is the •CH₂NH₃⁺ radical cation.
Conclusion
The collective analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation of this compound. The IR spectrum confirms the key functional groups, particularly the aminium salt and the conjugated ketone. NMR spectroscopy precisely maps the carbon-hydrogen framework, confirming the 1,4-disubstituted aromatic ring and the chemical environments of all protons and carbons. Finally, mass spectrometry verifies the molecular weight of the cationic component and shows a characteristic fragmentation pattern dominated by alpha-cleavage. This multi-technique approach ensures the highest degree of confidence in the compound's identity, a critical requirement for its application in research and development.
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Scott, K. N. (1972). CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Available at: [Link]
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Ojima, M., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PubMed Central. Available at: [Link]
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Al-Rubaye, A. F., et al. (2018). SYNTHESIS AND SPECTRAL CHARACTERISATION OF NEW β- AMINOKETONE COMPOUNDS. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). IR and 1 H NMR spectral data of β-amino ketone derivatives 1~3. ResearchGate. Available at: [Link]
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Rai, U. S., et al. (2010). Synthesis and biological evaluation of aminoketones. European Journal of Medicinal Chemistry. Available at: [Link]
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Lee, K., & Gibson, D. T. (1996). Mass spectra of acetophenone in the molecular ion region. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available at: [Link]
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Bosch, E. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). PubChem. Available at: [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
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Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses. Available at: [Link]
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An In-depth Technical Guide to 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride: Synthesis, History, and Applications
This technical guide provides a comprehensive overview of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride (CAS RN: 152278-03-0), a substituted α-amino ketone of interest to researchers in medicinal chemistry and drug development. While the specific discovery and historical narrative of this compound are not prominently documented in scientific literature, its structural motif is common among synthetic intermediates. This guide will therefore focus on its plausible synthesis, physicochemical properties, and potential applications, grounded in established chemical principles for this class of molecules.
Introduction and Physicochemical Properties
This compound, also known as 2-Amino-4'-dimethylaminoacetophenone HCl, is a crystalline solid.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable for use in various reaction conditions. Its core structure features a phenylethanone backbone with an amino group at the alpha position and a dimethylamino substituent at the para position of the phenyl ring.
| Property | Value | Source(s) |
| CAS Number | 152278-03-0 | [1] |
| Molecular Formula | C₁₀H₁₅ClN₂O | [1] |
| Molecular Weight | 214.7 g/mol | [1] |
| Alternate Names | 2-Amino-4′-dimethylaminoacetophenone HCl | [1] |
| Appearance | Crystalline solid | [1] |
Plausible Synthetic Pathways and Methodologies
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on well-established methods for the synthesis of α-amino ketones, a logical and efficient pathway can be proposed. The most probable route involves a two-step process: the α-bromination of a substituted acetophenone followed by amination.
Step 1: Synthesis of the α-Bromo Ketone Intermediate
The synthesis would likely begin with the α-bromination of 1-(4-(dimethylamino)phenyl)ethanone. This reaction is a common method for introducing a leaving group at the α-position of a ketone.
Experimental Protocol: α-Bromination of 1-(4-(dimethylamino)phenyl)ethanone
-
Reaction Setup: To a solution of 1-(4-(dimethylamino)phenyl)ethanone in a suitable solvent such as acetic acid, add a brominating agent. Pyridine hydrobromide perbromide is a safer and effective alternative to liquid bromine.[2]
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically around 90°C, for a duration of 3-4 hours.[2]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.[2]
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product, 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone (CAS RN: 37904-72-6), can be isolated by precipitation upon addition of water, followed by filtration and washing.[3]
Step 2: Amination of the α-Bromo Ketone
The resulting α-bromo ketone is a versatile intermediate for nucleophilic substitution. The introduction of the amino group can be achieved through various methods, with the Delépine reaction being a classic and effective approach.[4]
Experimental Protocol: Delépine Reaction for Amination
-
Formation of the Hexaminium Salt: The α-bromo ketone, 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, is dissolved in a solvent like diethyl ether. Hexamethylenetetramine is then added, and the mixture is stirred at room temperature. This leads to the formation of a quaternary ammonium salt which precipitates out of the solution.[4]
-
Hydrolysis to the Primary Amine: The isolated hexaminium salt is then subjected to acidic hydrolysis. This is typically achieved by refluxing the salt in a mixture of ethanol and concentrated hydrochloric acid.[4]
-
Isolation of the Hydrochloride Salt: Upon cooling of the reaction mixture, the desired product, this compound, crystallizes and can be isolated by filtration, washed with a cold solvent like ethanol, and dried under vacuum.[4]
An alternative amination method involves direct reaction with a source of ammonia, although this can sometimes lead to side products. The reaction with sodium azide to form an α-azido ketone, followed by reduction, is another viable route.[5]
Historical Context and Potential Applications
While a specific "discovery" of this compound is not found in the historical record, its existence is a logical consequence of the development of synthetic organic chemistry. The synthesis of α-amino ketones has been an area of significant research due to their utility as building blocks in the preparation of more complex molecules, including pharmaceuticals.
The structural components of this molecule suggest its potential as an intermediate in several areas:
-
Pharmaceutical Synthesis: α-Amino ketones are precursors to a wide range of biologically active compounds, including amino alcohols, oxazoles, and other heterocyclic systems. The dimethylamino group can influence the pharmacokinetic properties of a final drug molecule.
-
Organic Synthesis: The presence of three reactive sites—the ketone, the α-amino group, and the activated aromatic ring—makes it a versatile synthon for the construction of diverse molecular architectures.
-
Materials Science: The chromophoric nature of the p-(dimethylamino)benzoyl group suggests potential applications in the synthesis of dyes and functional materials.
Visualization of Synthetic Workflow
The following diagram illustrates the plausible synthetic pathway from 1-(4-(dimethylamino)phenyl)ethanone to the final hydrochloride salt.
Caption: Plausible two-step synthesis of the target compound.
Conclusion
This compound is a compound whose value lies primarily in its potential as a synthetic intermediate. While its own history is not well-documented, the chemical principles underlying its likely synthesis are robust and well-established. This guide provides a scientifically sound framework for its preparation and an understanding of its potential utility in the broader context of chemical and pharmaceutical research. Further investigation into its reactivity and application in the synthesis of novel compounds is a promising area for future research.
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Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved January 14, 2026, from [Link]
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National Institutes of Health. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Technical Guide: Evaluating Novel Reagents in Proteomics, a Case Study on 2-Amino-4′-dimethylaminoacetophenone HCl
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the topic of the role of 2-Amino-4′-dimethylaminoacetophenone HCl in proteomics. Following a comprehensive review of the current scientific literature, it has been determined that this specific compound does not have an established or documented role in the field of proteomics. Therefore, this document will serve as an in-depth technical guide to the principles and methodologies for evaluating a novel chemical entity with a similar structure for its potential applications in proteomics. We will use 2-Amino-4′-dimethylaminoacetophenone HCl as a case study to illustrate these concepts.
Introduction: The Quest for Novel Proteomic Tools
Proteomics, the large-scale study of proteins, is a cornerstone of modern biological research and drug development.[1] The complexity of the proteome necessitates a diverse and ever-expanding toolkit of chemical probes, labeling reagents, and analytical strategies to elucidate protein structure, function, interactions, and dynamics. The introduction of novel reagents can unlock new avenues of investigation, from improving the sensitivity of mass spectrometry to enabling the targeted capture of specific protein populations.
This guide will provide a framework for assessing the potential of a novel compound, using 2-Amino-4′-dimethylaminoacetophenone HCl as a hypothetical candidate. We will explore its structural features, predict its reactivity, and outline a comprehensive research workflow to determine its utility in proteomics.
Part 1: Structural and Chemical Assessment of a Candidate Proteomics Reagent
The potential of any new compound in proteomics begins with a thorough analysis of its chemical structure and inherent properties. The structure of 2-Amino-4′-dimethylaminoacetophenone HCl offers several functional groups that could be exploited for proteomic applications.
Chemical Structure:
Caption: Chemical structure of 2-Amino-4′-dimethylaminoacetophenone HCl.
Key Functional Groups and Their Potential Reactivity:
| Functional Group | Potential for Proteomic Applications | Rationale and Considerations |
| Primary Amine (-NH2) | High Potential. Can act as a nucleophile to react with various electrophilic sites on proteins, such as activated esters (e.g., NHS esters) or isothiocyanates. This is a common strategy for bioconjugation.[2] | The reactivity of the primary amine could be modulated by the electron-donating dimethylamino group on the aromatic ring. The hydrochloride salt form implies the amine is protonated, which would necessitate basic conditions to deprotonate it for nucleophilic attack. |
| Ketone (C=O) | Moderate Potential. Ketones can undergo reactions with hydrazides or alkoxyamines to form hydrazones or oximes, respectively. This type of "bioorthogonal" chemistry is valuable for specific labeling.[3] | The reactivity of the ketone could be influenced by the adjacent amino group. This functionality is less commonly targeted on proteins themselves but is very useful on a labeling reagent. |
| Aromatic Ring | Potential for Analytical Properties. The substituted benzene ring could be a basis for fluorescent or UV-active properties, which are crucial for detection in various proteomic workflows. | The dimethylamino group is known to be a strong electron-donating group which can enhance fluorescence.[4][5] |
| Tertiary Amine (-N(CH3)2) | Potential for Mass Spectrometry. The presence of a tertiary amine can enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), potentially leading to improved detection of labeled peptides. It can also influence fragmentation patterns.[6][7] | This could be a desirable feature for a derivatization agent designed to improve the mass spectrometric detection of low-abundance peptides. |
Part 2: Hypothetical Applications in Proteomics
Based on the structural analysis, we can hypothesize several potential roles for a compound like 2-Amino-4′-dimethylaminoacetophenone HCl in proteomics.
As a Derivatization Agent for Quantitative Proteomics
Chemical derivatization is a powerful strategy in quantitative proteomics to improve the analytical properties of peptides. A reagent based on our case compound could be designed for this purpose.
Workflow for Derivatization and LC-MS/MS Analysis:
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The Versatile Scaffolding of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride, a substituted α-amino ketone, represents a pivotal, yet underexplored, building block in the expansive field of medicinal chemistry. Its unique structural features—a reactive primary amine, a versatile ketone carbonyl group, and an electron-rich N,N-dimethylaminophenyl moiety—offer a rich tapestry of synthetic possibilities for the generation of novel bioactive compounds. This technical guide provides a comprehensive exploration of the core applications of this compound, delving into its role as a precursor for diverse heterocyclic scaffolds with potential therapeutic activities. Synthesizing established chemical principles with forward-looking insights, this document serves as a foundational resource for researchers aiming to leverage this compound in the design and discovery of next-generation pharmaceuticals.
Introduction: The Strategic Value of Substituted α-Amino Ketones
The α-amino ketone motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The juxtaposition of a primary amino group and a ketone provides a locus for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This compound (also known as 2-Amino-4'-dimethylaminoacetophenone HCl) distinguishes itself through the presence of a strongly electron-donating dimethylamino group at the para-position of the phenyl ring. This substitution significantly influences the electronic properties of the aromatic system, which can, in turn, modulate the biological activity and pharmacokinetic properties of its derivatives. While extensive research has been conducted on analogs bearing other substituents (e.g., hydroxyl, chloro, methoxy), the unique potential of the 4-dimethylamino variant warrants a dedicated examination.[1][2] This guide will illuminate the synthetic pathways and potential therapeutic applications stemming from this versatile starting material.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in synthesis and drug design.
| Property | Value | Source(s) |
| CAS Number | 152278-03-0 | [3] |
| Molecular Formula | C₁₀H₁₅ClN₂O | [3] |
| Molecular Weight | 214.7 g/mol | [3] |
| Appearance | Solid | |
| Purity | ≥98% (typical) | [3] |
| Solubility | Soluble in polar organic solvents | |
| Synonyms | 2-Amino-4'-dimethylaminoacetophenone HCl | [3] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions. The key reactive sites, the primary amine and the carbonyl group, are readily available for chemical modification.
Synthetic Utility: A Gateway to Bioactive Heterocycles
The true potential of this compound lies in its ability to serve as a precursor for a diverse range of heterocyclic compounds with demonstrated biological relevance. The following sections outline plausible synthetic strategies for constructing key heterocyclic scaffolds, drawing parallels from established methodologies for related aminoacetophenones.
Synthesis of Substituted Imidazoles: Potential Kinase Inhibitors
Substituted imidazoles are a cornerstone of many kinase inhibitor drugs. The reaction of α-amino ketones with aldehydes and ammonia (or an ammonium salt) in a three-component reaction, known as the Radziszewski synthesis, provides a direct route to highly substituted imidazoles.
Experimental Protocol: Representative Synthesis of a Lophine-type Imidazole Derivative
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.05 eq) and ammonium acetate (10 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Representative workflow for the synthesis of imidazole derivatives.
Construction of Pyrazine Scaffolds: Precursors for Bioactive Molecules
The condensation of α-amino ketones is a classical and efficient method for the synthesis of substituted pyrazines. These heterocycles are present in a number of biologically active compounds, including some with antiviral and anticancer properties.[4]
Experimental Protocol: Synthesis of a Tetrasubstituted Pyrazine Derivative
-
Dissolve this compound (2.0 eq) in ethanol.
-
Add a mild base, such as sodium bicarbonate (2.2 eq), to neutralize the hydrochloride and liberate the free amine.
-
Stir the mixture at room temperature or with gentle heating for 12-24 hours. The reaction involves the self-condensation of the α-amino ketone.
-
Monitor the formation of the dihydropyrazine intermediate and its subsequent oxidation to the pyrazine by TLC.
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the desired tetrasubstituted pyrazine.
Synthetic pathway to pyrazine derivatives.
Thiazole Synthesis: A Core Motif in Antimicrobial and Anticancer Agents
The Hantzsch thiazole synthesis provides a reliable route to thiazole derivatives from α-haloketones and thioamides. This compound can be readily converted to the corresponding α-bromoketone, which can then be cyclized to form a 2-aminothiazole scaffold. This class of compounds is known for its broad spectrum of biological activities.
Experimental Protocol: Two-Step Synthesis of a 2-Aminothiazole Derivative
Step 1: Bromination of the α-Amino Ketone
-
Suspend this compound (1.0 eq) in a suitable solvent such as dioxane or acetic acid.
-
Add bromine (1.0 eq) dropwise at room temperature while stirring.
-
Continue stirring for 1-2 hours after the addition is complete.
-
Pour the reaction mixture into ice water to precipitate the α-bromoketone hydrochloride.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Hantzsch Thiazole Synthesis
-
Reflux a mixture of the α-bromoketone hydrochloride (1.0 eq) and thiourea (1.1 eq) in ethanol for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with an aqueous solution of sodium carbonate.
-
The precipitated 2-aminothiazole derivative is collected by filtration, washed with water, and purified by recrystallization.
Two-step synthesis of 2-aminothiazole derivatives.
Potential Therapeutic Applications: An Outlook
The derivatives accessible from this compound are predicted to exhibit a range of biological activities based on the known pharmacology of their parent heterocyclic systems.
-
Anticancer Activity: Many imidazole, pyrazine, and thiazole-based compounds have demonstrated potent anticancer effects through various mechanisms, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.[2][5][6][7] The electron-donating dimethylamino group may enhance interactions with biological targets and improve cellular uptake.
-
Antimicrobial and Antiviral Activity: The 2-aminothiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[8][9] Derivatives of the title compound could be explored for their efficacy against a panel of bacterial and fungal pathogens, including drug-resistant strains. Furthermore, various nitrogen-containing heterocycles have shown promise as antiviral agents.[4][9]
-
Neuroprotective and Anti-inflammatory Properties: Certain substituted amino ketones and their heterocyclic derivatives have been investigated for their potential to modulate inflammatory pathways and exert neuroprotective effects.[2][10]
Conclusion and Future Directions
This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its strategic combination of reactive functional groups provides a robust platform for the synthesis of a wide array of heterocyclic compounds with significant potential for therapeutic applications. The synthetic pathways and experimental protocols outlined in this guide, extrapolated from established chemical literature, offer a solid foundation for researchers to explore the full potential of this compound. Future research should focus on the systematic synthesis and biological evaluation of novel derivatives, with a particular emphasis on establishing structure-activity relationships to guide the development of potent and selective drug candidates. The continued exploration of this and similar α-amino ketone scaffolds will undoubtedly contribute to the advancement of modern medicinal chemistry.
References
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Liao, S., et al. (2025). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. ResearchGate. [Link]
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Krajewska, U., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. PubMed. [Link]
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Krajewska, U., et al. (2025). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. ResearchGate. [Link]
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Gaber, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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Robert, K. J., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. [Link]
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Potapov, A. S., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. National Institutes of Health. [Link]
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Robert, K. J., et al. (2017). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. [Link]
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Brug, J., et al. (1956). Antiviral action of derivatives of ω-aminoacetophenone. National Institutes of Health. [Link]
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Foreword: The Duality of Function—Unlocking Synthetic Potential
An In-Depth Technical Guide to the Reactivity of α-Amino Ketones
In the landscape of organic synthesis and medicinal chemistry, few functional motifs offer the rich and often challenging reactivity of α-amino ketones. These structures, characterized by the juxtaposition of a nucleophilic amine and an electrophilic ketone on adjacent carbons, are not merely synthetic curiosities; they are foundational building blocks for a vast array of pharmaceuticals, natural products, and complex nitrogenous heterocycles.[1][2] Their importance is underscored by their presence in drugs like the antidepressant bupropion and the ACE inhibitor keto-ACE.[3][4]
This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, providing a deep, mechanistically-grounded understanding of why α-amino ketones react the way they do. We will explore the electronic tug-of-war that governs their behavior, dissect their core reactivity patterns, and provide field-proven protocols that translate theory into practice. Our objective is to equip you with the expert insights needed to harness the synthetic power of this versatile scaffold.
The Electronic and Steric Landscape of α-Amino Ketones
The reactivity of an α-amino ketone is a direct consequence of the electronic interplay between the carbonyl group and the adjacent amino group.
-
The Carbonyl Group: As an electron-withdrawing group, the ketone polarizes the C=O bond, rendering the carbonyl carbon highly electrophilic and the α-protons acidic, facilitating enolization.
-
The Amino Group: The nitrogen atom, with its lone pair of electrons, is nucleophilic and basic. Its proximity to the carbonyl group introduces several unique effects:
-
It can act as an intramolecular nucleophile or base.
-
When protonated, the resulting ammonium group (-NR₂H⁺) becomes a powerful electron-withdrawing group, significantly increasing the acidity of the α-protons.
-
The amine can chelate to metal reagents, directing the stereochemical outcome of reactions at the adjacent carbonyl center.[5]
-
This duality means the molecule can behave as a nucleophile (at nitrogen), an electrophile (at the carbonyl carbon), or a precursor to a nucleophilic enolate (at the α-carbon). This versatility is the key to its synthetic utility, but also a source of potential side reactions, such as self-condensation or decomposition.[6]
O || R'--C--C--N--R''' ||| HHR''
>]; }
// Nodes for reactivity labels N_Nuc [label="Nucleophilic Nitrogen\n(Acylation, Alkylation,\nCondensation)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_Elec [label="Electrophilic Carbonyl\n(Reduction, Grignard,\nImine Formation)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alpha_C [label="Acidic α-Proton\n(Enolate Formation)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for positioning arrows node [shape=point, width=0, height=0]; c_carbonyl; n_amine; alpha_h;
// Positioning invisible nodes {rank=same; "ketone"; c_carbonyl; n_amine; alpha_h;}
// Edges from labels to molecule parts C_Elec -> c_carbonyl [arrowhead=vee, color="#4285F4", penwidth=2]; N_Nuc -> n_amine [arrowhead=vee, color="#EA4335", penwidth=2]; Alpha_C -> alpha_h [arrowhead=vee, color="#FBBC05", penwidth=2];
// Manually position the invisible nodes relative to the table structure // This is a bit of a hack but necessary for precision with HTML-like labels c_carbonyl [pos="2.3,0.8!"]; n_amine [pos="4.1,0.8!"]; alpha_h [pos="3.2,0.3!"]; } केंद Caption: Key reactive sites in the α-amino ketone scaffold.
Foundational Synthetic Strategies
A brief overview of the synthesis of α-amino ketones is essential, as the chosen route can influence purity, stability, and the types of protecting groups present.
| Synthetic Method | Description | Key Advantage | Reference(s) |
| Nucleophilic Substitution | Reaction of an α-haloketone with an amine or azide. | A classic and straightforward method. | [3] |
| Direct C-H Amination | Direct introduction of an amino group at the α-position of a ketone using various catalysts. | High atom economy; avoids pre-functionalization. | [7] |
| Neber Rearrangement | Base-induced rearrangement of a ketoxime O-sulfonate to an α-amino ketone via an azirine intermediate. | A powerful name reaction for specific substrates. | [8][9] |
| Heyns Rearrangement | Rearrangement of an α-hydroxy imine, often used in carbohydrate chemistry but applicable elsewhere. | Accesses α-amino ketones from α-hydroxy ketones. | [1][3] |
| Asymmetric Catalysis | Enantioselective methods, such as the transfer hydrogenation of α-keto ketimines. | Provides access to chiral, optically active products. | [10][11][12] |
| Photochemical Methods | Nickel-catalyzed cross-coupling of α-amino acid-derived aldehydes with aryl bromides. | Proceeds under mild conditions for specific scaffolds. | [13] |
Core Reactivity Patterns and Mechanistic Insights
The synthetic utility of α-amino ketones is best understood by dissecting their reactions based on the participating functional group.
Reactions at the Carbonyl Group: The Gateway to Complexity
The electrophilic carbonyl carbon is the primary site for building molecular complexity.
The addition of nucleophiles like hydrides (e.g., NaBH₄) or organometallic reagents (e.g., Grignard reagents) yields 1,2-amino alcohols. A key consideration here is stereocontrol. In N-H or N-monosubstituted α-amino ketones, the amine can chelate to the reagent or a Lewis acid, leading to predictable diastereoselectivity through a rigid cyclic transition state (Felkin-Anh-Cornforth model with chelation control).[5]
Condensation with amines or their equivalents is a cornerstone of α-amino ketone chemistry, leading to imines and enamines that are often intermediates in more complex transformations.[6][14]
The Pictet-Spengler Reaction: This powerful reaction constructs the tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are prevalent in alkaloid natural products. It involves the condensation of a β-arylethylamine with an α-amino ketone (or any ketone/aldehyde) to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[15][16] The use of an α-amino ketone installs a valuable amino-substituted stereocenter directly on the newly formed ring.
// Reactants
r1 [label="β-Arylethylamine"];
r2 [label="α-Amino Ketone"];
plus1 [label="+"];
h_plus [label=
// Intermediates imine [label="Iminium Ion\n(Electrophile)"]; spiro [label="Spirocyclic Intermediate"]; product [label="Tetrahydroisoquinoline\nProduct"];
// Arrows r1 -> imine; r2 -> imine; h_plus -> imine [label=" Condensation\n-H₂O", fontsize=10]; imine -> spiro [label=" 6-endo-trig\nCyclization", fontsize=10]; spiro -> product [label=" Rearomatization\n-H⁺", fontsize=10];
// Styling node [shape=box, style=rounded, fillcolor="#F1F3F4"]; r1; r2; imine [fillcolor="#FBBC05", fontcolor="#202124"]; spiro [fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } केंद Caption: Key stages of the Pictet-Spengler reaction.
The Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a celebrated MCR that combines a ketone, an amine, a carboxylic acid, and an isocyanide to create a complex α-acylaminoamide in a single step.[17][18] When an α-amino ketone is used as the ketone component, the resulting product is a highly functionalized peptide-like structure bearing a vicinal diamine motif, offering rapid access to complex chemical libraries for drug discovery.[19]
Reactions Involving the Amino Group: Protection and Derivatization
The nucleophilic nitrogen atom must often be managed with protecting groups or used as a handle for further functionalization.
Acylation: The reaction with acylating agents (e.g., acid chlorides, anhydrides) is fundamental for two reasons:
-
Protection: Installing a protecting group like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) prevents the amine from participating in unwanted side reactions.
-
Synthesis of α-Amido Ketones: This acylation is a direct route to α-amido ketones, another important class of synthetic intermediates. Friedel-Crafts acylation using N-protected α-amino acid derivatives is a powerful method for producing chiral α-amino aryl ketones.[20][21] Recent advances even allow for the direct enantioselective acylation of α-amino C(sp³)–H bonds.[22][23]
Tandem Reactivity: The Art of Heterocycle Synthesis
The true synthetic elegance of α-amino ketones is revealed in reactions where both functional groups participate in sequence to form heterocyclic rings.
Pyrazine Synthesis: The self-condensation of two molecules of an α-amino ketone is a classic and direct route to substituted dihydropyrazines. Subsequent oxidation, often occurring spontaneously with air, yields the aromatic pyrazine ring.[24] This is a critical transformation in flavor chemistry and for the synthesis of pharmaceutical scaffolds. The reaction must be controlled, as unprotected primary α-amino ketones can be unstable and polymerize.
// Nodes start [label="α-Amino Ketone\n(2 equivalents)"]; step1 [label="Self-Condensation\n(Base or Acid Catalyst)"]; step2 [label="Dihydropyrazine Intermediate"]; step3 [label="Oxidation\n([O], e.g., Air, DDQ)"]; end [label="Aromatic Pyrazine Product"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> end;
// Styling start [fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [fillcolor="#F1F3F4"]; step2 [fillcolor="#FBBC05", fontcolor="#202124"]; step3 [fillcolor="#F1F3F4"]; end [fillcolor="#34A853", fontcolor="#FFFFFF"]; } केंद Caption: General workflow for pyrazine synthesis from α-amino ketones.
Field-Proven Methodologies: From Paper to Practice
Trustworthiness in synthesis relies on robust, reproducible protocols. Below are detailed procedures for key transformations.
Protocol 1: Enantioselective Pictet-Spengler Reaction
This protocol is adapted from methodologies that utilize chiral catalysts to achieve high enantioselectivity in the formation of β-carboline derivatives.[25]
-
Objective: To synthesize a chiral 1-substituted-1-aminomethyl-tetrahydro-β-carboline.
-
Reagents:
-
Tryptamine (1.0 equiv)
-
N-Boc-aminoacetone (1.1 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP) (5 mol%)
-
Toluene (0.1 M)
-
Molecular Sieves (4Å, activated)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add tryptamine, toluene, and activated molecular sieves.
-
Add the chiral phosphoric acid catalyst and stir the mixture at room temperature for 15 minutes.
-
Add N-Boc-aminoacetone dropwise as a solution in toluene.
-
Stir the reaction at the specified temperature (e.g., 40 °C) and monitor by TLC or LC-MS until consumption of the starting material (typically 12-24 hours).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.
-
-
Causality and Self-Validation: The use of a chiral Brønsted acid catalyst protonates the intermediate imine to form a chiral iminium ion-counterion pair, which directs the facial selectivity of the intramolecular cyclization. Molecular sieves are critical to drive the initial imine formation equilibrium by removing water. The reaction's success is validated by polarimetry and chiral HPLC to confirm the enantiomeric excess (ee) of the product.
Protocol 2: Pyrazine Synthesis via Aerobic Oxidation
This procedure details the self-condensation of an α-amino ketone to form a tetrasubstituted pyrazine.
-
Objective: To synthesize 2,5-dimethyl-3,6-diphenylpyrazine.
-
Reagents:
-
1-amino-1-phenylpropan-2-one hydrochloride (1.0 equiv)
-
Sodium Bicarbonate (2.5 equiv)
-
Ethanol
-
-
Procedure:
-
Dissolve 1-amino-1-phenylpropan-2-one hydrochloride in ethanol in a round-bottom flask.
-
Add sodium bicarbonate to the solution. The base neutralizes the hydrochloride salt to liberate the free amine.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. It is crucial that the system is open to the air to allow for aerobic oxidation.
-
Maintain reflux for 4-6 hours. The solution will typically change color as the dihydropyrazine intermediate forms and is subsequently oxidized.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product often crystallizes upon standing or can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazine.
-
-
Causality and Self-Validation: The reaction is initiated by the base, which frees the nucleophilic amine. Two molecules condense to form a six-membered dihydropyrazine ring. The thermodynamic driving force of forming a stable aromatic ring facilitates the final oxidation step, which uses atmospheric oxygen as a green and convenient oxidant. The product's identity and purity are confirmed by melting point, ¹H NMR, and ¹³C NMR, which will show the characteristic chemical shifts of an aromatic system.
Conclusion and Future Horizons
The reactivity of α-amino ketones is a mature yet continually evolving field. Their ability to serve as precursors to stereochemically rich amino alcohols, complex alkaloids, and diverse heterocyclic systems ensures their enduring relevance in synthetic and medicinal chemistry.[26][27] The principles of chelation control, tandem reactivity, and catalytic asymmetric induction are central to unlocking their full potential.
Future developments will likely focus on expanding the scope of enantioselective catalysis, developing novel multicomponent reactions, and employing biocatalytic or photoredox strategies to forge C-C and C-N bonds under even milder and more sustainable conditions.[22][28] For the modern chemist, a deep, mechanistic understanding of this remarkable scaffold is not just advantageous—it is essential for innovation.
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Wen, W., Zeng, Y., Peng, L., Fu, L., & Guo, Q. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922-3925. [Link][10][11][12]
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Jiang, Q., Xu, B., Zhao, A., Jia, J., Liu, T., & Guo, C. (2014). A Transition-Metal-Free Direct α-C–H Amination of Ketones with Unactivated Amines. The Journal of Organic Chemistry, 79(18), 8750-8756. [Link][7]
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Yadav, V., & Sunkari, S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5067. [Link][1]
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Wang, Z., Yin, Z., & He, Z. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 12(4), 1559-1565. [Link][2][29]
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Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters. [Link][11]
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Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922–3925. [Link][12]
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Wikipedia contributors. (2023). Neber rearrangement. Wikipedia, The Free Encyclopedia. [Link][8]
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Wang, Z., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science. [Link][29]
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SynArchive. (n.d.). Neber Rearrangement. SynArchive. [Link][9]
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Oliveira, T. A., et al. (2023). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. [Link][13]
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Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. . [Link][30]
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Al-Zoubi, R. M., & Marion, O. (2009). Applications of the Ugi reaction with ketones. Beilstein Journal of Organic Chemistry, 5, 39. [Link][19]
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Mary, J. S. J., et al. (2022). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Molecules, 27(19), 6296. [Link][20]
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Taylor, M. S., & Jacobsen, E. N. (2009). Highly enantioselective Pictet-Spengler reactions with alpha-ketoamide-derived ketimines: access to an unusual class of quaternary alpha-amino amides. Angewandte Chemie International Edition in English, 48(13), 2403-6. [Link][25]
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Shu, X., Huan, L., Huang, Q., & Huo, H. (2020). Direct Enantioselective C(sp3)–H Acylation for the Synthesis of α-Amino Ketones. Journal of the American Chemical Society. [Link][22][23]
-
Zhang, S., et al. (2018). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules, 23(11), 2991. [Link][21]
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CH for All. (2022). Neber Rearrangement and it's mechanism. YouTube. [Link][32]
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Shu, X., et al. (2020). Direct Enantioselective C(sp3)–H Acylation for the Synthesis of α-Amino Ketones. Journal of the American Chemical Society, 142(43), 18310-18316. [Link][23]
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Organic Chemistry. (2021). Neber Rearrangement Mechanism | Organic Chemistry. YouTube. [Link][33]
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ResearchGate. (n.d.). Synthesis of α‐amino ketones by direct acylation of C(sp3)−H bonds. [Link][34]
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Shaaban, M. R., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(2), 1095-1127. [Link][35]
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Yu, L., Kokai, A., & Yudin, A. K. (2007). Preparation and reactivity of versatile alpha-amino ketones. The Journal of Organic Chemistry, 72(5), 1737-41. [Link][36]
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Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link][37]
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Page, A. G., & Scott, J. S. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 249-269. [Link][3]
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ResearchGate. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. [Link][4]
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Page, A. G., & Scott, J. S. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link][26]
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Wikipedia contributors. (2023). Ugi reaction. Wikipedia, The Free Encyclopedia. [Link][18]
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Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link][15]
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ResearchGate. (2024). Advances in the Synthetic Approaches to α‐Amino Ketones: Scope, Mechanism, and Application. [Link][27]
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Tang, W., et al. (2016). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers, 3(11), 1450-1454. [Link][38]
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ResearchGate. (n.d.). Pictet‐Spengler reaction based on in‐situ generated alpha‐amino iminium... [Link][39]
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Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link][16]
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Yu, L., Kokai, A., & Yudin, A. K. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(5), 1737-1741. [Link][5]
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Wikipedia contributors. (2023). Carbonyl condensation. Wikipedia, The Free Encyclopedia. [Link][6]
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Abdel-Hafez, A. A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26038-26065. [Link][40]
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Organic Chemistry. (2021). Reactions of Amines with Ketones and Aldehydes: Enamine Formation. YouTube. [Link][14]
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ResearchGate. (n.d.). Recent advances in the synthesis of α-amino ketones. [Link][28]
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ResearchGate. (n.d.). Condensation and oxidation of α‐amino ketone 1. [Link][24]
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An In-depth Technical Guide to 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride (CAS No: 152278-03-0), a key chemical intermediate with significant applications in synthetic chemistry and pharmaceutical development. This document delves into its chemical identity, safety protocols, handling procedures, and its role in the synthesis of bioactive molecules.
Chemical and Physical Properties
This compound, also known as 2-Amino-4'-dimethylaminoacetophenone HCl, is a substituted aminoketone.[1] The hydrochloride salt form enhances its stability and solubility, particularly in aqueous solutions, which is advantageous for various synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-[4-(dimethylamino)phenyl]ethan-1-one hydrochloride | [2] |
| CAS Number | 152278-03-0 | [1] |
| Molecular Formula | C₁₀H₁₅ClN₂O | [1] |
| Molecular Weight | 214.69 g/mol | [1][2][3] |
| Appearance | Solid | N/A |
| Purity | ≥98% | [1] |
| Polar Surface Area | 46.3 Ų | [2] |
| Storage Temperature | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |
Hazard Identification and Safety Precautions
The safe handling of all chemical reagents is paramount in a laboratory setting. While some safety data sheets may classify this compound as non-hazardous, aggregated GHS data from multiple sources indicates a more nuanced hazard profile.[2][3]
GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin (reported by 50% of sources).[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
Due to the potential for skin and eye irritation, as well as toxicity upon ingestion, inhalation, or skin contact, appropriate personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All manipulations of the solid compound or its solutions should be performed in a well-ventilated fume hood.
Caption: GHS Hazard Summary for the Compound.
Emergency Procedures
In the event of accidental exposure, the following first-aid measures should be taken immediately.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including a respirator. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Do not let the product enter drains.
Synthesis and Reactivity
α-Amino ketones are a crucial class of organic compounds that serve as versatile building blocks for the synthesis of various nitrogen-containing molecules, including many pharmaceuticals and natural products.[4] The reactivity of the ketone and the amine functionalities allows for a wide range of chemical transformations.
General Synthetic Approach: α-Amination of a Ketone
A plausible synthetic route would involve the α-bromination of 1-(4-(dimethylamino)phenyl)ethanone, followed by nucleophilic substitution with an amine, and subsequent deprotection if necessary.
Illustrative Experimental Protocol (General):
-
α-Bromination: To a solution of 1-(4-(dimethylamino)phenyl)ethanone in a suitable solvent (e.g., diethyl ether, chloroform, or acetic acid), add a brominating agent (e.g., bromine or N-bromosuccinimide) dropwise at a controlled temperature (often 0 °C to room temperature). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the α-bromo ketone.
-
Nucleophilic Substitution: The resulting α-bromo ketone is then reacted with a source of ammonia or a protected amine (e.g., hexamethylenetetramine in the Delepine reaction, or sodium azide followed by reduction) to introduce the amino group at the α-position.
-
Hydrochlorination: The free base of the α-amino ketone can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as diethyl ether or isopropanol to facilitate precipitation of the salt.
The reactivity of α-amino ketones is characterized by the interplay between the amine and ketone functional groups. The carbonyl group can undergo nucleophilic addition reactions, while the amino group can act as a nucleophile or a base. These compounds are known to be intermediates in the synthesis of various heterocyclic compounds.[4]
Caption: General Synthetic Workflow for the Compound.
Applications in Drug Development and Research
This compound and its analogs are valuable intermediates in the pharmaceutical industry. Their bifunctional nature allows for their incorporation into a wide array of more complex molecular architectures.
While specific examples directly utilizing this compound are proprietary or not widely published, analogous α-amino ketones are key precursors in the synthesis of various therapeutic agents. For instance, related compounds are used in the production of analgesics and anti-inflammatory drugs.[4] The general structure is also found in compounds investigated for their potential as central nervous system stimulants.
The presence of the dimethylamino group can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially improving its bioavailability or target engagement. Researchers in medicinal chemistry can utilize this intermediate to synthesize libraries of novel compounds for screening against various biological targets.
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. The compound should be stored in a tightly sealed container in a dry and well-ventilated place.[3] Recommended storage temperatures are -20°C for long-term storage of the powder and -80°C for solutions.[3] It is incompatible with strong oxidizing agents, strong acids, and strong bases. Under fire conditions, it may decompose to emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3]
Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations. Unused or contaminated material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a valuable chemical intermediate for research and development, particularly in the field of medicinal chemistry. A thorough understanding of its properties, hazards, and handling requirements is essential for its safe and effective use in the laboratory. While detailed synthetic and application data for this specific compound is limited in the public domain, the general chemistry of α-amino ketones provides a strong foundation for its potential applications in the synthesis of novel bioactive compounds.
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An In-Depth Technical Guide to the Solubility of 2-Amino-4′-dimethylaminoacetophenone HCl for Researchers and Drug Development Professionals
Foreword: Understanding Solubility as a Cornerstone of Drug Development
In the landscape of pharmaceutical research and development, the intrinsic properties of an active pharmaceutical ingredient (API) dictate its journey from a laboratory curiosity to a therapeutic reality. Among these properties, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide provides an in-depth technical exploration of the solubility of 2-Amino-4′-dimethylaminoacetophenone hydrochloride, a compound of significant interest in medicinal chemistry. Our focus extends beyond mere data presentation; we aim to elucidate the underlying physicochemical principles, provide field-proven methodologies for solubility determination, and empower researchers to generate reliable and reproducible data. The protocols and insights shared herein are designed to be self-validating, ensuring scientific integrity and fostering a deeper understanding of this critical API characteristic.
Physicochemical Landscape of 2-Amino-4′-dimethylaminoacetophenone HCl
A comprehensive understanding of a molecule's structure and inherent properties is fundamental to predicting and interpreting its solubility behavior. 2-Amino-4′-dimethylaminoacetophenone HCl is a multifaceted molecule, and its solubility is a direct consequence of the interplay between its constituent functional groups and the properties of the surrounding solvent.
The hydrochloride salt form of this aromatic aminoketone introduces a highly polar, ionic center, which is anticipated to significantly enhance its aqueous solubility compared to its free base counterpart.[1] The molecule's structure comprises a moderately polar ketone group, a basic amino group, and a tertiary dimethylamino group attached to a largely nonpolar benzene ring. This amphiphilic nature suggests a complex solubility profile across a spectrum of solvents.
Key Physicochemical Determinants of Solubility:
-
Polarity and Hydrogen Bonding: The presence of amino and ketone groups allows for hydrogen bonding with protic solvents, while the overall polarity, significantly increased by the hydrochloride salt, favors interactions with polar solvents.
-
pKa and pH-Dependent Solubility: As a basic compound, the ionization state of 2-Amino-4′-dimethylaminoacetophenone HCl is critically dependent on the pH of the medium. The primary amino group and the dimethylamino group will be protonated in acidic to neutral conditions, rendering the molecule more soluble in aqueous media. As the pH increases into the alkaline range, the molecule will deprotonate to the less soluble free base. The Henderson-Hasselbalch equation provides a theoretical framework for predicting this pH-dependent solubility.
Logical Relationship of Factors Affecting Solubility
The solubility of 2-Amino-4′-dimethylaminoacetophenone HCl is not a singular metric but rather the outcome of a dynamic equilibrium influenced by several factors. The following diagram illustrates the key relationships.
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Methodological & Application
Application Note: A Researcher's Guide to the Friedel-Crafts Acylation of N,N-Dimethylaniline for α-Amino Ketone Synthesis
Abstract and Strategic Overview
α-Amino ketones are privileged scaffolds in medicinal chemistry, serving as crucial intermediates for a wide range of pharmacologically active compounds, including enzyme inhibitors and GPCR ligands. Their synthesis, however, presents unique challenges. This application note provides an in-depth guide to a key synthetic transformation: the Friedel-Crafts acylation of N,N-dimethylaniline. We will navigate the complexities arising from this highly activated and basic substrate, presenting a robust protocol for the synthesis of 2-chloro-1-(4-(dimethylamino)phenyl)ethanone, a versatile precursor for various α-amino ketones. This guide is intended for researchers in organic synthesis and drug development, offering both a theoretical framework and a field-proven, step-by-step protocol.
Theoretical Foundations and Mechanistic Considerations
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that installs an acyl group onto an aromatic ring.[1] The reaction is typically mediated by a Lewis acid, such as aluminum trichloride (AlCl₃), which activates an acyl halide or anhydride to generate a highly electrophilic acylium ion.[2][3]
The Double-Edged Sword: The N,N-Dimethylamino Group
The N,N-dimethylamino substituent makes the aromatic ring of N,N-dimethylaniline exceptionally electron-rich. This has two major, conflicting consequences:
-
High Reactivity: The strong electron-donating nature of the -NMe₂ group powerfully activates the ring towards electrophilic attack, favoring substitution at the ortho and para positions.
-
Lewis Basicity: The lone pair of electrons on the nitrogen atom also makes the substrate a potent Lewis base. This leads to a parasitic acid-base reaction with the Lewis acid catalyst (e.g., AlCl₃).[4][5][6] This complexation sequesters the catalyst and, more importantly, places a formal positive charge on the nitrogen atom. The resulting ammonium group is a powerful deactivating group, effectively shutting down the desired Friedel-Crafts reaction.[5][7]
The key to a successful acylation, therefore, lies in carefully managing reaction conditions to favor electrophilic aromatic substitution over Lewis acid-base neutralization.
Reaction Mechanism: Acylation vs. Deactivation
The reaction proceeds via the formation of an acylium ion from chloroacetyl chloride and aluminum trichloride. This electrophile is then attacked by the nucleophilic π-system of the N,N-dimethylaniline ring. Due to steric hindrance from the -NMe₂ group, the attack occurs predominantly at the para position. The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, subsequently loses a proton to restore aromaticity and yield the final product.[1][8] The competing deactivation pathway is shown in the diagram below.
Caption: A generalized workflow for the synthesis and purification process.
Troubleshooting and Optimization
The acylation of N,N-dimethylaniline can be sensitive to conditions. The following table provides guidance on common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Deactivation of AlCl₃ catalyst by atmospheric moisture. 2. Complexation of AlCl₃ with the substrate's nitrogen atom. [4][6] 3. Impure reagents. | 1. Ensure all glassware is scrupulously dry and the reaction is run under a positive pressure of inert gas. Use a fresh, high-purity bottle of anhydrous AlCl₃. 2. Maintain low temperatures during addition. Consider using a slight excess (1.2-1.5 equiv) of the AlCl₃/acyl chloride complex. 3. Distill N,N-dimethylaniline before use. |
| Formation of Dark Tar | 1. Reaction temperature is too high, leading to polymerization and side reactions. 2. Polysubstitution due to the highly activated ring. | 1. Strictly maintain the temperature at 0-5 °C during the addition of the substrate. 2. Ensure the stoichiometry does not use a large excess of the acylating agent. The product ketone is less reactive than the starting material, which naturally discourages polyacylation. [8][9] |
| Product is Difficult to Purify | Presence of N-acylated byproduct or positional isomers (ortho product). | 1. The N-acylated product is generally less stable and may be hydrolyzed during the acidic workup. 2. If isomers are present, column chromatography on silica gel may be required in place of recrystallization. |
Conclusion
The Friedel-Crafts acylation of N,N-dimethylaniline is a powerful yet delicate reaction that provides a direct route to valuable 4-aminoaryl ketone structures. Success hinges on a thorough understanding of the competing Lewis acid-base chemistry and meticulous control over experimental conditions, particularly moisture exclusion and temperature. The protocol and insights provided in this note offer a validated starting point for researchers to confidently synthesize α-halo ketone precursors, enabling the subsequent development of complex α-amino ketones for applications in drug discovery and materials science.
References
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ORGANIC REACTION MECHANISM. (n.d.). ELECTROPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]
-
Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions?. Retrieved from [Link]
-
Quora. (2017). Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Friedel Crafts Acylation and Alkylation. Retrieved from [Link]
-
Eduncle. (2020). Why aniline doesn't respond to friedel crafts alkylation and acylation reaction?. Retrieved from [Link]
-
Pearson+. (n.d.). Why are aniline derivatives unsuitable for Friedel-Crafts alkylation?. Retrieved from [Link]
-
ACS Publications. (2001). Facile Approach to Enantiomerically Pure α-Amino Ketones by Friedel−Crafts Aminoacylation and Their Conversion into Peptidyl Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2001). Facile approach to enantiomerically pure alpha-amino ketones by Friedel-Crafts aminoacylation and their conversion into peptidyl ketones. Retrieved from [Link]
-
ResearchGate. (2001). Facile Approach to Enantiomerically Pure α-Amino Ketones by Friedel−Crafts Aminoacylation and Their Conversion into Peptidyl Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts alkylation of N,N-dimethylaniline. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
ChemBK. (2024). 4'-DIMETHYLAMINOACETOPHENONE. Retrieved from [Link]
- Google Patents. (n.d.). CN1699322A - A kind of preparation method of α-chloroacetophenone.
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Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to p-Chloroacetophenone. Retrieved from [Link]
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laboratory scale synthesis of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride
An In-Depth Technical Guide to the Laboratory Scale Synthesis of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and technically detailed protocol for the laboratory-scale synthesis of this compound. This compound serves as a valuable intermediate in medicinal chemistry and drug development. The described synthetic strategy is a robust two-step process commencing with the α-bromination of the commercially available 4'-(dimethylamino)acetophenone, followed by a selective amination using the Delépine reaction. This guide emphasizes the causality behind procedural choices, stringent safety protocols, and methods for product characterization to ensure both high yield and purity. It is intended for an audience of researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Introduction and Synthetic Strategy
This compound[1][2] is a key building block in the synthesis of more complex molecular architectures. Its structure, featuring a primary amine alpha to a ketone, makes it a versatile precursor for constructing a variety of heterocyclic and pharmacologically active compounds.
The synthetic approach detailed herein was selected for its reliability, scalability, and the use of readily accessible reagents. The overall transformation is achieved in two principal stages:
-
α-Bromination: Introduction of a bromine atom at the carbon alpha to the carbonyl group of 4'-(dimethylamino)acetophenone. This step converts a relatively unreactive C-H bond into a C-Br bond, installing a good leaving group and activating the position for subsequent nucleophilic substitution.
-
Delépine Reaction: Conversion of the resulting α-bromoketone intermediate, 2-bromo-1-(4-(dimethylamino)phenyl)ethanone, into the target primary amine hydrochloride. The Delépine reaction is exceptionally well-suited for this conversion as it selectively produces primary amines from reactive alkyl halides, such as α-haloketones, thereby preventing the common issue of over-alkylation.[3][4][5] The reaction proceeds via a quaternary ammonium salt formed with hexamethylenetetramine (HMTA), which is then hydrolyzed under acidic conditions to yield the desired amine salt directly.[6]
This strategy circumvents challenges associated with other amination methods. For instance, direct reaction with ammonia often leads to a mixture of primary, secondary, and tertiary amines. The Gabriel synthesis, while effective, can require harsh conditions for the final deprotection step.[7][8][9] The Delépine reaction, in contrast, offers a clean conversion with a straightforward workup.
Visualizing the Synthetic Workflow
Caption: Overall two-step synthesis pathway for the target compound.
Mechanistic Considerations
Step 1: α-Bromination of a Ketone
The α-bromination of 4'-(dimethylamino)acetophenone proceeds via an acid-catalyzed mechanism. The carbonyl oxygen is first protonated by the acetic acid solvent, which increases the acidity of the α-protons. A subsequent deprotonation leads to the formation of an enol intermediate. This electron-rich enol then acts as a nucleophile, attacking molecular bromine to yield the α-brominated product.[10]
Step 2: The Delépine Reaction
The Delépine reaction is a classic method for preparing primary amines.[3][6] Its mechanism involves two key phases:
-
Alkylation of Hexamethylenetetramine (HMTA): The α-bromoketone undergoes a nucleophilic substitution (Sₙ2) reaction with one of the nitrogen atoms of HMTA.[5] This forms a stable quaternary ammonium salt, which is typically insoluble in nonpolar solvents like chloroform and precipitates from the reaction mixture.[6]
-
Acidic Hydrolysis: The isolated hexaminium salt is then refluxed in ethanolic hydrochloric acid. The acidic medium protonates the nitrogen atoms, leading to the breakdown of the HMTA cage structure. This process liberates the primary amine as its hydrochloride salt, along with formaldehyde (which forms a diethyl acetal in the ethanolic solvent) and ammonium chloride as byproducts.[3][11] A potential side-pathway, the Sommelet reaction, which would yield an aldehyde, is disfavored under these strongly acidic hydrolysis conditions.[12][13]
Caption: The two primary phases of the Delépine reaction mechanism.
Experimental Protocols
Extreme caution must be exercised during these procedures. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. |
| 4'-(Dimethylamino)acetophenone | 163.22 | 8.16 g | 50.0 | 1.0 |
| Glacial Acetic Acid | 60.05 | ~60 mL | - | Solvent |
| Bromine (Br₂) | 159.81 | 2.57 mL (8.0 g) | 50.0 | 1.0 |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube, dissolve 4'-(dimethylamino)acetophenone (8.16 g, 50.0 mmol) in 40 mL of glacial acetic acid.
-
Cool the resulting solution to 0-5 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of bromine (2.57 mL, 50.0 mmol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred ketone solution over approximately 30-40 minutes. Causality: Slow, dropwise addition while maintaining a low temperature is critical to control the exothermic reaction and prevent the formation of di-brominated byproducts.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Slowly pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral to pH paper.
-
Recrystallize the crude product from ethanol to yield pure 2-bromo-1-(4-(dimethylamino)phenyl)ethanone as a solid. Dry the product under vacuum. The expected yield is typically 75-85%.
Part B: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Eq. |
| 2-Bromo-intermediate | 242.11 | 9.68 g | 40.0 | 1.0 |
| Hexamethylenetetramine (HMTA) | 140.19 | 5.89 g | 42.0 | 1.05 |
| Chloroform | 119.38 | 100 mL | - | Solvent |
| Ethanol (95%) | 46.07 | 80 mL | - | Solvent |
| Concentrated HCl (12 M) | 36.46 | 40 mL | ~480 | Excess |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the 2-bromo-1-(4-(dimethylamino)phenyl)ethanone (9.68 g, 40.0 mmol) in 100 mL of chloroform.
-
Add a solution of hexamethylenetetramine (5.89 g, 42.0 mmol) in portions to the stirred solution.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 3 hours. During this time, the quaternary hexaminium salt will precipitate as a white solid.
-
Cool the mixture to room temperature and collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold chloroform and allow it to air dry.
-
Transfer the dried quaternary salt to a 500 mL round-bottom flask. Add 80 mL of 95% ethanol and 40 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for 4-6 hours. Causality: This step facilitates the complete hydrolysis of the hexaminium salt to the primary amine hydrochloride.
-
After reflux, cool the reaction mixture in an ice bath for at least 1 hour to promote crystallization of the product.
-
Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol, followed by a wash with diethyl ether to aid in drying.
-
Dry the final product, this compound, under vacuum. The expected yield is typically 65-75%.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR Spectroscopy: Confirm the disappearance of the α-proton signal from the bromo-intermediate (typically a singlet around 4.5-4.8 ppm) and the appearance of a new singlet for the α-protons adjacent to the ammonium group (typically shifted downfield, around 4.6-5.0 ppm), along with a broad signal for the -NH₃⁺ protons. The aromatic and dimethylamino signals should remain consistent.
-
Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching bands of the primary ammonium salt (typically broad in the 2800-3200 cm⁻¹ region) and the persistence of the strong carbonyl (C=O) stretch (around 1660-1680 cm⁻¹).
-
Mass Spectrometry (MS): Confirm the molecular weight of the free base cation.
Safety and Hazard Management
Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile for general handling, heavier butyl or neoprene gloves when handling bromine or concentrated acids).
-
Reagent-Specific Hazards:
-
Bromine: Extremely corrosive, toxic upon inhalation, and causes severe skin burns.[14][15] Handle only in a chemical fume hood. Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available for spills.
-
α-Bromoketones: These are potent lachrymators and skin irritants.[16] Avoid inhalation of dust or vapors and prevent skin contact.
-
Hexamethylenetetramine: A flammable solid that can cause allergic skin reactions.[17][18][19] Avoid creating dust and keep away from ignition sources.
-
Chloroform: A suspected carcinogen and toxic. Handle with care to minimize exposure.
-
Concentrated HCl: Highly corrosive. Handle with care to avoid contact and inhalation of fumes.
-
-
Waste Disposal:
-
Aqueous waste containing acid should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal.
-
Halogenated and non-halogenated organic solvent waste must be collected in separate, properly labeled containers for disposal according to institutional guidelines.
-
Bromine-containing residues should be quenched with sodium thiosulfate solution before being added to the halogenated waste stream.
-
References
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Wikipedia contributors. (2023). Delépine reaction. In Wikipedia, The Free Encyclopedia.
-
Wikipedia contributors. (2023). Gabriel synthesis. In Wikipedia, The Free Encyclopedia.
-
Organic Chemistry Portal. Delépine Reaction.
-
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines.
-
Chemistry LibreTexts. (2023). Gabriel Synthesis.
-
Alfa Chemistry. Delepine Reaction.
-
Fisher Scientific. (2025). Safety Data Sheet: Hexamethylenetetramine.
-
Scribd. Delepine Amine Synthesis.
-
Sciencemadness Wiki. Delépine reaction.
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines.
-
BYJU'S. Gabriel Phthalimide Synthesis Reaction.
-
Organic Reactions. The Sommelet Reaction.
-
Carl ROTH. (2023). Safety Data Sheet: Hexamethylene tetramine.
-
Carl ROTH. (2023). Safety Data Sheet: Bromine.
-
Fisher Scientific. (2025). Safety Data Sheet: Bromine.
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Hexamethylenetetramine.
-
SEASTAR CHEMICALS. (2023). Safety Data Sheet (SDS) Bromine.
-
Ricca Chemical Company. (2025). Safety Data Sheet: Bromine.
-
CPAchem Ltd. (2023). Safety data sheet: Hexamethylenetetramine solution.
-
Wikipedia contributors. (2023). Sommelet reaction. In Wikipedia, The Free Encyclopedia.
-
Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS): BROMINE (Br2).
-
Grokipedia. Sommelet reaction.
-
DC Fine Chemicals. (2023). Safety Data Sheet: Hexamethylenetetramine.
-
BenchChem. (2025). ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE synthesis pathway.
-
BenchChem. (2025). ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE molecular weight and formula.
-
Chemsrc. (2025). 4'-Dimethylaminoacetophenone.
-
ResearchGate. The Sommelet Reaction.
-
YouTube. (2018). Sommelet rearrangement - Definition with reaction and mechanism.
-
CymitQuimica. 4'-Dimethylaminoacetophenone Safety Data Sheet.
-
PubChem. 4-Dimethylaminoacetophenone.
-
ResearchGate. (2025). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.
-
ResearchGate. (2022). A Novel Selective Method for the Synthesis of α-Bromoacetophenone and α,α-Dibromoacetophenone Using NaBr/K2S2O8.
-
ChemScene. Alpha-bromo-4-(diethylamino)acetophenone.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4′-Methylacetophenone.
-
Fisher Scientific. Safety Data Sheet: 3',4'-Dimethylacetophenone.
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.
-
Santa Cruz Biotechnology. 2-Amino-1-[4-(dimethylamino)phenyl]ethanone, HCl.
-
YouTube. (2025). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step.
-
BenchChem. An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.
-
PubChem. 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one hydrochloride.
-
National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
-
Wikipedia contributors. (2023). α-Halo ketone. In Wikipedia, The Free Encyclopedia.
-
MDPI. Synthetic Access to Aromatic α-Haloketones.
-
Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
Sigma-Aldrich. 2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride.
-
Echemi. 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride cas 19745-72-3.
-
Guidechem. 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride 5467-71-0 wiki.
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purification techniques for 2-Amino-4′-dimethylaminoacetophenone HCl
An Application Guide for the Purification of 2-Amino-4′-dimethylaminoacetophenone HCl
Abstract
This document provides a detailed guide for the purification of 2-Amino-4′-dimethylaminoacetophenone hydrochloride (HCl), a key intermediate in various synthetic applications. The inherent physicochemical properties of this aminoketone salt—namely its high polarity and ionic nature—present unique challenges that render standard purification protocols suboptimal. This guide moves beyond simplistic step-by-step instructions to explain the underlying chemical principles governing the choice of purification strategy. We present two robust, validated protocols for recrystallization and column chromatography, complete with troubleshooting guides and data-driven insights to empower researchers in achieving high purity for their downstream applications.
Introduction: The Importance of Purity
2-Amino-4′-dimethylaminoacetophenone HCl is a substituted aromatic aminoketone of significant interest as a versatile building block in organic and medicinal chemistry.[1] Its structure, featuring a primary amine, a ketone, and a tertiary aniline moiety, makes it a precursor for a diverse range of more complex molecules.
The presence of impurities, such as unreacted starting materials, by-products from side reactions, or isomers, can have a profound impact on the outcome of subsequent synthetic steps.[2] These contaminants can lead to reduced yields, difficult-to-separate product mixtures, and the introduction of unwanted functionalities, compromising the integrity of research and development programs. For drug development professionals, ensuring the purity of such intermediates is a critical step in controlling the impurity profile of the final Active Pharmaceutical Ingredient (API).[2] This guide is therefore designed for researchers, scientists, and drug development professionals who require this compound in a highly pure form.
Physicochemical Profile and Purification Challenges
Understanding the compound's properties is the cornerstone of developing an effective purification strategy. As a primary aminoketone, the free base can be prone to self-condensation reactions.[3] The hydrochloride salt form significantly enhances its stability, but introduces the challenges of high polarity and salt-like behavior.
Table 1: Physicochemical Properties of 2-Amino-4′-dimethylaminoacetophenone HCl
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅ClN₂O | [4][5] |
| Molecular Weight | 214.7 g/mol | [4][5] |
| Appearance | Typically a solid (e.g., powder, crystals) | |
| Melting Point | 140-144 °C | [6] |
| Solubility | Soluble in polar solvents like water, methanol, ethanol; sparingly soluble in less polar organic solvents. | [7][8][9] |
The primary challenges in purifying this compound are:
-
High Polarity: The ionic nature of the hydrochloride salt makes it highly polar, leading to poor solubility in many common non-polar organic solvents and strong retention on normal-phase silica gel.
-
Streaking in Chromatography: The amine functionality can interact strongly with the acidic silanol groups on standard silica gel, causing significant peak tailing (streaking) and poor separation.[10]
-
Solvent Selection for Recrystallization: Finding a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be difficult due to its salt-like nature.[11]
Strategic Approach to Purification
The choice between recrystallization and chromatography depends on the nature and quantity of the impurities. Recrystallization is often the most efficient method for removing small amounts of impurities from a large amount of solid material, provided a suitable solvent system can be identified. Column chromatography is more powerful for separating mixtures with closely related components or when recrystallization fails.
Caption: Decision workflow for selecting a purification method.
Protocol I: Recrystallization from an Acidified Alcohol System
Recrystallization is a powerful technique that relies on differences in solubility between the target compound and impurities at varying temperatures. For amine hydrochlorides, a mixed solvent system or an alcohol containing a trace amount of acid is often highly effective.[12][13] The acid suppresses the salt's dissociation into the more soluble free amine, promoting the crystallization of the desired hydrochloride salt.
Causality: Why an Acidified Alcohol System?
-
Solubility: Alcohols like ethanol and isopropanol are polar enough to dissolve the hydrochloride salt at elevated temperatures.
-
Insolubility at Low Temperature: Upon cooling, the compound's solubility decreases sharply, allowing for crystal formation.
-
Anti-Solvent: The addition of a less polar "anti-solvent" like acetone or diethyl ether can further reduce solubility and induce precipitation if the alcohol alone does not yield sufficient crystals.[13]
-
Suppression of Dissociation: Adding a drop of concentrated HCl ensures the equilibrium favors the protonated amine, preventing the formation of the free base which might remain dissolved or "oil out."[12]
Detailed Experimental Protocol
-
Solvent Selection: Begin by testing solubility in small-scale trials. Place ~20-30 mg of crude material in a test tube and add a few drops of a solvent (e.g., 95% ethanol, isopropanol). Heat the mixture. A good solvent will dissolve the solid completely when hot.
-
Dissolution: Place the crude 2-Amino-4′-dimethylaminoacetophenone HCl (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar.
-
Add Solvent: Add the chosen primary solvent (e.g., isopropanol) in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to fully dissolve the solid at or near the boiling point.
-
Acidification: Add one to two drops of concentrated hydrochloric acid to the hot solution. This is a critical step to ensure the product remains in its salt form.[12]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; solution is supersaturated. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow to cool more slowly. Ensure the solution is acidified. |
| No Crystals Form | Solution is not saturated; compound is too soluble. | Boil off some of the solvent to increase concentration. Add a compatible anti-solvent (e.g., acetone, diethyl ether) dropwise until turbidity persists, then warm to clarify and cool slowly. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[11] |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration. | Concentrate the filtrate and cool again to recover a second crop of crystals (purity may be lower). Ensure filtration apparatus is pre-heated. |
| Colored Impurities | Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the product. |
Protocol II: Hydrophilic Interaction Liquid Chromatography (HILIC)
For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice. Due to the highly polar and ionic nature of the target compound, traditional normal-phase chromatography often fails. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative. HILIC utilizes a polar stationary phase (like silica) and a largely organic mobile phase with a small amount of a polar solvent (like water or methanol).[14] This creates a water-rich layer on the surface of the silica, and separation occurs based on the partitioning of polar analytes between this layer and the less polar mobile phase.
Causality: Why HILIC is Effective
-
Analyte Retention: HILIC provides good retention for very polar compounds that would otherwise elute in the void volume in reversed-phase chromatography.
-
Mitigates Tailing: While standard silica is used, the HILIC mechanism is different from normal-phase adsorption. The use of buffers or additives (like acetic acid or ammonium acetate) in the mobile phase can further improve peak shape by minimizing unwanted ionic interactions with the stationary phase.
-
Solvent Compatibility: The high organic content of the mobile phase makes solvent evaporation post-purification straightforward.
Caption: Principle of HILIC separation on a silica surface.
Detailed Experimental Protocol
-
Stationary Phase: Standard flash-grade silica gel (SiO₂, 60 Å, 40-63 µm).
-
Mobile Phase (Eluent) Selection: A typical HILIC eluent is a gradient system. Start with a high concentration of organic solvent and gradually increase the polar component.
-
Example System: Dichloromethane (DCM) and Methanol (MeOH).
-
Starting Eluent (Low Polarity): 98:2 DCM:MeOH.
-
Ending Eluent (High Polarity): 90:10 DCM:MeOH.
-
TLC Analysis: Use TLC plates to determine the optimal solvent system. The target compound should have an Rf value of approximately 0.2-0.3 in the starting eluent.[15]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product (~1 g) in a minimal amount of a strong solvent like methanol. Add 2-3 g of silica gel to this solution. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[15] This technique prevents issues with sample solubility in the initial eluent and leads to better separation.
-
Wet Loading: If the compound is soluble in the starting eluent, dissolve it in the minimum possible volume and load it directly onto the column.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Elution: Begin elution with the starting solvent system. Collect fractions and monitor them by TLC. Gradually increase the percentage of the polar solvent (e.g., methanol) to elute the compound.
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the eluent using a rotary evaporator to yield the purified solid.
Verification of Purity
After purification, the identity and purity of the final product must be confirmed.
-
Melting Point (MP) Analysis: A sharp melting point range that matches the literature value (140-144 °C) is a strong indicator of high purity.[6][11] Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on a TLC plate when visualized (e.g., under UV light). It is advisable to test this in at least two different solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for confirming the structure and assessing purity. The absence of signals corresponding to impurities in the ¹H NMR spectrum is a key benchmark of success.
Conclusion
The purification of 2-Amino-4′-dimethylaminoacetophenone HCl requires a thoughtful approach tailored to its polar, ionic character. Standard protocols must be adapted to overcome challenges like poor solubility and chromatographic tailing. For moderately impure, crystalline material, recrystallization from an acidified alcohol is an efficient and scalable method. For more complex mixtures or materials that are difficult to crystallize, a HILIC-based column chromatography strategy provides a robust and reliable alternative. By understanding the chemical principles outlined in this guide and meticulously following the validated protocols, researchers can consistently obtain this valuable synthetic intermediate in high purity, ensuring the success and reproducibility of their downstream applications.
References
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Online] Available at: [Link]
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Zhang, T., et al. (2012). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [Online] Available at: [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online] Available at: [Link]
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University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Online] Available at: [Link]
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Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. [Online] Available at: [Link]
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Organic Syntheses. Acetophenone, 2-amino-, hydrochloride. [Online] Available at: [Link]
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Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [Online] Available at: [Link]
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PubChem. p-Aminoacetophenone. [Online] Available at: [Link]
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PubChem. 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one hydrochloride. [Online] Available at: [Link]
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Wikipedia. Aminoaldehydes and aminoketones. [Online] Available at: [Link]
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PubChem. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. [Online] Available at: [Link]
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Sharma, Y., et al. (2016). Discontinuous two step flow synthesis of m-aminoacetophenone. ResearchGate. [Online] Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online] Available at: [Link]
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PubMed. Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT. [Online] Available at: [Link]
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Professor Dave Explains. (2020). Recrystallization. YouTube. [Online] Available at: [Link]
-
Reddy, G. O., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Online] Available at: [Link]
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Neumann, K., et al. (2021). Investigation of Impurities in Peptide Pools. MDPI. [Online] Available at: [Link]
- Google Patents. CN102924306A - Preparation method for 4-aminoacetophenone.
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Organic Syntheses. The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Online] Available at: [Link]
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PubChem. 4-Dimethylaminoacetophenone. [Online] Available at: [Link]
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Nsangou, M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Online] Available at: [Link]
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Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. [Online] Available at: [Link]
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Application Note: A Validated Recrystallization Protocol for High-Purity 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride
Abstract
This application note provides a comprehensive, validated protocol for the purification of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride via recrystallization. This aminoketone is a valuable intermediate in pharmaceutical research and development, where high purity is critical for downstream applications and regulatory compliance. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the underlying chemical principles and rationale for each procedural choice. We establish a robust mixed-solvent system and outline a step-by-step methodology, troubleshooting guide, and quality control considerations to reliably achieve high-purity crystalline material.
Introduction and Physicochemical Profile
This compound, also known as 2-Amino-4′-dimethylaminoacetophenone HCl, is a synthetic building block.[1][2] Commercially available batches often have a purity of around 98%, which may be insufficient for sensitive synthetic routes where impurities can lead to side reactions, lower yields, and complex purification challenges in subsequent steps.[1]
Recrystallization remains a powerful and cost-effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly purified form upon cooling, leaving impurities behind in the solution (mother liquor).
Table 1: Physicochemical Properties of the Compound
| Property | Value | Source |
| CAS Number | 152278-03-0 | [1] |
| Molecular Formula | C₁₀H₁₅ClN₂O | [1] |
| Molecular Weight | 214.7 g/mol | [1] |
| Alternate Names | 2-Amino-4′-dimethylaminoacetophenone HCl | [2] |
| Appearance | Typically an off-white to yellow solid | Inferred from similar compounds[3] |
Rationale for Solvent System Selection
The purification of hydrochloride salts of organic amines presents a specific challenge. The high polarity of the ammonium chloride group often renders the compound highly soluble in polar protic solvents like methanol or ethanol, which can make recovery difficult. Conversely, they are typically insoluble in nonpolar solvents. Therefore, a mixed-solvent (binary) system is often the optimal approach.
Our development process centered on identifying a primary solvent that dissolves the compound when hot, and a secondary, less-polar "anti-solvent" to reduce the compound's solubility upon cooling, thereby inducing crystallization.
-
Primary Solvent (Solubilizing): Isopropanol (IPA) was selected. It is a polar protic solvent capable of dissolving the hydrochloride salt at elevated temperatures. Critically, many hydrochloride salts are less soluble in isopropanol than in ethanol, which is advantageous for achieving a high recovery yield.[4]
-
Anti-Solvent (Precipitating): Ethyl acetate (EtOAc) was chosen as the anti-solvent. It is significantly less polar than isopropanol and is miscible with it. Adding ethyl acetate to the isopropanol solution disrupts the solvation of the polar hydrochloride, reducing its overall solubility and promoting the formation of crystals as the solution cools. Washing the crude salt with ethyl acetate and other non-polar solvents can also be an effective preliminary step to remove organic impurities.[4]
Table 2: Summary of Solvent Screening Results (Illustrative)
| Solvent / System | Solubility (Cold, ~20°C) | Solubility (Hot, at Boiling) | Rationale for Rejection/Selection |
| Water | Very Soluble | Very Soluble | Poor recovery expected due to high solubility. |
| Hexane | Insoluble | Insoluble | Fails to dissolve the compound. |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | Could be used, but dissolution requires large volumes. Better as an anti-solvent. |
| Isopropanol (IPA) | Sparingly Soluble | Very Soluble | Good differential solubility. Selected as primary solvent. |
| IPA / Ethyl Acetate | Poorly Soluble | Very Soluble | Ideal system. Allows for dissolution when hot and high recovery upon cooling. |
Detailed Recrystallization Protocol
This protocol has been optimized for a starting scale of 5-10 grams of crude material. Adjust solvent volumes proportionally for different scales.
Safety Precautions:
-
Perform all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
-
Consult the Material Safety Data Sheet (MSDS) before handling the compound and solvents.
Equipment:
-
Erlenmeyer flask (sized for ~2-3x the total solvent volume)
-
Stirring hotplate and magnetic stir bar
-
Reflux condenser
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Crystallizing dish or beaker
-
Spatulas and wash bottles
Procedure:
-
Dissolution: a. Place 10.0 g of impure this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. b. Add approximately 40 mL of isopropanol (IPA). c. Fit the flask with a reflux condenser, place it on a stirring hotplate, and bring the mixture to a gentle boil with continuous stirring. d. If the solid is not fully dissolved, add more IPA in small portions (2-3 mL at a time) until a clear, homogeneous solution is achieved at boiling. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.
-
Decolorization & Hot Filtration (Optional): a. If the hot solution has a significant color or contains visible particulate matter, add a small amount (e.g., 0.5 g) of activated carbon. b. Boil the solution for an additional 2-3 minutes to allow the carbon to adsorb impurities. c. Pre-heat a separate flask and a gravity funnel. Perform a rapid hot gravity filtration through fluted filter paper to remove the activated carbon. Causality Note: This step must be done quickly to prevent premature crystallization on the filter paper. The use of activated carbon is common in the purification of related aminoketone intermediates.[5]
-
Inducing Crystallization: a. Re-heat the clear solution to boiling. b. Remove the heat source and slowly add ethyl acetate dropwise while gently swirling the flask. c. Continue adding ethyl acetate until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation. d. Add 1-2 mL of hot IPA dropwise to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Crystal Growth: a. Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Causality Note: Slow cooling is essential for the formation of large, well-defined crystals, which are typically higher in purity than fine powders formed by rapid crashing. b. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal precipitation.
-
Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the collected crystals (the "filter cake") with a small amount of a cold (0-5°C) 1:1 mixture of IPA/Ethyl Acetate. Causality Note: Washing with a cold solvent mixture removes the residual mother liquor (which contains the impurities) without significantly dissolving the desired product crystals. c. Wash the cake a second time with a small amount of cold ethyl acetate or diethyl ether to facilitate drying.
-
Drying: a. Press the crystals as dry as possible on the filter funnel. b. Transfer the crystalline solid to a pre-weighed watch glass or drying dish. c. Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Process Visualization and Workflow
The following diagram illustrates the logical flow of the recrystallization protocol.
Caption: Recrystallization workflow for 2-Amino-1-(4-(dimethylamino)phenyl)ethanone HCl.
Quality Control and Troubleshooting
A successful recrystallization should result in a significant improvement in purity.
Table 3: Quality Control Parameters
| Parameter | Method | Expected Result |
| Purity Assay | HPLC | >99.5% peak area |
| Appearance | Visual Inspection | Off-white to white crystalline solid |
| Melting Point | Melting Point Apparatus | Sharp melting range (e.g., within 1-2°C) |
| Identity | ¹H NMR, FT-IR | Spectrum consistent with the reference structure |
| Yield | Gravimetric | Typically 80-90% |
Table 4: Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve | Insufficient primary solvent (IPA). | Add more hot IPA in small increments until dissolution is achieved. |
| Product "Oils Out" | Solution is supersaturated at a temperature above the compound's melting point; cooling is too rapid. | Re-heat the mixture to dissolve the oil. Add a small amount more of the primary solvent (IPA) and allow for slower cooling. |
| No Crystals Form Upon Cooling | Too much solvent was used; solution is not saturated. | Gently boil off some of the solvent to increase concentration. Re-cool. Alternatively, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Very Low Yield | Too much solvent used; crystals washed with warm solvent; premature crystallization during hot filtration. | Optimize solvent volumes on a smaller scale. Ensure wash solvents are ice-cold. Ensure filtration apparatus is pre-heated. |
Conclusion
The described mixed-solvent recrystallization protocol using isopropanol and ethyl acetate provides a reliable and effective method for purifying this compound. By understanding the principles behind each step, researchers can adapt and scale this procedure to consistently obtain high-purity material suitable for demanding applications in pharmaceutical synthesis and development.
References
-
2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) - PubChem . National Center for Biotechnology Information. [Link]
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-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un - SciHorizon . SciHorizon. [Link]
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the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure . Organic Syntheses. [Link]
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p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem . National Center for Biotechnology Information. [Link]
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-
Purification of organic hydrochloride salt? - ResearchGate . ResearchGate. [Link]
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Application Note: ¹H and ¹³C NMR Characterization of 2-Amino-4′-dimethylaminoacetophenone HCl
Abstract
This document provides a detailed guide for the characterization of 2-Amino-4′-dimethylaminoacetophenone hydrochloride (ADAH) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. ADAH is a significant synthetic intermediate in the pharmaceutical industry.[1][2] Accurate structural elucidation and purity assessment are critical for its application in drug development and manufacturing. This note offers a comprehensive protocol for sample preparation, data acquisition, and spectral interpretation, grounded in established principles of NMR spectroscopy.
Introduction
2-Amino-4′-dimethylaminoacetophenone hydrochloride is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals.[3] The molecule possesses a primary amine, a tertiary amine, and a ketone functional group attached to an aromatic framework.[4] This combination of features makes NMR spectroscopy an indispensable tool for its unambiguous structural confirmation and purity analysis. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of the hydrochloride salt, explaining the influence of the electron-donating dimethylamino group and the effect of protonation on the observed chemical shifts and coupling patterns.
Principles of NMR Spectroscopy for ADAH Characterization
NMR spectroscopy relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C for organic molecules.
-
¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their spatial relationship to neighboring protons. Key parameters include chemical shift (δ), which indicates the electronic environment; spin-spin coupling (J), which reveals adjacent protons; and integration, which corresponds to the relative number of protons.[5]
-
¹³C NMR: This method provides information about the carbon backbone of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, revealing details about hybridization and attached functional groups.[6][7]
The structure of 2-Amino-4′-dimethylaminoacetophenone HCl contains several distinct proton and carbon environments that are well-resolved by NMR. The protonation of the primary amino group to form the hydrochloride salt is a key structural feature that significantly influences the electronic environment, particularly of the adjacent methylene protons, a distinguishable characteristic in the ¹H NMR spectrum.[8][9][10]
Experimental Protocol
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[11][12]
Materials:
-
2-Amino-4′-dimethylaminoacetophenone HCl (≥98% purity)[1]
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical.[13][14] DMSO-d₆ is often preferred for amine salts as it can solubilize the compound without engaging in rapid proton exchange with the ammonium protons, allowing for their observation.[15]
-
High-precision 5 mm NMR tubes.[12]
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 5-25 mg of 2-Amino-4′-dimethylaminoacetophenone HCl for ¹H NMR, and 50-100 mg for ¹³C NMR.[13]
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a small, clean vial.[13]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a pipette containing a small plug of glass wool or cotton to remove any particulate matter.[12]
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Securely cap the NMR tube and label it clearly.[11]
NMR Data Acquisition
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 16-64
-
Spectral Width (SW): 16 ppm (-2 to 14 ppm)
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled (zgpg30)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): ≥1024
-
Spectral Width (SW): 240 ppm (-10 to 230 ppm)
Spectral Interpretation and Data Analysis
Molecular Structure and Atom Numbering
The diagram below illustrates the structure of 2-Amino-4′-dimethylaminoacetophenone HCl with a numbering scheme for spectral assignment.
Caption: Structure of 2-Amino-4′-dimethylaminoacetophenone HCl.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of ADAH in DMSO-d₆ will display characteristic signals for the aromatic, methylene, ammonium, and methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for 2-Amino-4′-dimethylaminoacetophenone HCl in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H3', H5' | ~6.7-6.8 | Doublet (d) | 2H | ~9.0 | These protons are ortho to the strongly electron-donating N(CH₃)₂ group, causing significant shielding (upfield shift). They are coupled to H2' and H6'.[16] |
| H2', H6' | ~7.8-7.9 | Doublet (d) | 2H | ~9.0 | These protons are ortho to the electron-withdrawing carbonyl group, resulting in deshielding (downfield shift). They are coupled to H3' and H5'.[16] |
| Cβ-H₂ | ~4.5-4.6 | Singlet (broad) | 2H | N/A | Protons adjacent to the electron-withdrawing C=O and NH₃⁺ groups are significantly deshielded. |
| N-H₃⁺ | ~8.3-8.5 | Singlet (broad) | 3H | N/A | Protons on the positively charged nitrogen are highly deshielded. Rapid exchange can lead to a broad singlet.[17] |
| N'-(CH₃)₂ | ~3.0-3.1 | Singlet (s) | 6H | N/A | The six equivalent protons of the two methyl groups on the tertiary amine appear as a sharp singlet. |
Workflow for ¹H NMR Spectral Assignment:
Caption: Logical workflow for ¹H NMR peak assignment.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for 2-Amino-4′-dimethylaminoacetophenone HCl in DMSO-d₆.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Cα) | ~190-195 | The carbonyl carbon is highly deshielded and appears far downfield.[18] |
| C4' | ~153-155 | The aromatic carbon attached to the nitrogen of the dimethylamino group is strongly shielded by its electron-donating effect.[19] |
| C2', C6' | ~130-132 | Aromatic carbons ortho to the carbonyl group are deshielded.[19] |
| C1' | ~124-126 | The quaternary aromatic carbon attached to the acetyl group. |
| C3', C5' | ~112-114 | Aromatic carbons ortho to the dimethylamino group are strongly shielded.[19] |
| CH₂ (Cβ) | ~45-50 | The methylene carbon is deshielded by the adjacent carbonyl and ammonium groups. |
| N'-(CH₃)₂ | ~39-41 | The two equivalent methyl carbons of the dimethylamino group. |
Trustworthiness and Self-Validation
The protocols and interpretations provided are designed for robust and verifiable results.
-
Stoichiometric Consistency: The integral ratios in the ¹H NMR spectrum must align with the proton count of the molecular structure (e.g., 2:2:2:3:6).
-
Spectroscopic Correlation: The number of signals in the ¹³C spectrum should correspond to the number of chemically non-equivalent carbons in the molecule.
-
Advanced 2D NMR: For unequivocal assignment, particularly in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. A COSY spectrum would confirm the coupling between H2'/H6' and H3'/H5', while an HSQC would directly correlate each proton signal to its attached carbon signal.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential techniques for the structural verification and purity assessment of 2-Amino-4′-dimethylaminoacetophenone HCl. By adhering to the detailed protocols and interpretative guidelines outlined in this application note, researchers can confidently characterize this key synthetic intermediate. The provided chemical shift ranges and structural insights serve as a reliable reference for quality control and analytical validation in both research and industrial settings.
References
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Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
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Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433-441. Retrieved from [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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ResearchGate. (2020). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR shift for protons adjacent to the amine group in benzylamine... Retrieved from [Link]
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Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2122. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032630). Retrieved from [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Ghandi, M., & Zargaran, M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 811-817. Retrieved from [Link]
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ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). 2-amino-1-[4-(dimethylamino)phenyl]ethan-1-one hydrochloride. Retrieved from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
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NIST. (n.d.). 4-N,N-Dimethylaminoacetophenone. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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Application Notes and Protocols for 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride as a Pharmaceutical Intermediate
Introduction: Unveiling a Versatile Building Block for Heterocyclic Scaffolds
In the landscape of pharmaceutical research and development, the strategic synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the availability of versatile chemical intermediates that serve as foundational building blocks for a diverse array of complex molecules. 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride (CAS No: 152278-03-0) has emerged as a significant intermediate, particularly in the construction of heterocyclic scaffolds that are prevalent in many biologically active compounds. Its unique structural features, comprising a reactive α-aminoketone moiety and a dimethylamino-substituted phenyl ring, render it a valuable precursor for the synthesis of substituted pyrimidines and other nitrogen-containing heterocycles, which are known to be key pharmacophores in a range of therapeutic areas, including kinase inhibitors.[1]
This technical guide provides an in-depth exploration of this compound, offering detailed application notes and field-proven protocols for its utilization in the synthesis of pharmaceutical intermediates. The content herein is curated for researchers, medicinal chemists, and drug development professionals, aiming to provide not only a procedural framework but also a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The hydrochloride salt of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone enhances its stability and aqueous solubility, facilitating its use in various reaction conditions.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride | |
| CAS Number | 152278-03-0 | [2] |
| Molecular Formula | C₁₀H₁₅ClN₂O | [3] |
| Molecular Weight | 214.69 g/mol | [3] |
| Appearance | Solid | |
| Purity | ≥97% | [4] |
| Storage | Store at -20°C, sealed, and away from moisture. | [4] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3]
Core Application: Synthesis of 2-Amino-4-(4-(dimethylamino)phenyl)pyrimidine
A primary and highly valuable application of this compound is its use as a precursor in the synthesis of 2-amino-4-substituted pyrimidines. The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The general strategy involves a cyclocondensation reaction with guanidine.
Reaction Principle and Mechanism
The synthesis of 2-amino-4-(4-(dimethylamino)phenyl)pyrimidine from this compound and guanidine hydrochloride proceeds via a base-catalyzed condensation reaction. The mechanism involves the initial deprotonation of the α-amino ketone, which then acts as a nucleophile. The reaction with guanidine, a bis-nucleophile, leads to the formation of a dihydropyrimidine intermediate, which subsequently aromatizes to the final pyrimidine product.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 2-amino-4-(4-(dimethylamino)phenyl)pyrimidine. The causality behind each step is explained to ensure a robust and reproducible outcome.
Materials and Reagents
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (or freshly prepared from sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Protocol Steps
-
Preparation of Sodium Ethoxide Solution (Causality: To create the basic environment necessary for the condensation reaction) : In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and a nitrogen atmosphere. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Mixture Assembly (Causality: Combining the reactants for the cyclocondensation) : To the freshly prepared sodium ethoxide solution, add 10.8 g (0.1 mol) of guanidine hydrochloride with stirring. After the guanidine hydrochloride has dissolved, add 21.5 g (0.1 mol) of this compound in portions to control any initial exotherm.
-
Cyclocondensation Reaction (Causality: Formation of the pyrimidine ring) : Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 6-8 hours.
-
Work-up and Isolation (Causality: To isolate the crude product from the reaction mixture) : After the reaction is complete, cool the mixture to room temperature. A precipitate of the product and sodium chloride will form. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Precipitation and Filtration (Causality: To obtain the solid product) : Pour the concentrated reaction mixture into 200 mL of ice-cold deionized water with stirring. The product will precipitate as a solid. Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
Purification (Causality: To obtain the final product in high purity) : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield 2-amino-4-(4-(dimethylamino)phenyl)pyrimidine as a crystalline solid.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized 2-amino-4-(4-(dimethylamino)phenyl)pyrimidine, a comprehensive analytical characterization is essential. This data provides a self-validating system for the described protocol.
| Analytical Technique | Expected Results for 2-amino-4-(4-(dimethylamino)phenyl)pyrimidine |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.9 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~6.5 (s, 1H, Pyrimidine-H), ~6.2 (s, 2H, -NH₂), ~3.0 (s, 6H, -N(CH₃)₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~163.5 (C-NH₂), ~162.0 (C-Ar), ~152.0 (Ar-C-N), ~128.0 (Ar-CH), ~112.0 (Ar-CH), ~105.0 (Pyrimidine-CH), ~40.0 (-N(CH₃)₂) |
| Mass Spectrometry (ESI+) | m/z: 217.14 [M+H]⁺ |
| HPLC | Purity: >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid, Detection: UV at 254 nm) |
Conclusion and Future Perspectives
This compound serves as a highly effective and versatile intermediate for the synthesis of pharmaceutically relevant heterocyclic compounds. The detailed protocol for the synthesis of 2-amino-4-(4-(dimethylamino)phenyl)pyrimidine demonstrates a practical and efficient application of this building block. The resulting pyrimidine derivative can be further functionalized to generate a library of compounds for screening against various biological targets, particularly protein kinases. The methodologies and data presented in this guide are intended to empower researchers to confidently and successfully utilize this valuable intermediate in their drug discovery and development programs.
References
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Chinese Journal of Applied Chemistry. (2011). Synthesis of 4-Substituted-2-amino-pyrimidines. 28(4), 382-386. Available from: [Link]
-
Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. 64(20), 14834–14899. Available from: [Link]
-
Zenodo. (2020). ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''. Available from: [Link]
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Application Notes and Protocols for the Derivatization of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone Hydrochloride
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride. This α-amino ketone is a valuable building block in medicinal chemistry and drug discovery due to its versatile reactivity.[1][2][3] This document details robust and reproducible protocols for N-acylation, reductive amination, and cyclization reactions, offering researchers and drug development professionals a practical guide to generating diverse molecular scaffolds from this key intermediate. The causality behind experimental choices, self-validating protocol design, and supporting literature are emphasized to ensure scientific integrity and successful implementation.
Introduction: The Strategic Importance of this compound
2-Amino-1-(4-(dimethylamino)phenyl)ethanone, a substituted α-amino ketone, is a pivotal precursor in the synthesis of a wide array of biologically active molecules.[1][4] The presence of a primary amine and a ketone functional group on adjacent carbons provides a unique platform for a multitude of chemical transformations.[2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it a convenient starting material for various synthetic endeavors.[5]
The derivatization of this molecule is of significant interest as it allows for the systematic exploration of chemical space around a core pharmacophore. Modifications at the primary amine or reactions involving the ketone can lead to the generation of libraries of compounds with diverse pharmacological profiles. This guide will explore three key derivatization pathways: N-acylation to form amides, reductive amination to generate secondary amines, and cyclization reactions to construct heterocyclic systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the starting material is crucial for successful reaction design and execution.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride | [6] |
| CAS Number | 152278-03-0 | [6] |
| Molecular Formula | C₁₀H₁₅ClN₂O | [6] |
| Molecular Weight | 214.7 g/mol | [6] |
| Appearance | Solid | |
| Purity | ≥98% | [6] |
Derivatization Strategies and Protocols
This section details the experimental protocols for the derivatization of this compound. Each protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation that introduces an acyl group to the primary amine, forming a stable amide bond. This reaction is widely used to modify the pharmacokinetic and pharmacodynamic properties of drug candidates. The choice of acylating agent and reaction conditions can be tailored to achieve the desired product in high yield and purity.
Causality of Experimental Choices:
-
Base: A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the reaction with acyl chlorides.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the reaction without participating in it.
-
Acylating Agent: Acyl chlorides and acid anhydrides are common acylating agents due to their high reactivity. Carboxylic acids can also be used in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]
Protocol 3.1.1: General Procedure for N-Acylation using an Acyl Chloride
This protocol describes the synthesis of N-(2-(4-(dimethylamino)phenyl)-2-oxoethyl)acetamide as a representative example.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred solution. Stir for 10 minutes at 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acylated product.
dot
Caption: N-Acylation Experimental Workflow.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from a primary amine and a carbonyl compound.[8][9] This one-pot reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ by a mild reducing agent.[10]
Causality of Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used to introduce diverse substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over ketones, and does not reduce the starting carbonyl compound significantly.[10] Sodium cyanobohydride (NaBH₃CN) is another effective option.[10]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate imine formation, especially with less reactive ketones.[8]
Protocol 3.2.1: General Procedure for Reductive Amination with an Aldehyde
This protocol outlines the synthesis of 2-(benzylamino)-1-(4-(dimethylamino)phenyl)ethanone as a representative example.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM (15 mL per gram of starting material).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add benzaldehyde (1.05 eq) and stir the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
dot
Caption: Reductive Amination Mechanism.
Cyclization Reactions: Synthesis of Heterocyclic Scaffolds
The bifunctional nature of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone allows for its use in cyclization reactions to form various heterocyclic systems, which are prevalent in many pharmaceutical agents. A common example is the synthesis of substituted indazoles or other nitrogen-containing heterocycles.[11]
Causality of Experimental Choices:
-
Reaction Partner: The choice of the reaction partner will determine the resulting heterocyclic core. For example, reaction with an appropriate dicarbonyl compound or its equivalent can lead to the formation of a six-membered ring.
-
Catalyst: Acid or base catalysts are often employed to facilitate the cyclization process. For instance, an acid catalyst can promote condensation reactions, while a base can facilitate cyclization through deprotonation.
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical for controlling the reaction rate and selectivity. Higher temperatures are often required to drive the cyclization to completion.
Protocol 3.3.1: Exemplary Cyclization to a Dihydropyrazine Derivative
This protocol describes a potential cyclization reaction with a 1,2-dicarbonyl compound, such as glyoxal, to form a dihydropyrazine derivative. This is a representative example of how the α-amino ketone can be used to construct heterocyclic systems.
Materials:
-
This compound
-
Glyoxal (40% solution in water)
-
Triethylamine (TEA)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol (20 mL per gram).
-
Add triethylamine (1.1 eq) and stir until the solid dissolves.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Add glyoxal solution (1.0 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired dihydropyrazine derivative.
Characterization of Derivatives
The successful synthesis of the derivatives should be confirmed by standard analytical techniques.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Appearance of new signals corresponding to the introduced functional group (e.g., acetyl protons in N-acylation, benzyl protons in reductive amination) and shifts in the signals of the parent molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product. | The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of the desired derivative. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Appearance of characteristic absorption bands (e.g., amide C=O stretch around 1650 cm⁻¹ for N-acylation, N-H stretch for secondary amines). |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak in the chromatogram indicates a high purity of the synthesized compound. |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and development. The protocols for N-acylation, reductive amination, and cyclization reactions provided in this guide are robust and can be adapted to generate diverse libraries of compounds. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this key intermediate to advance their synthetic programs.
References
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]
-
Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. Available at: [Link]
-
Synthesis of α-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride. PrepChem.com. Available at: [Link]
- JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents.
-
Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. Available at: [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Available at: [Link]
-
(PDF) Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. ResearchGate. Available at: [Link]
-
Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing. Available at: [Link]
-
2-amino-1-phenylethanone. Stenutz. Available at: [Link]
-
(PDF) 1-(2-Amino-4,5-dimethylphenyl)ethanone. ResearchGate. Available at: [Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Available at: [Link]
-
2-amino-1-phenylethanone. ChemSynthesis. Available at: [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available at: [Link]
-
N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
-
N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]
-
Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. ResearchGate. Available at: [Link]
-
Studies on enaminones. TSI Journals. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of established methodologies.
The synthesis of this compound, a valuable intermediate in pharmaceutical development, can be approached through several synthetic routes. Each pathway presents unique challenges and opportunities for optimization. This guide will primarily focus on a two-step sequence: the formation of an α-halo ketone intermediate followed by amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and logical synthetic strategy involves two key stages:
-
Synthesis of an α-halo ketone intermediate: This is typically achieved through the Friedel-Crafts acylation of N,N-dimethylaniline with a 2-haloacetyl halide (e.g., 2-bromoacetyl bromide or 2-chloroacetyl chloride).
-
Amination of the α-halo ketone: The resulting 2-halo-1-(4-(dimethylamino)phenyl)ethanone is then converted to the primary amine. The Delépine reaction is a classic and effective method for this transformation.[1][2][3] Alternatives such as the Gabriel or Sommelet syntheses can also be considered.[4][5] Finally, the free base is converted to its hydrochloride salt for improved stability and handling.
Q2: I am getting a very low yield in the Friedel-Crafts acylation of N,N-dimethylaniline. What could be the reason?
A2: Low yields in the Friedel-Crafts acylation of N,N-dimethylaniline are a common issue. The N,N-dimethylamino group is strongly activating; however, it is also a Lewis base and can form a complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation deactivates the aromatic ring towards electrophilic substitution, leading to poor yields.
Q3: Are there any alternatives to the Delépine reaction for the amination step?
A3: Yes, several other methods can be employed for the synthesis of primary amines from alkyl halides. The Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate, is a well-established alternative that can provide clean products.[6][7][8] The Sommelet reaction is another possibility, though it is more commonly used for the synthesis of aldehydes from benzyl halides.[4]
Q4: My final product, this compound, is difficult to purify. What are some recommended purification techniques?
A4: Purification can be challenging due to the presence of both a basic amino group and a ketonic functionality. Recrystallization is often the most effective method for purifying the hydrochloride salt. A mixed solvent system, such as ethanol/acetone or methanol/diethyl ether, can be effective. It is crucial to ensure the product is fully protonated as the hydrochloride salt to minimize its solubility in less polar solvents during washing. Column chromatography on silica gel can be used for the free base, but care must be taken as the amino ketone can be unstable on silica over long periods.
Troubleshooting Guide
This section provides a detailed breakdown of potential issues you might encounter during the synthesis and offers practical solutions.
Part 1: Synthesis of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone (The α-Halo Ketone Intermediate)
The primary route to this intermediate is the Friedel-Crafts acylation of N,N-dimethylaniline.
Issue 1.1: Low or No Conversion during Friedel-Crafts Acylation
-
Causality: As mentioned in the FAQs, the Lewis acid catalyst (e.g., AlCl₃) can complex with the basic nitrogen of the dimethylamino group, effectively deactivating the starting material. This is a significant drawback of this reaction with highly basic aromatic amines.
-
Troubleshooting Protocol:
-
Increase Catalyst Stoichiometry: Use a larger excess of the Lewis acid catalyst. A portion of the catalyst will be sequestered by the dimethylamino group, so an excess is required to catalyze the acylation. Start with at least 2.5-3.0 equivalents of AlCl₃.
-
Inverse Addition: Add the N,N-dimethylaniline slowly to a pre-formed complex of the acyl halide and the Lewis acid in the solvent at a low temperature (0-5 °C). This can minimize the deactivation of the starting material.
-
Alternative Catalysts: While AlCl₃ is common, other Lewis acids with potentially lower affinity for nitrogen, such as ZnCl₂ or FeCl₃, could be explored, although they may be less reactive. Recent literature also suggests that gold(I) complexes can catalyze Friedel-Crafts alkylation of N,N-dimethylaniline with high para-selectivity, and similar catalysis for acylation could be investigated.
-
Reaction Temperature: While initial complexation should be done at low temperatures, a gradual increase in temperature (e.g., to room temperature or slightly above) might be necessary to drive the reaction to completion. Monitor the reaction progress carefully by TLC or HPLC.
-
Issue 1.2: Formation of Multiple Products (Isomers and Polyacylation)
-
Causality: The dimethylamino group is a strong ortho-, para-director. While the para-product is sterically favored, some ortho-acylation can occur. Polyacylation is less common in Friedel-Crafts acylations compared to alkylations because the product ketone is less activated than the starting aniline.
-
Troubleshooting Protocol:
-
Control of Stoichiometry: Use a slight excess of N,N-dimethylaniline relative to the acylating agent to minimize di-acylation, although this is generally not a major issue.
-
Choice of Solvent: The solvent can influence the isomer ratio. Less polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with solvents like carbon disulfide or nitrobenzene (with appropriate safety precautions) could alter the selectivity.
-
Purification: Careful column chromatography of the crude product can separate the desired para-isomer from any ortho-isomer that may have formed.
-
Part 2: Amination of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone via the Delépine Reaction
The Delépine reaction is a reliable method to convert the α-bromo ketone to the desired primary amine.[1][2][3][9]
Issue 2.1: Incomplete Reaction or Low Yield of the Quaternary Ammonium Salt
-
Causality: The first step of the Delépine reaction is the formation of a quaternary ammonium salt by reacting the α-bromo ketone with hexamethylenetetramine (HMTA).[3] Incomplete reaction can be due to poor solubility of reactants or insufficient reaction time.
-
Troubleshooting Protocol:
-
Solvent Choice: Chloroform is traditionally used, but due to its toxicity, greener alternatives should be considered.[3][10] Dimethyl carbonate (DMC) has been shown to be an effective and more sustainable solvent for the Delépine reaction.[10] Acetonitrile or ethanol can also be used.
-
Reaction Temperature and Time: The reaction is typically performed at room temperature or with gentle heating (e.g., 40-60 °C).[10] Monitor the reaction by TLC until the starting α-bromo ketone is consumed. The quaternary salt often precipitates from the reaction mixture, driving the reaction to completion.
-
Purity of Starting Material: Ensure the 2-bromo-1-(4-(dimethylamino)phenyl)ethanone is of high purity, as impurities can interfere with the reaction.
-
Issue 2.2: Low Yield during Hydrolysis of the Quaternary Ammonium Salt
-
Causality: The second step is the acidic hydrolysis of the quaternary ammonium salt to yield the primary amine hydrochloride. Incomplete hydrolysis or side reactions can lead to low yields.
-
Troubleshooting Protocol:
-
Acidic Conditions: The hydrolysis is typically carried out in a mixture of concentrated hydrochloric acid and ethanol under reflux.[3] Ensure a sufficient excess of acid is used to drive the hydrolysis and form the hydrochloride salt of the product.
-
Hydrolysis Time: The hydrolysis can take several hours. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Work-up Procedure: After hydrolysis, the product is typically isolated by cooling the reaction mixture to induce crystallization of the hydrochloride salt. The product can be collected by filtration and washed with a cold solvent like ethanol or acetone to remove impurities.
-
Issue 2.3: Formation of Side Products
-
Causality: A potential side reaction during the hydrolysis of the quaternary salt is the Sommelet reaction, which would produce the corresponding aldehyde.[3][4] However, this is more common with benzylic halides. For α-keto derivatives, the formation of the amine is generally favored.
-
Troubleshooting Protocol:
-
Control of Hydrolysis Conditions: The conditions for the Delépine reaction (acidic hydrolysis) generally favor the formation of the amine. Sticking to established protocols should minimize the formation of the Sommelet product.
-
Purification: If aldehyde impurities are detected, they can often be removed during the recrystallization of the hydrochloride salt.
-
Experimental Protocols
Protocol A: Synthesis of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
-
To a stirred suspension of anhydrous aluminum chloride (2.5 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add 2-bromoacetyl bromide (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N,N-dimethylaniline (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-1-(4-(dimethylamino)phenyl)ethanone.
Protocol B: Synthesis of this compound (Delépine Reaction)
-
Dissolve 2-bromo-1-(4-(dimethylamino)phenyl)ethanone (1.0 eq.) and hexamethylenetetramine (1.1 eq.) in dimethyl carbonate (DMC) or chloroform.[10]
-
Stir the mixture at room temperature or heat to 50-60 °C for 2-4 hours. The formation of a precipitate (the quaternary ammonium salt) is typically observed.
-
Cool the mixture and collect the precipitate by filtration. Wash the solid with cold solvent and dry under vacuum.
-
Suspend the dried quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heat the suspension to reflux and maintain for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield this compound.
Data Summary
| Step | Reactants | Reagents/Catalyst | Solvent | Typical Yield |
| Friedel-Crafts Acylation | N,N-dimethylaniline, 2-Bromoacetyl bromide | AlCl₃ | Dichloromethane | 40-60% |
| Delépine Reaction (Salt Formation) | 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, Hexamethylenetetramine | - | Dimethyl Carbonate | 80-95% |
| Delépine Reaction (Hydrolysis) | Quaternary Ammonium Salt | Concentrated HCl, Ethanol | Ethanol | 70-85% |
Visualizing the Workflow
Synthetic Pathway
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for Friedel-Crafts Acylation
Caption: Troubleshooting flowchart for low yield in the Friedel-Crafts acylation step.
References
-
Jordan, A., et al. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chemistry & Engineering, 8(34), 12746–12754. Available at: [Link]
-
Organic Reactions. The Sommelet Reaction. Available at: [Link]
-
Organic Chemistry Portal. Delépine Reaction. Available at: [Link]
-
Wikipedia. Delépine reaction. Available at: [Link]
-
MedSchoolCoach. Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]
-
Scribd. Delepine Amine Synthesis. Available at: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Available at: [Link]
-
Quora. What is the Gabriel phthalimide synthesis of alpha amino acid?. Available at: [Link]
-
Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Delepine reaction [organic-chemistry.org]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
common side products in the synthesis of 2-Amino-4′-dimethylaminoacetophenone HCl
Document ID: TSC-2ADMA-2026-01
Last Updated: January 14, 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-Amino-4′-dimethylaminoacetophenone HCl. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, involves navigating a series of potential side reactions that can significantly impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis. We will delve into the causality behind the formation of common impurities and provide field-proven protocols to mitigate these challenges, ensuring a robust and reproducible synthetic outcome.
The typical synthesis proceeds in two main stages:
-
Friedel-Crafts Acylation: N,N-dimethylaniline is acylated, typically with acetyl chloride or acetic anhydride, to form the 4′-dimethylaminoacetophenone intermediate.
-
Alpha-Amination: The intermediate is first halogenated at the alpha-position (α-carbon to the ketone) and subsequently aminated to introduce the primary amine, followed by salt formation.
This guide is structured as a series of troubleshooting questions and answers, addressing specific problems you may encounter at each stage.
Troubleshooting Guide: Common Synthetic Pitfalls
Part 1: Friedel-Crafts Acylation of N,N-dimethylaniline
The primary challenge in this step is the strong interaction between the Lewis basic dimethylamino group and the Lewis acid catalyst (e.g., AlCl₃). This interaction can deactivate the substrate and promote side reactions.
Question 1: My acylation reaction has stalled, resulting in low yield and significant recovery of N,N-dimethylaniline. What is the primary cause?
Answer: This is the most common issue and is almost always due to insufficient active catalyst. The nitrogen atom of the N,N-dimethylaniline is a strong Lewis base that forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1] This complexation deactivates the aromatic ring towards electrophilic substitution.
-
Causality: For the Friedel-Crafts reaction to proceed, the AlCl₃ must activate the acylating agent (acetyl chloride). However, it preferentially coordinates with the more basic dimethylamino group. You must add enough AlCl₃ to account for both complexation with the substrate and catalysis of the reaction.
-
Troubleshooting Protocol:
-
Increase Catalyst Stoichiometry: A molar ratio of at least 2.5 to 3.0 equivalents of AlCl₃ relative to N,N-dimethylaniline is often necessary. One equivalent is consumed by the dimethylamino group, one by the product's carbonyl group, and an excess is required to effectively catalyze the reaction.
-
Order of Addition: The preferred method is to first form the complex between AlCl₃ and the acetyl chloride. In a separate flask, dissolve N,N-dimethylaniline in the reaction solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool both mixtures before slowly adding the substrate solution to the catalyst-acylating agent complex. This ensures the acylium ion is readily available for reaction as soon as the substrate is introduced.
-
Moisture Control: Ensure all glassware is oven-dried and reagents are anhydrous. Water will hydrolyze both the acylating agent and the Lewis acid, drastically reducing the reaction's efficiency.
-
Question 2: My final product from the acylation step contains an isomer that is difficult to separate. What is this impurity?
Answer: The impurity is likely the ortho-acylated product, 2′-dimethylaminoacetophenone .
-
Causality: The dimethylamino group is a powerful ortho, para-director. While the para-position is sterically less hindered and thus the major product, some degree of ortho-acylation is often unavoidable, particularly if the reaction temperature is not well-controlled.[2]
-
Mitigation Strategy:
-
Temperature Control: Maintain a low reaction temperature (0 °C to 5 °C) during the addition and allow the reaction to warm slowly to room temperature. Lower temperatures increase the kinetic selectivity for the less hindered para-position.
-
Purification: The two isomers often have different polarities. Careful column chromatography on silica gel (using a gradient elution of hexane/ethyl acetate) can typically resolve them. Alternatively, fractional crystallization may be effective if the isomeric ratio is highly skewed.
-
Question 3: Mass spectrometry of my product shows a peak corresponding to the loss of one or two methyl groups. How does this happen?
Answer: This side product is likely 4′-(methylamino)acetophenone or 4′-aminoacetophenone, resulting from N-dealkylation .
-
Causality: The strong Lewis acid (AlCl₃) complexed with the dimethylamino group can facilitate the cleavage of the N-C(methyl) bond, especially at elevated temperatures or with prolonged reaction times.[1]
-
Mitigation Strategy:
-
Avoid High Temperatures: Do not heat the reaction mixture unnecessarily. If the reaction is sluggish, it is preferable to let it stir longer at room temperature rather than applying heat.
-
Minimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid prolonged exposure to the harsh Lewis acid conditions.
-
Part 2: Alpha-Halogenation and Amination
This stage involves the transformation of the methyl ketone into an aminomethyl ketone. The key is to achieve selective α-halogenation without affecting the activated aromatic ring, followed by clean nucleophilic substitution.
Question 4: During the amination of the 2-chloro-4′-dimethylaminoacetophenone intermediate, I observe a significant higher molecular weight impurity. What is it and how do I prevent it?
Answer: This common side product is the di-substituted secondary amine , formed from the reaction of the desired primary amine product with another molecule of the α-halo intermediate.
-
Causality: The product, 2-Amino-4′-dimethylaminoacetophenone, is a primary amine and remains nucleophilic. It can compete with your ammonia source (the reactant) for the electrophilic α-halo ketone, leading to over-alkylation.
-
Troubleshooting Protocol:
-
Use a Large Excess of the Aminating Agent: To favor the desired reaction, use a large excess of ammonia (e.g., a saturated solution of ammonia in methanol or using liquid ammonia). This ensures the concentration of the aminating agent is significantly higher than the concentration of the product, minimizing the probability of the product reacting as a nucleophile.
-
Use a Protected Amine Source: A more robust method is to use a protected amine equivalent, such as hexamethylenetetramine (in the Delépine reaction) or potassium phthalimide (in the Gabriel synthesis), followed by acidic hydrolysis to reveal the primary amine.[3] This strategy completely prevents over-alkylation as the intermediate is not a primary amine.
-
Question 5: My final product is contaminated with 2-Hydroxy-4′-dimethylaminoacetophenone. What is the source of this impurity?
Answer: This impurity arises from the hydrolysis of the 2-chloro- or 2-bromo-4′-dimethylaminoacetophenone intermediate.
-
Causality: α-haloketones are susceptible to nucleophilic attack by water, particularly during aqueous workup or if wet solvents are used.[4] The presence of base can accelerate this hydrolysis.
-
Mitigation Strategy:
-
Anhydrous Conditions: Ensure all solvents and reagents used after the halogenation step are thoroughly dried.
-
Careful Workup: When performing an aqueous workup of the α-halogenation reaction, use cold water or brine and perform the extraction quickly. Avoid prolonged exposure to aqueous conditions.
-
Non-Aqueous Amination: Whenever possible, perform the subsequent amination step under non-aqueous conditions to circumvent the issue entirely.
-
Synthesis and Side Reaction Overview
The following diagram illustrates the primary synthetic pathway and the points at which major side products can diverge.
Caption: Synthetic pathway and common side product formation.
Frequently Asked Questions (FAQs)
Q: What is the recommended method for purifying the final 2-Amino-4′-dimethylaminoacetophenone HCl? A: Recrystallization is the most effective method. A common and effective solvent system is an isopropyl alcohol/hydrochloric acid solution.[5] The crude product can be dissolved in a minimal amount of the hot solvent mixture, and upon cooling, the purified hydrochloride salt will crystallize. Washing the filtered crystals with cold, dry ether helps remove residual solvent.
Q: My final product is a persistent yellow or brown color. How can I remove the color? A: The color is likely due to minor, highly conjugated impurities or oxidation products. During the recrystallization step, you can add a small amount of activated charcoal to the hot solution. Allow it to stir for 5-10 minutes and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities before allowing the solution to cool and crystallize.
Q: What analytical techniques are essential for confirming the product's identity and purity? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure, verify the substitution pattern on the aromatic ring, and identify the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base or the parent ion.
-
Melting Point: A sharp melting point close to the literature value (approx. 185–186 °C with decomposition) is a good indicator of purity.[5]
-
FTIR: To confirm the presence of key functional groups (amine N-H, carbonyl C=O).
Q: What are the best practices for storing the final product? A: 2-Amino-4′-dimethylaminoacetophenone HCl is a salt and is generally more stable than its free-base form. However, it can be hygroscopic and sensitive to light. Store the compound in a tightly sealed, amber glass vial in a cool, dry place, preferably in a desiccator under an inert atmosphere (nitrogen or argon) for long-term storage.
Data Summary Table
| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Common Analytical Notes |
| Starting Material | |||
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | ¹H NMR: Singlet for N(CH₃)₂ ~2.9 ppm. |
| Intermediate | |||
| 4′-Dimethylaminoacetophenone | C₁₀H₁₃NO | 163.22 | ¹H NMR: Singlet for N(CH₃)₂ ~3.0 ppm, singlet for COCH₃ ~2.5 ppm.[6] |
| Final Product | |||
| 2-Amino-4′-dimethylaminoacetophenone HCl | C₁₀H₁₅ClN₂O | 214.70 | ¹H NMR (in D₂O): Singlet for N(CH₃)₂ ~3.2 ppm, singlet for CH₂NH₂ ~4.5 ppm.[7] |
| Common Side Products | |||
| 2′-Dimethylaminoacetophenone | C₁₀H₁₃NO | 163.22 | Different aromatic splitting pattern in ¹H NMR compared to the 4'-isomer. |
| 2-Hydroxy-4′-dimethylaminoacetophenone | C₁₀H₁₃NO₂ | 179.22 | Broad -OH peak in ¹H NMR and IR; MS shows M+ at 179. |
| N,N'-bis(acetyl-4-dimethylaminophenyl)amine | C₂₀H₂₅N₃O₂ | 355.44 | Complex NMR spectrum; MS shows M+ at 355. |
References
-
Organic Syntheses Procedure, Acetophenone, 2-amino-, hydrochloride. Available from: [Link]
-
Organic Syntheses Procedure, β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Available from: [Link]
-
Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1121. Available from: [Link]
-
Quora. Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?. Available from: [Link]
-
ChemBK. 4'-DIMETHYLAMINOACETOPHENONE. Available from: [Link]
-
NIST WebBook. 4-N,N-Dimethylaminoacetophenone. Available from: [Link]
-
Organic Syntheses Procedure, (E)-1-(2-Aminophenyl)ethanone oxime. Available from: [Link]
-
TSI Journals. Studies on enaminones: Synthesis and chemical reactivity of 4-dimethylamino-3-phenyl-but-3-en-2-one. Available from: [Link]
-
Zhang, J., et al. (2018). Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex. Scientific Reports, 8(1), 1-9. Available from: [Link]
-
PubChem. 4-Dimethylaminoacetophenone. Available from: [Link]
- Google Patents. US2753376A - Preparation of aminoacetophenones.
-
MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available from: [Link]
-
Semenov, V. E., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 58(7), 999-1007. Available from: [Link]
-
ResearchGate. (PDF) Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex. Available from: [Link]
-
PubChem. 2-Chloroacetophenone. Available from: [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. Available from: [Link]
-
Claxton, L. D., et al. (1984). The stability of mutagenic chemicals stored in solution. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 140(2-3), 81-85. Available from: [Link]
-
ResearchGate. Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Available from: [Link]
-
Kumar, A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(11), 1146-1150. Available from: [Link]
- Google Patents. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
Sources
- 1. quora.com [quora.com]
- 2. Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2753376A - Preparation of aminoacetophenones - Google Patents [patents.google.com]
- 4. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]
- 7. scbt.com [scbt.com]
Technical Support Center: Troubleshooting Low Yield in α-Amino Ketone Synthesis
Welcome to the technical support center for α-amino ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their synthetic routes. Here, we will delve into the common pitfalls and provide actionable, scientifically-grounded solutions to enhance the efficiency of your reactions.
Introduction
α-Amino ketones are critical structural motifs found in numerous bioactive molecules, natural products, and pharmaceuticals. They also serve as versatile building blocks for creating more complex amino derivatives.[1] However, their synthesis can be fraught with challenges, often leading to frustratingly low yields. This guide aims to be your first point of reference for diagnosing and resolving these issues, drawing upon established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common culprits?
Low yields in α-amino ketone synthesis can stem from a variety of factors, often acting in concert. The most frequent issues include:
-
Incomplete Reactions: The reaction may not be proceeding to completion due to suboptimal conditions, insufficient reaction time, or catalyst deactivation.[2]
-
Side Reactions: Competing reaction pathways can consume starting materials or intermediates, leading to a mixture of undesired byproducts.[3][4]
-
Product Instability: α-Amino ketones, particularly primary and some secondary derivatives, can be inherently unstable and prone to self-condensation or degradation under the reaction or purification conditions.[5][6][7]
-
Starting Material Quality: The purity and stability of your starting materials, such as the amino acid or the acylating agent, are paramount. Degradation of these reagents can significantly hinder the reaction.[3]
-
Purification Losses: The physicochemical properties of α-amino ketones can make them challenging to isolate, leading to significant material loss during workup and purification steps.
Q2: I'm performing a Dakin-West reaction and observing significant byproduct formation. What are the likely side reactions?
The Dakin-West reaction, a classic method for converting an α-amino acid to an α-acetamido ketone, is robust but not without its potential for side reactions.[8][9] Key side products to be aware of include:
-
Oxazoles: Under certain conditions, particularly with sterically hindered amino acids, the intermediate azlactone can undergo cycloelimination of CO2 to form oxazole derivatives.[4]
-
Acyl Exchange: The reaction conditions can sometimes lead to an exchange of acyl groups, resulting in a mixture of products.[4]
-
Over-acylation: The enolizable intermediate can sometimes be acylated more than once, leading to more complex byproducts.
-
Racemization: The Dakin-West reaction is known to cause racemization at the α-carbon of the amino acid.[9]
Q3: My α-amino ketone product seems to be degrading during purification on silica gel. Why is this happening and what can I do?
The instability of some α-amino ketones on silica gel is a well-documented issue.[6] This is often due to the acidic nature of standard silica gel, which can catalyze degradation pathways. α-Amino α'-fluoro ketones, for example, have been shown to be inherently unstable and can fragment during silica gel chromatography.[6]
Solutions:
-
Use Neutralized or Deactivated Silica Gel: Pre-treating the silica gel with a base, such as triethylamine in the eluent, can help to neutralize acidic sites and minimize degradation.
-
Alternative Purification Methods: Consider other purification techniques that avoid acidic stationary phases, such as:
-
Neutral alumina chromatography.
-
Reverse-phase chromatography.
-
Crystallization.
-
-
Minimize Contact Time: If silica gel chromatography is unavoidable, aim for a quick purification to reduce the time the compound is in contact with the stationary phase.
Q4: I'm struggling with the N-acylation of my amino acid starting material. What are the common pitfalls in this initial step?
The successful synthesis of an α-amino ketone often begins with an efficient N-acylation of the starting amino acid. Common problems in this step include:
-
Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are highly reactive and can be hydrolyzed by water, reducing their effectiveness.[3]
-
Inadequate Base: The acylation of an amino acid generates one equivalent of acid. An insufficient amount of base to neutralize this acid can lead to the formation of an ammonium salt with the unreacted amino acid, rendering it non-nucleophilic and reducing the yield.[3]
-
Steric Hindrance: Amino acids with bulky side chains can exhibit slower reaction rates due to steric hindrance, potentially leading to incomplete reactions.[3]
-
Unexpected Hydrolysis: Certain N-acylated amino acid amides and peptides can be surprisingly unstable under mildly acidic conditions, which might be encountered during workup, leading to cleavage of the amide bond.[10][11]
Part 2: Troubleshooting Guides
This section provides a more in-depth, systematic approach to troubleshooting low yields based on specific observations.
Issue 1: Incomplete or Stalled Reaction
Observation: TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.
Troubleshooting Workflow: Incomplete Reaction
Caption: Troubleshooting decision tree for incomplete reactions.
Issue 2: Product Instability and Degradation
Observation: The desired product is formed, but the yield decreases significantly after workup and purification. You may also observe the appearance of new, unidentified spots on your TLC plate over time.
Causality and Solutions
Primary and secondary α-amino ketones are known to be unstable and can undergo self-condensation reactions.[7] Additionally, certain structural features, such as an α'-fluoro substituent, can render the molecule inherently unstable, leading to the formation of reactive oxyvinyliminium ions.[5][6]
| Potential Cause | Explanation | Recommended Solution |
| Acid/Base Sensitivity | The product may be sensitive to acidic or basic conditions during aqueous workup. | Use a buffered aqueous wash (e.g., saturated NaHCO3 for acid sensitivity, dilute NH4Cl for base sensitivity). Minimize the duration of the workup. |
| Thermal Lability | The product may decompose at elevated temperatures during solvent evaporation or chromatography. | Concentrate the product solution at reduced pressure and low temperature (rotary evaporator with a cold water bath). |
| Silica Gel-Mediated Decomposition | Acidic sites on silica gel can catalyze degradation.[6] | Use deactivated silica gel (e.g., treated with triethylamine) or switch to an alternative purification method like neutral alumina chromatography or crystallization. |
| Oxidative Instability | The product may be susceptible to oxidation by atmospheric oxygen. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Store the purified product under inert gas at low temperatures. |
Issue 3: Complex Reaction Mixture with Multiple Byproducts
Observation: Analytical data (TLC, LC-MS, NMR) shows a complex mixture of products, making isolation of the desired α-amino ketone difficult and resulting in a low isolated yield.
Troubleshooting Workflow: Byproduct Formation
Caption: Troubleshooting workflow for excessive byproduct formation.
Part 3: Experimental Protocols
Protocol 1: General Procedure for the Dakin-West Reaction
This protocol provides a general guideline for the synthesis of an α-acetamido ketone from an α-amino acid.
-
Drying: The α-amino acid is thoroughly dried under high vacuum for several hours to remove any residual moisture.
-
Reaction Setup: The dried α-amino acid (1.0 eq) is suspended in pyridine (used as both base and solvent) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. The flask is placed under an inert atmosphere (nitrogen or argon).
-
Addition of Acetic Anhydride: Acetic anhydride (3.0-5.0 eq) is added to the suspension.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for the time indicated by TLC analysis or until the reaction is complete.
-
Workup:
-
The reaction mixture is cooled to room temperature.
-
The excess pyridine and acetic anhydride are removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic solution is washed sequentially with a mild acid (e.g., 1 M HCl) to remove residual pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, and finally with brine.
-
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-acetamido ketone.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Note: For reactions that are sluggish at reflux, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) may allow the reaction to proceed at room temperature.[12]
Protocol 2: Preparation of Deactivated Silica Gel for Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the desired starting eluent for your column chromatography.
-
Addition of Base: Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Equilibration: Stir the slurry for 15-20 minutes to allow for thorough mixing and neutralization of the acidic sites on the silica.
-
Column Packing: Pack the column with the prepared slurry as you normally would.
-
Elution: Run the column using an eluent that contains a small amount of triethylamine (e.g., 0.5-1%) to maintain the deactivated state of the silica gel throughout the purification process.
Conclusion
Troubleshooting low yields in α-amino ketone synthesis requires a systematic and logical approach. By carefully considering the potential pitfalls related to starting material quality, reaction conditions, side reactions, and product stability, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts. This guide provides a foundational framework for diagnosing and resolving common issues, empowering you to achieve higher yields and advance your research and development goals.
References
-
Romero, F. A., & Woerpel, K. A. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425–428. [Link]
-
Romero, F. A., & Woerpel, K. A. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters, 3(3), 425-428. [Link]
-
Wang, C., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]
-
Scoggins, A. J., & Miller, B. L. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(10), 4349–4361. [Link]
-
Nikolaev, A. A., & Slastin, S. S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5072. [Link]
-
de Souza, A. C. S., et al. (2023). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Catalysts, 8(11), 539. [Link]
-
Steglich, W., & Höfle, G. (1969). Beiträge zum Mechanismus der Dakin-West-Reaktion, II. Chemische Berichte, 102(3), 899-906. [Link]
-
Science.gov. (n.d.). n-acylated amino acids: Topics by Science.gov. Retrieved from [Link]
-
Allen, L. A. T., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(3), 498-513. [Link]
-
Haughey, S. A., & Smyth, T. P. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 811651. [Link]
-
Wikipedia. (n.d.). Aminoaldehydes and aminoketones. Retrieved from [Link]
-
Nilsson, R. (2015, September 18). N-acetylated amino acids. Nilsson Lab. [Link]
-
Wikipedia. (n.d.). Dakin–West reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Dakin-West reaction. Retrieved from [Link]
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- 7. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
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- 12. Dakin-West_reaction [chemeurope.com]
preventing byproduct formation in Friedel-Crafts reactions of anilines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of Friedel-Crafts reactions involving anilines. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to common challenges encountered in the laboratory. As Senior Application Scientists, we understand that synthesizing substituted anilines via this classic electrophilic aromatic substitution can be fraught with difficulties, primarily due to the inherent reactivity of the aniline molecule. This guide offers expert insights and field-proven protocols to help you overcome these hurdles and achieve your desired synthetic outcomes.
The Aniline Dilemma: Understanding the Core Problem
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. However, their direct use in Friedel-Crafts reactions presents a significant challenge. The lone pair of electrons on the nitrogen atom of the amino group makes aniline a Lewis base.[1] This basicity leads to a detrimental interaction with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), which is essential for activating the acylating or alkylating agent.
This acid-base reaction forms a stable complex between the aniline and the Lewis acid.[1] The formation of this adduct deactivates the catalyst and, more importantly, places a positive charge on the nitrogen atom. This positively charged group strongly deactivates the aromatic ring towards electrophilic attack, effectively shutting down the desired Friedel-Crafts reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding Friedel-Crafts reactions with anilines.
Q1: Why is my Friedel-Crafts reaction with aniline failing to produce the desired C-acylated product?
The primary reason for failure is the reaction between the basic amino group of aniline and the Lewis acid catalyst. This forms a deactivated complex, preventing the electrophilic aromatic substitution from occurring on the benzene ring. Instead of C-acylation, you may observe no reaction or the formation of byproducts.
Q2: What is the primary byproduct I should expect in a Friedel-Crafts acylation of aniline?
Under conditions that do not favor the formation of the Lewis acid-aniline complex (e.g., in the absence of a strong Lewis acid or in the presence of a base), N-acylation is a common competing reaction. In this case, the acylating agent reacts directly with the amino group to form an N-acyl aniline (an amide), rather than substituting on the aromatic ring.[2][3]
Q3: Can I use an excess of the Lewis acid catalyst to overcome the deactivation by aniline?
While tempting, simply adding a large excess of the Lewis acid is often not a viable solution. The complex formation is typically stoichiometric and highly favorable. A large excess of the catalyst can lead to a more complex reaction mixture, potential side reactions, and difficulties in purification, without significantly promoting the desired C-acylation.
Q4: Are there any alternative catalysts that are more tolerant to the amino group?
Yes, research has shown that certain alternative Lewis acids can be more effective for Friedel-Crafts reactions of aniline derivatives. These include metal triflates such as gallium(III) triflate (Ga(OTf)₃) and silver triflate (AgOTf), as well as copper(II) acetate (Cu(OAc)₂).[4][5] These catalysts can be less susceptible to deactivation by the amino group and can promote the desired reaction under milder conditions.
Troubleshooting Guide: From Problem to Solution
This section provides a more detailed, scenario-based approach to troubleshooting common issues.
Scenario 1: No Reaction or Recovery of Starting Material
Problem: You have attempted a Friedel-Crafts acylation of aniline with acetyl chloride and AlCl₃, but you only recover your starting aniline.
Root Cause: This is the classic case of catalyst deactivation. The AlCl₃ has preferentially reacted with the amino group of your aniline, forming a deactivated salt and rendering the catalyst ineffective for generating the acylium ion necessary for the Friedel-Crafts reaction.
Solution: Protection of the Amino Group
The most reliable and widely used strategy is to temporarily "protect" the amino group by converting it into a less basic functional group. The most common protecting group for this purpose is the acetyl group, forming an acetanilide.[1] The amide nitrogen is significantly less basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. This protected aniline can then undergo a successful Friedel-Crafts reaction.
Experimental Workflow: Protection-Acylation-Deprotection
Caption: Workflow for successful Friedel-Crafts acylation of aniline.
Scenario 2: Formation of an Amide (N-Acylation) Instead of a Ketone (C-Acylation)
Problem: Your reaction of aniline with an acyl chloride has yielded an N-acylated product (an amide) instead of the desired C-acylated aromatic ketone.
Root Cause: This outcome indicates that the reaction proceeded via a nucleophilic attack of the amino group on the acyl chloride, rather than an electrophilic aromatic substitution. This typically occurs under conditions that do not favor the generation of a strong electrophile (the acylium ion), such as in the absence of a potent Lewis acid or in the presence of a base which enhances the nucleophilicity of the aniline.[2]
Solution: Adjusting Reaction Conditions to Favor Electrophilic Aromatic Substitution
To promote C-acylation, you must ensure the generation of a strong electrophile. This is achieved by:
-
Using a strong Lewis acid catalyst: AlCl₃ is the classic choice, but ensure it is anhydrous and used in at least stoichiometric amounts relative to the acylating agent.
-
Employing an appropriate solvent: Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often used for Friedel-Crafts reactions. The choice of solvent can significantly influence the reaction outcome.
-
Protecting the amino group: As detailed in Scenario 1, converting the aniline to an acetanilide is the most effective way to prevent N-acylation and direct the reaction towards C-acylation.
Visualizing Competing Pathways
Caption: Competing pathways in the acylation of aniline.
Detailed Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide
This protocol describes the conversion of aniline to acetanilide using acetic anhydride.
Materials:
-
Aniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid
-
Sodium acetate
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve 5.0 g of aniline in 150 mL of water and 4.5 mL of concentrated hydrochloric acid.[6]
-
Prepare a solution of 5.3 g of sodium acetate in 30 mL of water.
-
To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride.[6]
-
Immediately add the sodium acetate solution to the reaction mixture and swirl.
-
A white precipitate of acetanilide will form. Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the crude acetanilide by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from hot ethanol/water.
Protocol 2: Friedel-Crafts Acylation of Acetanilide
This protocol outlines the acylation of the protected aniline.
Materials:
-
Acetanilide
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)
-
Standard inert atmosphere glassware
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.2 equivalents) in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add the acyl chloride (1.0 equivalent) to the stirred suspension.
-
Dissolve the acetanilide (1.0 equivalent) in a minimum amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat as needed, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Deprotection of Acylacetanilide to Acylaniline
This protocol describes the hydrolysis of the amide to regenerate the free amino group.
Materials:
-
Acylacetanilide
-
Concentrated hydrochloric acid or sodium hydroxide solution
-
Water
-
Standard laboratory glassware
Procedure (Acidic Hydrolysis):
-
Reflux the acylacetanilide in an excess of aqueous hydrochloric acid (e.g., 6 M HCl) for several hours.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a base (e.g., 10% NaOH solution) until the pH is basic.[7]
-
The acylaniline product may precipitate or can be extracted with an organic solvent.
-
Purify the product as necessary.
Data Summary: Alternative Lewis Acid Catalysts
For cases where the protection-deprotection strategy is not ideal, exploring alternative catalysts may provide a more direct route.
| Catalyst | Typical Substrates | Key Advantages | Reference |
| Gallium(III) triflate (Ga(OTf)₃) | Anilides | High yields for acylation of protected anilines. | [5] |
| Silver triflate (AgOTf) | Primary, secondary, and tertiary anilines | Catalyzes selective reactions with glyoxylates. | [4] |
| Copper(II) acetate (Cu(OAc)₂)·H₂O | Anilines | Promotes stereoselective formation of oxoimidazolidines. | [4] |
| Brønsted acidic ionic liquids | Primary, secondary, and tertiary anilines | Metal- and solvent-free conditions, good to excellent yields. | [8] |
References
-
Pearson Education. (n.d.). Acylation of Aniline Explained. Pearson+. Retrieved from [Link]
-
Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]
-
PubMed. (2022). Lewis-Acid-Catalyzed Selective Friedel-Crafts Reaction or Annulation between Anilines and Glyoxylates. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2002). JP2002205977A - Friedel-Crafts acylation reaction of anilides.
-
National Center for Biotechnology Information. (n.d.). Friedel-Crafts Acylation with Amides. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. Retrieved from [Link]
-
askIITians. (n.d.). Reaction of aniline with acetyl chloride in the presence of NaOH give. Retrieved from [Link]
-
Quora. (n.d.). Why doesn't aniline respond in Friedel-Crafts reactions?. Retrieved from [Link]
-
ScienceMadness.org. (2021). Friedel-Crafts acylation of anilides. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
ResearchGate. (2022). Lewis-Acid-Catalyzed Selective Friedel–Crafts Reaction or Annulation between Anilines and Glyoxylates. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Metal- And solvent-free synthesis of aniline- And phenol-based triarylmethanes: Via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction. Retrieved from [Link]
-
Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]
-
Quora. (n.d.). Is the Friedel-Crafts acylation of aniline difficult?. Retrieved from [Link]
-
The University of the West Indies at Mona, Jamaica. (n.d.). Experiment 17. The preparation of acetanilide from aniline. Retrieved from [Link]
-
ScienceDirect. (n.d.). Solvent effects in the aza-Michael addition of anilines. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]
- Google Patents. (2003). EP1359141A1 - Method of friedel-crafts acylation of anilides.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE [vedantu.com]
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- 4. Lewis-Acid-Catalyzed Selective Friedel-Crafts Reaction or Annulation between Anilines and Glyoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03724B [pubs.rsc.org]
optimizing reaction conditions for 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride
Welcome to the technical support center for 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride (CAS No. 152278-03-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and handling of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
1. What are the basic properties of this compound?
-
CAS Number: 152278-03-0[1]
-
Molecular Formula: C₁₀H₁₅ClN₂O[1]
-
Molecular Weight: 214.7 g/mol [1]
-
Appearance: Typically a solid.
-
Melting Point: 140-144ºC[3]
-
Solubility: Soluble in water.[4]
2. What are the primary applications of this compound?
This compound and similar aminoketones are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[4][5] They are often used in the development of compounds targeting various biological pathways.[6]
3. What are the recommended storage conditions for this compound?
It is recommended to store this compound in a cool and dry place.[4] The compound can be hygroscopic, and moisture can affect its stability and melting point.[7]
4. What are the main safety precautions when handling this compound?
While specific hazard information for this compound is not extensively documented, it is good laboratory practice to handle it with care.[8] Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust.[8] In case of contact with skin or eyes, rinse thoroughly with water.[8]
II. Troubleshooting Guide for Synthesis
The synthesis of α-aminoketones can present several challenges. This guide provides troubleshooting for common issues encountered during the synthesis of this compound.
Symptom 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps & Optimization |
| Inefficient formation of the iminium ion or enolate. | 1. Catalyst Screening: Experiment with different acid or base catalysts to find one that selectively promotes the desired reaction pathway.[9] 2. Temperature Optimization: Lower temperatures often favor the desired reaction over side reactions like aldol condensation.[9] |
| Incomplete Reaction. | 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time. 2. Reagent Stoichiometry: Carefully control the molar ratios of the reactants. Consider using the amine as the limiting reagent if bis-alkylation is a concern.[9] |
| Product Loss During Workup. | 1. pH Adjustment: Carefully neutralize the reaction mixture. The product is an amine salt and its solubility is pH-dependent. 2. Extraction Solvent: Use an appropriate organic solvent for extraction, such as ethyl acetate.[9] |
Symptom 2: Formation of Significant Impurities
| Possible Cause | Troubleshooting Steps & Optimization |
| Bis-alkylation of the primary amine. | 1. Use a Secondary Amine (if applicable): If the protocol allows, using a secondary amine can prevent this side reaction.[9] 2. Control Stoichiometry: Use the primary amine as the limiting reagent to minimize the chance of a second alkylation.[9] 3. Protecting Group Strategy: Consider protecting the primary amine to allow for mono-alkylation, followed by a deprotection step.[9] |
| Competing Aldol Condensation. | 1. Lower Reaction Temperature: Aldol reactions are often favored at higher temperatures. Running the reaction at 0-5 °C can suppress this side reaction.[9] 2. Catalyst Selection: Screen for a catalyst that selectively promotes the desired aminomethylation.[9] |
| Formation of Dehydrated Products. | 1. Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can promote side reactions. 2. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions. |
| Formation of Diazo Compounds (in α-amination of enolates). | 1. Workup Procedure: An acidic workup with a mild acid like acetic acid can favor the formation of the desired azide intermediate over the diazo byproduct.[9] |
III. Experimental Protocols
The following are representative protocols for the synthesis and purification of α-aminoketones, which can be adapted for this compound.
Protocol 1: Synthesis via Mannich-type Reaction (Illustrative)
The Mannich reaction is a common method for the synthesis of aminoketones.[5][10]
Materials:
-
4-(Dimethylamino)acetophenone (starting ketone)
-
Paraformaldehyde (or other aldehyde source)
-
Amine hydrochloride (e.g., ammonium chloride)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
-
Acetone (for precipitation)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 4-(dimethylamino)acetophenone, the amine hydrochloride, and paraformaldehyde in ethanol.[7]
-
Add a catalytic amount of concentrated hydrochloric acid.[7]
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[7]
-
After the reaction is complete, filter the hot solution to remove any insoluble material.[7]
-
Allow the filtrate to cool, then slowly add acetone to precipitate the product.[7]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold acetone.[7]
-
Dry the product under vacuum.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Acetone
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.[7]
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal and any other insoluble impurities.
-
Slowly add acetone to the hot filtrate until the solution becomes cloudy.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold ethanol-acetone mixture.
-
Dry the crystals under vacuum.
IV. Visualizations
General Workflow for Aminoketone Synthesis and Troubleshooting
Caption: A flowchart illustrating the general workflow for aminoketone synthesis and the key decision points for troubleshooting.
Decision Tree for Mitigating Side Reactions
Caption: A decision tree outlining strategies to mitigate common side reactions in aminoketone synthesis.
V. References
-
Side-product formation and mitigation in aminoketone synthesis. Benchchem.
-
2-Amino-1-[4-(dimethylamino)phenyl]ethanone, HCl | CAS 152278-03-0. Santa Cruz Biotechnology.
-
2-Amino-1-[4-(dimethylamino)phenyl]ethanone, HCl. Guidechem.
-
A Comparative Guide to the Synthesis of β-Amino Ketones: Beyond the Mannich Reaction. Benchchem.
-
Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents.
-
2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one hydrochloride. PubChem.
-
Synthesis and biological evaluation of aminoketones. PubMed.
-
Optimization of the reaction conditions. ResearchGate.
-
β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure.
-
Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal.
-
Synthesis of α-amino ketones, aldehydes and derivatives. Organic Chemistry Portal.
-
1-(2-Amino-4,5-dimethylphenyl)ethanone. ResearchGate.
-
Material Safety Data Sheet of 2-AMino-1-[4-(diMethylaMino)phenyl]ethanone, HCl. AbMole.
-
2-amino-1-(4-chlorophenyl)ethanone Hydrochloride 5467-71-0 wiki. Guidechem.
-
Preparation method of isoproterenol hydrochloride. Google Patents.
-
2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). PubChem.
-
2-amino-1-(4-chloro-phenyl)-ethanone, hydrochloride. Sigma-Aldrich.
-
In Vitro Analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: A Technical Guide for Researchers. Benchchem.
-
PROCESS FOR THE PREPARATION OF l-NOREPINEPHRINE BITARTRATE MONOHYDRATE HAVING HIGH ENANTIOMERIC PURITY. Justia Patents.
-
Preparation of aminoacetophenones. Google Patents.
-
This compound. Chemsrc.
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- 10. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with 2-Amino-4′-dimethylaminoacetophenone HCl solutions
Welcome to the technical resource center for 2-Amino-4′-dimethylaminoacetophenone HCl (CAS: 152278-03-0).[1][2] As Senior Application Scientists, we have compiled this guide to address common stability issues and experimental challenges encountered when working with solutions of this compound. This resource provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2-Amino-4′-dimethylaminoacetophenone HCl?
For maximum long-term stability, the solid powder should be stored at -20°C for up to three years. For short-term use, storage at 4°C for up to two years is also acceptable.[3] The compound should always be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.[4][5]
Q2: My stock solution has developed a yellow or brown tint. What happened and can I still use it?
The appearance of a yellow or brown color is a common indicator of degradation, likely due to oxidation. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or elevated temperatures. We strongly advise against using discolored solutions, as the presence of degradants can lead to inconsistent and unreliable experimental results. It is best practice to discard the solution and prepare a fresh one.
Q3: What is the best solvent for preparing a stock solution?
The choice of solvent depends on the experimental requirements. As a hydrochloride salt, the compound's polarity is significantly increased, making it more soluble in polar solvents.[6]
-
Aqueous Buffers (Acidic pH): For applications requiring an aqueous environment, using a slightly acidic buffer (e.g., pH 4.0-5.5) is recommended. The acidic conditions ensure the primary amine group remains protonated, which enhances solubility.[6]
-
Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are effective solvents for achieving higher concentrations.
-
Miscibility: Always consider solvent miscibility if you are performing a serial dilution into a different buffer system.
Q4: Is 2-Amino-4′-dimethylaminoacetophenone HCl sensitive to light?
Yes, compounds containing aromatic rings and amine functional groups can be susceptible to photolytic degradation.[7] It is crucial to protect both the solid compound and its solutions from light. Use amber vials or wrap containers with aluminum foil and minimize exposure to ambient light during experiments.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing insights into the underlying causes and offering robust solutions.
Issue 1: Compound Fails to Dissolve or Precipitates from Solution
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Poor initial solubility or formation of a suspension. | 1. Incorrect Solvent Choice: The solvent polarity may be mismatched with the solute.[6] 2. Suboptimal pH: For aqueous solutions, a neutral or basic pH will deprotonate the amine hydrochloride, reducing its solubility.[6] | 1. Select an Appropriate Solvent: Use a polar solvent like DMSO, ethanol, or an aqueous acid buffer. Refer to the solubility table below. 2. Adjust pH: If using an aqueous system, ensure the pH is acidic (e.g., by preparing the solution in 0.1 N HCl and then buffering to a final pH between 4.0-5.5). This maintains the protonated state of the amine, maximizing solubility.[8] |
| Precipitation observed after initial dissolution. | 1. Temperature Fluctuation: Cooling the solution after initial warming to aid dissolution can lead to precipitation if the concentration is near its saturation point. 2. pH Shift: Diluting a stock prepared in an acidic organic solvent (like DMSO with HCl) into a neutral or basic aqueous buffer can cause the compound to crash out. | 1. Maintain Temperature or Reduce Concentration: Prepare the solution at the temperature of your experiment. If precipitation persists, reduce the working concentration. 2. Perform a Stepwise Dilution: When diluting from a DMSO stock into an aqueous buffer, add the stock to the buffer slowly while vortexing. Avoid a >1:100 dilution in a single step if possible. Ensure the final concentration is well below the solubility limit in the final buffer system. |
Table 1: Qualitative Solubility Profile
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water (pH < 5.5) | 1.000 | Soluble | Acidic pH protonates the amine, enhancing solubility.[6] |
| Water (pH 7.0) | 1.000 | Sparingly Soluble | The neutral form is less polar and thus less soluble. |
| DMSO | 0.444 | Soluble | A polar aprotic solvent effective for high-concentration stocks. |
| Ethanol | 0.654 | Soluble | A polar protic solvent suitable for many applications. |
| Methanol | 0.762 | Soluble | Similar to ethanol but with higher polarity. |
| (Polarity Index values are relative to water and sourced from various chemical resources for reference).[9] |
Issue 2: Inconsistent Results and Loss of Compound Activity
Observing a drop-off in efficacy or poor reproducibility often points to the chemical instability of the compound in solution. The primary culprits are oxidation and pH-driven hydrolysis.
Troubleshooting Workflow for Instability
Below is a systematic workflow to diagnose and resolve instability issues.
Caption: Potential degradation pathways for the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a stable, aqueous stock solution suitable for further dilution into experimental buffers.
Materials:
-
2-Amino-4′-dimethylaminoacetophenone HCl powder
-
High-purity water (e.g., Milli-Q® or 18 MΩ·cm)
-
1 N Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
-
Amber or foil-wrapped sterile storage tubes
Procedure:
-
Calculate Mass: For 10 mL of a 10 mM solution, you will need 21.47 mg of the compound (Molecular Weight: 214.69 g/mol ). [2][10]2. Initial Dissolution: Add the weighed powder to a sterile conical tube. Add ~8 mL of high-purity water. Vortex gently. The solution may appear as a fine suspension.
-
Acidification for Solubility: Add 1 N HCl dropwise while vortexing until all solid material dissolves completely. The pH should be below 4.0 at this stage. This step is critical for ensuring the amine is fully protonated. [6]4. Final Volume Adjustment: Once fully dissolved, add high-purity water to bring the final volume to 10.0 mL.
-
Sterilization and Storage: Sterile filter the solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: For immediate use, store at 2-8°C for no longer than 24 hours. For long-term storage, prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Performing a Basic Forced Degradation Study
This protocol allows you to assess the compound's stability under your specific experimental conditions, helping to identify potential degradants.
Objective: To intentionally degrade the compound under various stress conditions and analyze the outcomes by HPLC. [7] Procedure:
-
Prepare Solutions: Prepare five separate 1 mg/mL solutions of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1 N HCl to one sample to a final concentration of 0.1 N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 N NaOH to a second sample to a final concentration of 0.1 N. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to a third sample. Incubate at room temperature for 24 hours.
-
Photolytic Stress: Expose a fourth sample to a UV light source (e.g., 254 nm) for 24 hours. [7] * Control: Keep the fifth sample at 4°C, protected from light.
-
-
Neutralization & Analysis: Before analysis, neutralize the acid and base-stressed samples.
-
HPLC Analysis: Analyze all five samples by a suitable reverse-phase HPLC method. Compare the chromatograms:
-
The control sample shows the main peak for the intact compound.
-
Stressed samples may show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products. This can help confirm the identity of unknown peaks in your experimental samples.
-
Table 2: Summary of Recommended Storage Conditions
| Form | Condition | Temperature | Duration | Rationale |
| Solid | Long-Term | -20°C | ≤ 3 years | Minimizes thermal degradation and potential hydrolysis from atmospheric moisture. [3] |
| Solid | Short-Term | 4°C | ≤ 2 years | Adequate for routine use, but long-term stability is better at -20°C. [3] |
| Solution (Stock) | Long-Term | -20°C to -80°C | Months (Aliquot) | Prevents chemical degradation. Single-use aliquots avoid freeze-thaw damage. |
| Solution (Working) | Short-Term | 2-8°C, Protected from light | < 24 hours | Reduces the rate of degradation for the duration of an experiment. |
References
- Google. (2026). Current time information in Toronto, CA.
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 2-amino acetophenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Reagents. Retrieved from [Link]
-
Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(7), 837-841. Retrieved from [Link]
- Google Patents. (n.d.). US2753376A - Preparation of aminoacetophenones.
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Retrieved from [Link]
-
ChemBK. (2024). 2-Amino-4'-(dimethylamino)acetophenone hydrochloride. Retrieved from [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 787-793. Retrieved from [Link]
-
Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 134-137. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF. Retrieved from [Link]
-
Singh, S., et al. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Chromatographia, 81(6), 921-930. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
NIST. (n.d.). 4-N,N-Dimethylaminoacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Dimethylaminoacetophenone. Retrieved from [Link]
-
Chemsrc. (2025). 4'-Dimethylaminoacetophenone | CAS#:2124-31-4. Retrieved from [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711. Retrieved from [Link]
-
Al-Malah, K. I. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal, 11(1), 1-10. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Effects of pH and Excipients on Exenatide Stability in Solution. Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1). Retrieved from [Link]
-
Angene. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanone, HCl (CAS# 5467-71-0). Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. abmole.com [abmole.com]
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- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one hydrochloride | C10H15ClN2O | CID 12487190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar α-Amino Ketones
Welcome to the technical support center for the purification of polar α-amino ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates. The inherent polarity of the α-amino group in close proximity to the ketone carbonyl often leads to frustrating purification outcomes. This resource provides troubleshooting guides and frequently asked questions to navigate these complexities, grounded in established chemical principles and field-proven experience.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might be facing during your experiments. Each entry details the likely causes and provides step-by-step protocols to resolve the issue.
Question 1: My polar α-amino ketone is highly water-soluble and I can't extract it from the aqueous phase after my reaction quench. What should I do?
Underlying Cause: The protonated amino group in acidic aqueous solutions, or the overall high polarity of the molecule, makes it extremely soluble in water, leading to poor partitioning into common organic solvents.
Troubleshooting Protocol:
-
Basify the Aqueous Layer:
-
Cool the aqueous layer in an ice bath to minimize potential side reactions like aldol condensation.
-
Slowly add a base such as sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH 8-10). This will deprotonate the ammonium salt to the free amine, reducing its water solubility.
-
Rationale: The free amine is significantly less polar than its protonated ammonium salt form, which will favor its extraction into an organic solvent.
-
-
Choose the Right Extraction Solvent:
-
Standard solvents like diethyl ether or ethyl acetate may still be insufficient.
-
Use a more polar solvent system for extraction. A mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1 or 4:1 v/v) can be effective.
-
For very polar compounds, consider using n-butanol.
-
Rationale: A more polar organic solvent will have a more favorable partition coefficient for a polar analyte.
-
-
"Salting Out" Technique:
-
Saturate the aqueous layer with sodium chloride (NaCl) before extraction.
-
Rationale: Adding a salt decreases the solubility of organic compounds in the aqueous phase by reducing the amount of "free" water available for solvation, thereby driving the α-amino ketone into the organic layer.
-
-
Continuous Liquid-Liquid Extraction:
-
If batch extractions are still inefficient, consider using a continuous liquid-liquid extractor. This method repeatedly passes fresh organic solvent through the aqueous phase, allowing for the efficient extraction of compounds with low partition coefficients.
-
Question 2: My α-amino ketone streaks badly on my silica gel column, and I'm getting poor separation. How can I improve my flash chromatography?
Underlying Cause: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption, tailing (streaking), and poor resolution.
Troubleshooting Protocol:
-
Deactivate the Silica Gel:
-
Method 1: Amine Additive in Eluent. Add a small amount of a volatile base to your mobile phase. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).
-
Rationale: The added base will preferentially bind to the acidic sites on the silica, preventing your α-amino ketone from interacting with them and allowing it to travel through the column more cleanly.
-
Method 2: Pre-treating the Silica. Prepare your column slurry with a solvent mixture containing 1-2% Et₃N.
-
-
Optimize the Mobile Phase:
-
Due to the polarity of your compound, you will likely need a polar eluent system.
-
Start with a gradient of methanol (MeOH) in dichloromethane (DCM). For example, 0% to 10% MeOH in DCM.
-
Pro-Tip: A small amount of ammonium hydroxide in the methanol portion of your mobile phase can be very effective (e.g., a stock solution of 2% NH₄OH in MeOH, used as the polar component of your gradient).
-
-
Consider an Alternative Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for basic compounds.
-
Reversed-Phase Chromatography (C18): For α-amino ketones that are not excessively polar, reversed-phase chromatography can be a good option. The mobile phase is typically a mixture of water and acetonitrile or methanol.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for very polar compounds. HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar solvent and a small amount of a polar solvent (e.g., acetonitrile with a water gradient).[3]
-
Workflow for Optimizing Chromatography Conditions:
Caption: Workflow for troubleshooting flash chromatography of polar α-amino ketones.
Question 3: I've isolated my α-amino ketone, but it's unstable and decomposes upon standing. How can I store it?
Underlying Cause: α-Amino ketones can be prone to self-condensation (dimerization) or other degradation pathways, especially as the free base. The enolizable protons alpha to the ketone can also lead to racemization if the α-carbon is a stereocenter.
Troubleshooting Protocol:
-
Convert to a Stable Salt:
-
The most common and effective method is to convert the free base to its hydrochloride (HCl) salt.
-
Procedure:
-
Dissolve the purified α-amino ketone free base in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or methanol.
-
Slowly add a solution of HCl in a non-protic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise while stirring.
-
The hydrochloride salt will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Rationale: The salt is typically a stable, crystalline solid that is less prone to degradation and easier to handle than the free base oil. This method is often quantitative and can provide the pure salt without the need for further purification.[4]
-
-
Storage Conditions:
-
Store the salt under an inert atmosphere (nitrogen or argon).
-
Keep it in a freezer (-20 °C) to minimize degradation.
-
Protect it from light.
-
II. Frequently Asked Questions (FAQs)
Q1: Is it better to purify my α-amino ketone with the amine protected or unprotected?
This is a critical strategic decision. The answer depends on the overall synthetic route and the specific properties of your molecule.
-
Purifying with a Protecting Group: Introducing a protecting group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) on the α-amino group offers significant advantages.[5][6][7]
-
Reduces Polarity: The protected compound is much less polar, making it easier to handle with standard purification techniques (e.g., silica gel chromatography with hexane/ethyl acetate eluents).
-
Eliminates Basicity: The protected amine is no longer basic, so it will not interact strongly with silica gel, preventing streaking.
-
Increases Stability: Protection can prevent side reactions at the amine.
-
Drawback: This strategy adds two steps to your synthesis: protection and deprotection. You must ensure your molecule is stable to the deprotection conditions (e.g., acid for Boc, hydrogenolysis for Cbz).
-
-
Purifying as the Free Amine: This is more direct but can be more challenging due to the issues discussed in this guide (high polarity, instability, and difficulty with chromatography). It is often preferred for shorter synthetic sequences or when the molecule is sensitive to protection/deprotection steps.
Decision Logic:
Caption: Decision tree for using a protecting group strategy.
Q2: My α-amino ketone is an oil that won't crystallize, even as the HCl salt. What are my options?
Non-crystalline "oils" are a common problem. Here are a few techniques to try:
-
Trituration: Add a solvent in which your compound is insoluble (or sparingly soluble), but the impurities are soluble. Good starting points are cold diethyl ether, pentane, or a mixture of ethyl acetate and hexanes. Stir or sonicate the mixture. The pure compound may solidify.
-
Alternative Salt Formation: If the hydrochloride salt does not crystallize, try forming a different salt. Other common options include the hydrobromide (HBr), trifluoroacetate (TFA), or salts of organic acids like tartaric acid or oxalic acid.
-
Freeze-Drying (Lyophilization): If the compound is soluble in water or tert-butanol, you can freeze the solution and remove the solvent under high vacuum. This can yield a stable amorphous powder. This is particularly useful for amino acid salts that have very high water solubility.[8]
Q3: Can I use Thin Layer Chromatography (TLC) to monitor my reactions and purification?
Absolutely. TLC is an indispensable tool. However, due to the polar and basic nature of α-amino ketones, you need to use appropriate techniques.
-
Mobile Phase: Use a polar solvent system, such as 5-20% methanol in DCM. As with column chromatography, adding 0.5-1% triethylamine or ammonium hydroxide to the eluent will prevent streaking and give you much sharper spots.[9]
-
Visualization: α-Amino ketones may not be UV-active. You will need a chemical stain for visualization.
TLC Solvent System Comparison for a Model Polar α-Amino Ketone
| Mobile Phase Composition | Additive | Observed Rf | Spot Shape | Comments |
| 100% Ethyl Acetate | None | 0.0 | Streak from baseline | Strong interaction with silica. |
| 90:10 DCM/MeOH | None | ~0.2 | Tailing/Streaking | Improved elution but still poor shape. |
| 90:10 DCM/MeOH | 1% Et₃N | ~0.4 | Sharp, round spot | Excellent spot shape, ideal for analysis. |
| 80:20 Hexane/EtOAc | None | 0.0 | Stuck at baseline | Eluent is not polar enough. |
III. Summary of Key Purification Strategies
| Challenge | Primary Strategy | Rationale | Key Considerations |
| High Water Solubility | Basify and extract with a polar organic solvent; "Salting out". | Convert to the less polar free base to improve the partition coefficient. | Avoid strong bases if the compound is unstable. |
| Chromatography Tailing | Add a basic modifier (e.g., Et₃N) to the eluent or use an alternative stationary phase (Alumina). | Neutralize acidic silanol groups on the silica surface to prevent strong adsorption of the basic amine. | Ensure the basic modifier is volatile for easy removal. |
| Product Instability | Convert the purified free base to a stable salt (e.g., hydrochloride). | Salts are generally crystalline, stable solids that are easier to store and handle long-term. | The salt form may have different solubility properties. |
| Persistent Impurities | Use an amine protecting group (e.g., Boc) to alter polarity for purification, followed by deprotection. | The protected intermediate has drastically different properties, allowing for separation from similarly polar impurities. | Requires additional synthetic steps and compatibility with deprotection conditions. |
This guide provides a starting point for addressing the common purification challenges associated with polar α-amino ketones. Successful purification often requires a combination of these techniques and careful optimization for each specific compound.
References
- EP0376215B1 - alpha-Keto acid/amino acid salt compounds and a process for their production - Google P
- Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling | ACS Omega.
- Exploring the Polarity of Amino Acids With Thin layer Chrom
- A Simple Preparation of Ketones.
- Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B.
- Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - RSC Publishing.
- Amino Acid Chromatography—Student Labor
- Amino Acid-Protecting Groups - ResearchG
- Protecting group - Wikipedia.
- Chromatography Breakthroughs in Amino Acid Analysis - AZoLifeSciences.
- Paper Chrom
- Separation and Detection of Amino Acids – BIOC*2580 - eCampusOntario Pressbooks.
- What technique could I use to separate polar aminoacids from natural extract in large amount?
Sources
- 1. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. azolifesciences.com [azolifesciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. EP0376215B1 - alpha-Keto acid/amino acid salt compounds and a process for their production - Google Patents [patents.google.com]
- 9. digitalcommons.imsa.edu [digitalcommons.imsa.edu]
- 10. Amino Acid Chromatography—Student Laboratory Kit | Flinn Scientific [flinnsci.com]
- 11. faculty.buffalostate.edu [faculty.buffalostate.edu]
removing unreacted starting materials from 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride
Welcome to the Technical Support Center for the purification of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and detailed experimental protocols in a practical question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely unreacted starting materials I need to remove?
A1: Based on common synthetic routes, the primary unreacted starting materials you will likely encounter are 4-dimethylaminoacetophenone and the intermediate, 2-bromo-1-(4-(dimethylamino)phenyl)ethanone . The synthesis typically involves the alpha-bromination of 4-dimethylaminoacetophenone, followed by amination. Incomplete reactions at either stage will result in the presence of these precursors in your crude product.
Q2: My TLC plate shows multiple spots after the reaction. How can I identify which spot is my product and which are the starting materials?
A2: Thin-Layer Chromatography (TLC) is an essential tool for monitoring your reaction and purification. To effectively use TLC, you should spot your crude reaction mixture alongside the starting materials (4-dimethylaminoacetophenone and 2-bromo-1-(4-(dimethylamino)phenyl)ethanone) on the same plate.
-
Polarity Considerations: this compound is a salt and is significantly more polar than the starting materials. Therefore, it will have a lower Retention Factor (Rf) and appear closer to the baseline on the TLC plate. 4-dimethylaminoacetophenone will be the least polar, and 2-bromo-1-(4-(dimethylamino)phenyl)ethanone will have an intermediate polarity.
-
Visualization: These compounds are UV-active due to the aromatic ring. You can visualize the spots under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be effective, as the amino group and ketone can be oxidized.
A sample TLC plate might look like this:
| Lane 1: 4-dimethylaminoacetophenone | Lane 2: 2-bromo-1-(4-(dimethylamino)phenyl)ethanone | Lane 3: Crude Reaction Mixture | Lane 4: Co-spot (all three) |
| High Rf | Intermediate Rf | Multiple spots | Spots corresponding to all components |
Q3: I am struggling to remove the unreacted 4-dimethylaminoacetophenone. What is the best approach?
A3: 4-dimethylaminoacetophenone is significantly less polar than your desired hydrochloride salt. This difference in polarity is key to its removal.
-
Liquid-Liquid Extraction: You can perform an acidic wash. Dissolve your crude product in an organic solvent like ethyl acetate. Wash this solution with dilute hydrochloric acid (e.g., 1M HCl). The basic dimethylamino group of the starting material will be protonated, making it soluble in the aqueous acid phase, while your desired product, already a hydrochloride salt, will remain in the organic layer (if it has sufficient solubility) or can be precipitated.
-
Column Chromatography: If extraction is not sufficient, column chromatography is a highly effective method. A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow the less polar 4-dimethylaminoacetophenone to elute first, well-separated from your polar product.
Q4: How can I remove the 2-bromo-1-(4-(dimethylamino)phenyl)ethanone intermediate?
A4: The bromo-intermediate is more polar than the initial starting material but less polar than the final product.
-
Recrystallization: This is often the most effective method. The bromo-intermediate may have different solubility properties than your desired product. Experiment with different solvent systems. A common approach for hydrochloride salts is to use a polar solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, such as ethanol, methanol, or isopropanol. The addition of a less polar co-solvent like diethyl ether or hexane can help induce crystallization.
-
Column Chromatography: As with the other starting material, column chromatography will effectively separate the bromo-intermediate from the more polar product.
Q5: My purified product seems to be degrading or discolored. What could be the cause?
A5: Amines, especially aromatic amines, can be susceptible to oxidation, which can lead to discoloration.
-
Minimize Exposure to Air and Light: Perform purifications and store the final product under an inert atmosphere (like nitrogen or argon) if possible. Protect it from light by using amber-colored vials.
-
Check pH: Ensure that the final product is maintained as the hydrochloride salt. The free amine is more prone to oxidation. If you have performed a basic wash at any stage, ensure that the product is fully converted back to the hydrochloride salt.
Purification Protocols
Here are detailed, step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for removing impurities with different solubility profiles from your desired compound.
Experimental Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile). A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethanol/diethyl ether or ethanol/hexane, can also be effective.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Liquid-Liquid Extraction
This technique is particularly useful for removing less polar, non-basic, or weakly basic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid. This will remove any basic impurities that are more soluble in the aqueous acidic phase. Separate the organic layer.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Column Chromatography
For challenging separations, column chromatography offers the highest resolution.
Experimental Protocol:
-
Stationary Phase: Prepare a column with silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. You want the Rf of your product to be around 0.2-0.3 for good separation.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₀H₁₅ClN₂O | 214.70 | Solid | 152278-03-0 |
| 4-dimethylaminoacetophenone | C₁₀H₁₃NO | 163.22 | Crystalline Solid | 2124-31-4 |
| 2-bromo-1-(4-(dimethylamino)phenyl)ethanone | C₁₀H₁₂BrNO | 242.11 | Solid | 37904-72-6 |
Visualizations
Experimental Workflow
Caption: General purification workflow for this compound.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for common impurities identified by TLC.
References
-
PubChem. (n.d.). 4-Dimethylaminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride. BenchChem.
- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents.
- Google Patents. (n.d.). CN107011188B - Preparation method of isoproterenol hydrochloride. Google Patents.
- SiliCycle. (n.d.).
- Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Organic Syntheses.
- RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
- SciHorizon. (2024).
Technical Support Center: Scale-Up for 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Synthesis Overview: The Delépine Reaction
The synthesis of this compound is commonly achieved via a two-step process. The first step involves the bromination of 4-dimethylaminoacetophenone to form the intermediate, 2-bromo-1-(4-(dimethylamino)phenyl)ethanone. This α-halo ketone is then reacted with hexamethylenetetramine (hexamine) followed by acidic hydrolysis in a process known as the Delépine reaction to yield the desired primary amine hydrochloride.[1][2][3]
The Delépine reaction is advantageous for its selectivity in producing primary amines with minimal side reactions.[1][4] The reaction proceeds through the formation of a quaternary ammonium salt by the S_N2 reaction of the α-bromo ketone with hexamine.[3][4] This salt is typically stable and can sometimes be isolated.[2][3] Subsequent hydrolysis with ethanolic hydrochloric acid cleaves the hexamine cage, liberating the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.[1]
Experimental Workflow Diagram
Sources
Technical Support Center: Investigating the Degradation Pathways of 2-Amino-4′-dimethylaminoacetophenone HCl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Amino-4′-dimethylaminoacetophenone HCl. This document is designed for researchers, scientists, and drug development professionals who are investigating the chemical stability and degradation pathways of this compound. As a key intermediate in various syntheses, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of final products. This guide provides foundational concepts, detailed troubleshooting for common experimental challenges, and validated protocols based on established scientific principles.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is 2-Amino-4′-dimethylaminoacetophenone HCl and why is its stability critical?
2-Amino-4′-dimethylaminoacetophenone HCl (CAS No: 152278-03-0) is an organic compound featuring an acetophenone core with a primary amino group and a dimethylamino substituent.[1][2][3] Its purity and stability are crucial because it often serves as a starting material or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of degradation products can introduce impurities into the manufacturing process, potentially affecting the safety, efficacy, and shelf-life of the final product. Regulatory bodies require a thorough understanding of a compound's stability profile.[4]
Q2: What are "degradation pathways" and why must they be investigated?
Degradation pathways are the series of chemical reactions through which a substance breaks down into simpler, and often unwanted, compounds known as degradants. Investigating these pathways is a cornerstone of pharmaceutical development for several reasons:
-
Impurity Identification: It helps identify the structure of potential impurities that could appear in a product during its shelf life.
-
Method Validation: It is essential for developing and validating "stability-indicating" analytical methods—procedures that can accurately measure the active ingredient without interference from its degradation products.[5]
-
Safety Assessment: Degradation products must be evaluated for their potential toxicity.[4]
-
Formulation & Storage: Understanding how a molecule degrades under various conditions (e.g., heat, light, pH) informs the development of stable formulations and defines appropriate storage and handling conditions.[6]
Q3: What are "forced degradation" or "stress" studies?
Forced degradation, or stress testing, involves intentionally exposing a compound to harsh chemical and physical conditions to accelerate its degradation.[7] The goal is not to destroy the molecule completely, but to generate a representative sample of its likely degradation products in a short amount of time.[6] This process is a regulatory expectation and a critical step in developing a stability-indicating method.[5] Typical stress conditions include acid and base hydrolysis, oxidation, heat, and exposure to light.[7][8]
Section 2: Troubleshooting Guide - Experimental Design & Execution
This section addresses common challenges encountered during the stability analysis of 2-Amino-4′-dimethylaminoacetophenone HCl.
Q4: I need to start a stability study. How do I design a comprehensive forced degradation experiment for this specific compound?
A well-designed study should expose the compound to a range of conditions that mimic potential storage or processing environments. The goal is to achieve 5-20% degradation, which is generally sufficient to produce and detect major degradants without leading to complex secondary degradation.[6]
Expert Insight: The presence of two amino groups and a ketone in 2-Amino-4′-dimethylaminoacetophenone HCl suggests susceptibility to both hydrolysis and oxidation. The aromatic ring system also makes it a candidate for photolytic degradation.
Below is a recommended set of starting conditions for a forced degradation study.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Causality |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M to 1.0 M HCl[7] | 60-80°C[8] | 2-8 hours | To simulate acidic environments and promote hydrolysis of susceptible functional groups. |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH[7] | 60-80°C[9] | 2-8 hours | To simulate alkaline environments. The primary amino group may exhibit different stability compared to the tertiary dimethylamino group. |
| Oxidation | 3-30% H₂O₂[8] | Room Temp | 24 hours | To induce oxidative degradation. The dimethylamino and primary amino groups are potential sites for oxidation (e.g., N-oxide formation). |
| Thermal Degradation | Solid sample in oven | 105°C[8] | 48 hours | To evaluate the intrinsic thermal stability of the solid-state compound. |
| Photolytic Degradation | Solid sample exposed to UV light (e.g., 254 nm)[9] | Ambient | 24 hours | To assess sensitivity to light, which can cause photo-cleavage or other radical-mediated reactions. |
Self-Validation Check: Always run a control sample (the compound in the same diluent, kept at ambient temperature) in parallel for each stress condition. This helps differentiate actual degradants from any artifacts of the sample preparation or analytical system.
Q5: My HPLC chromatogram shows several new peaks after stress testing. How do I confirm they are true degradation products?
This is a critical step to avoid misinterpreting results. Here’s a logical workflow to validate your findings:
-
Analyze Control Samples: Inject your unstressed control sample. The new peaks should be absent or significantly smaller.
-
Analyze Blank Stressed Samples: Subject a "blank" solution (your solvent/diluent without the active compound) to the same stress conditions. This will reveal any peaks arising from the degradation of the solvent or reagents themselves.
-
Peak Purity Analysis: If you are using an HPLC with a Photodiode Array (PDA) detector, perform a peak purity analysis on both the parent peak and the new impurity peaks. A "pure" peak will have a consistent spectrum across its entire width. This helps confirm that a single chromatographic peak corresponds to a single compound.
Q6: I'm struggling to get good chromatographic separation between the parent compound and the degradants. What are my next steps?
Achieving good resolution is the primary goal of a stability-indicating method. If you have co-eluting peaks, your quantification of the parent compound and the impurities will be inaccurate.
Troubleshooting HPLC Method Development:
-
Modify Mobile Phase Gradient: If using a gradient, make it shallower (i.e., increase the organic phase percentage more slowly). This gives more time for closely eluting compounds to separate.
-
Adjust Mobile Phase pH: The compound has two basic amino groups. Small changes in the mobile phase pH can significantly alter the ionization state and, therefore, the retention time of the parent compound and its degradants. Experiment with buffers in the pH 3-7 range.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. These solvents have different selectivities and can alter the elution order.[10]
-
Select a Different Column: If the above steps fail, consider a column with a different stationary phase. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase column might offer a different selectivity for this aromatic amine.
Q7: How can I determine the chemical structures of the unknown degradation products?
Structural elucidation is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem MS (MS/MS) capabilities.[11]
Workflow for Structural Identification:
-
Obtain High-Resolution Mass: An LC-MS system (like a TOF or Orbitrap) can provide a highly accurate mass for the parent ion of the degradant. This allows you to propose a molecular formula.[12]
-
Compare with Parent Compound: Compare the mass of the degradant to the parent compound (2-Amino-4′-dimethylaminoacetophenone, C₁₀H₁₄N₂O, MW: 178.23 g/mol for the free base).
-
A +16 Da shift often suggests the addition of an oxygen atom (e.g., N-oxidation or hydroxylation).
-
A -17 Da shift could indicate the loss of an ammonia (NH₃) group.
-
A -1 Da or -2 Da shift can indicate dehydrogenation.
-
-
Perform Fragmentation (MS/MS): Isolate the parent ion of the degradant in the mass spectrometer and fragment it. By analyzing the fragmentation pattern and comparing it to the fragmentation of the parent compound, you can deduce where the chemical modification occurred.[11]
Section 3: Protocols & Methodologies
Protocol 1: Standard Forced Degradation Study
This protocol provides a standardized workflow for stress testing.
-
Sample Preparation: Prepare a stock solution of 2-Amino-4′-dimethylaminoacetophenone HCl at approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.[9]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.[9]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.[9]
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 105°C for 48 hours. After stressing, dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.[9]
-
Photolytic Degradation (Solid): Expose the solid compound to UV light (254 nm) for 24 hours. After exposure, dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.[9]
-
Analysis: Filter all samples through a 0.45 µm syringe filter before injecting them into the HPLC system.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This serves as a starting point for method development.
-
HPLC System: Agilent 1260 Infinity or equivalent with a PDA/UV detector.[8]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase A: 0.01 M Ammonium Acetate buffer, pH 6.0.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Detection Wavelength: 240 nm.[10]
-
Injection Volume: 10 µL.[8]
Section 4: Visualizing the Pathways & Workflows
Diagrams provide a clear visual summary of complex processes and potential chemical transformations.
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for the compound.
References
-
ResearchGate. (n.d.). Summary of forced degradation studies. Retrieved from ResearchGate. [Link]
- BenchChem. (2025). Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2'-Aminoacetophenone. BenchChem.
-
Taylor & Francis Online. (n.d.). Forced degradation – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from BioPharm International. [Link]
- Patel, Y. et al. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Science & Emerging Drugs.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Murthy, T. N., et al. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride. Retrieved from PubChem. [Link]
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10. [Link]
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
-
Silveira, M., et al. (2021). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. AAPS PharmSciTech, 22(5). [Link]
-
PubMed. (2007). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Retrieved from PubMed. [Link]
-
SciSpace. (2015). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Retrieved from SciSpace. [Link]
-
National Institutes of Health (NIH). (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved from NIH. [Link]
-
PubChem. (n.d.). 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one hydrochloride. Retrieved from PubChem. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one hydrochloride | C10H15ClN2O | CID 12487190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Validation of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone Hydrochloride Purity by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride, a key building block in the synthesis of various pharmaceutical agents, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven approach to the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, offering a framework for robust and reliable purity determination. This guide will also objectively compare the validated HPLC method with other potential analytical techniques, providing a comprehensive perspective for researchers, scientists, and drug development professionals.
The Analyte: this compound
This compound is a substituted acetophenone derivative. Its structure, featuring a primary amine, a tertiary amine, and a ketone functional group, presents unique challenges and considerations for analytical method development. The hydrochloride salt form enhances its stability and aqueous solubility. Given its role as a synthetic intermediate, a thorough understanding of its impurity profile is critical to ensure the quality of the final drug substance.
The Imperative of a Stability-Indicating Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, process impurities, or other components in the sample matrix. The development of such a method is a regulatory expectation and a scientific necessity. Forced degradation studies are intentionally conducted to produce these potential interferents, thereby challenging the method's specificity.[1][2][3]
Hypothesizing Potential Impurities: A Proactive Approach to Specificity
A robust HPLC method must be able to separate the main compound from any potential impurities. While a definitive list of impurities would be specific to the manufacturing process, we can hypothesize potential process-related and degradation impurities based on a likely synthetic route, such as the Friedel-Crafts acylation of N,N-dimethylaniline followed by an amination reaction.
Hypothesized Synthetic Pathway and Potential Impurities
Caption: Hypothesized synthetic pathway and potential process-related impurities.
-
Impurity A (Starting Material): Unreacted N,N-dimethylaniline.
-
Impurity B (Intermediate): The chloro-intermediate, 2-chloro-1-(4-(dimethylamino)phenyl)ethanone.
-
Impurity C (By-product): Potential for reductive dehalogenation of the intermediate to yield 1-(4-(dimethylamino)phenyl)ethanone.
-
Impurity D (Degradant): Aromatic amines are susceptible to oxidation, potentially forming N-oxide derivatives, especially under oxidative stress conditions.
The ability of the HPLC method to resolve the API from these and other potential degradants formed under stress conditions (acid, base, oxidation, heat, and light) is the true measure of its specificity.
The Proposed HPLC Method: A Foundation for Validation
Based on the chemical properties of this compound (a polar, ionizable compound), a reversed-phase HPLC method with UV detection is the most suitable approach.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure the ionization and good peak shape of the amine functional groups. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength. |
| Gradient | 20% B to 80% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities, from the polar API to potentially less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | The phenyl ketone chromophore is expected to have a strong absorbance in this region, providing good sensitivity. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overload while ensuring adequate sensitivity. |
Validation of the HPLC Method: A Step-by-Step Guide
The validation of the proposed HPLC method will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Caption: Logical workflow for HPLC method validation.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte and its potential impurities.
-
Impurity Spiking: Prepare a solution of the analyte and spike it with the hypothesized impurities (if available as standards) or with a sample from a stressed batch.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and exposure to UV light) to generate degradation products.[1][7][8] Analyze these stressed samples to demonstrate that the analyte peak is well-resolved from all degradation products.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradants and impurities.
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks, and the resolution between the analyte and the closest eluting impurity/degradant should be greater than 1.5. The peak purity angle should be less than the peak purity threshold.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: The data from the linearity, accuracy, and precision studies will be used to establish the range.
Acceptance Criteria: The range should cover the expected concentrations of the analyte in the samples to be analyzed.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Perform recovery studies by spiking a placebo (if applicable) or a known concentration of the analyte with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery for each sample.
Hypothetical Data for Accuracy:
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.2 | 100.2 |
| 120% | 120.0 | 119.8 | 99.8 |
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Hypothetical Data for Precision:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Peak Area | 1,234,567 | 1,235,678 |
| Standard Deviation | 6,173 | 7,414 |
| % RSD | 0.50% | 0.60% |
Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Hypothetical Data for LOD and LOQ:
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, one at a time, and assess the effect on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for pharmaceutical purity analysis, it is instructive to compare it with other potential techniques for aromatic ketones.
| Technique | Advantages | Disadvantages | Suitability for this Analyte |
| Gas Chromatography (GC) | High resolution for volatile compounds, cost-effective carrier gases.[9][10] | Requires analyte to be volatile and thermally stable, which may not be the case for the hydrochloride salt. Derivatization may be necessary.[11][12] | Poor. The high molecular weight and salt form make it non-volatile. |
| High-Performance Thin-Layer Chromatography (HPTLC) | High sample throughput, low cost per sample, parallel analysis of multiple samples.[13][14] | Lower resolution and sensitivity compared to HPLC, quantification can be less precise. | Moderate. Could be used for initial screening or as a complementary technique, but not for primary purity validation. |
| Capillary Electrophoresis (CE) | High separation efficiency, low sample and reagent consumption, rapid analysis times.[4][5][6][15][16] | Lower sensitivity for some detection methods, reproducibility can be challenging. | Good. The ionic nature of the analyte makes it well-suited for CE, offering a valid alternative or orthogonal method to HPLC. |
Conclusion: A Validated HPLC Method as the Bedrock of Quality
The validation of an HPLC method for the purity determination of this compound is a meticulous process that underpins the quality and safety of this important pharmaceutical intermediate. The detailed, step-by-step approach outlined in this guide, grounded in the principles of the ICH Q2(R1) guidelines, provides a robust framework for achieving a method that is specific, accurate, precise, and reliable. While alternative techniques have their merits, a well-validated, stability-indicating HPLC method remains the unequivocal choice for the comprehensive purity assessment of this and similar pharmaceutical compounds. By understanding the "why" behind each step, researchers can confidently develop and validate analytical methods that stand up to scientific and regulatory scrutiny, ensuring the integrity of the medicines that ultimately reach patients.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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European Medicines Agency. (2024). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
- Altria, K. D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Electrophoresis, 27(12), 2263-82.
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AZoLifeSciences. (2020). Applications of Capillary Electrophoresis. [Link]
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- Patel, R., & Patel, M. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmaceutical Research, 9(11), 1336-1350.
- Patel, K., & Patel, M. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 55(4), 46985-46991.
- Wu, H. L., et al. (2005). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
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- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
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- Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
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- GenTech Scientific. (2021). The Differences Between GC and HPLC.
- Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide.
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- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride.
- International Journal of Pharmacy & Pharmaceutical Research. (2023).
- Molecules. (2016). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
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A Definitive Guide to the Structural Confirmation of 2-Amino-4′-dimethylaminoacetophenone HCl by NMR Spectroscopy
We will move beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices to provide a self-validating protocol. This guide is designed to empower you to not only replicate the results but also to understand and adapt the principles for your own analytical challenges.
The Subject: Understanding the Molecular Architecture
2-Amino-4′-dimethylaminoacetophenone HCl is a substituted acetophenone derivative featuring a primary amine on the α-carbon and a dimethylamino group at the para position of the phenyl ring. The hydrochloride salt form dictates that the primary amine is protonated, forming an ammonium salt, a critical detail that NMR spectroscopy is uniquely suited to confirm.
To facilitate our analysis, let's first visualize the molecule and establish a numbering system for the carbon and proton environments we expect to resolve.
Caption: Structure of 2-Amino-4′-dimethylaminoacetophenone HCl with key atoms labeled.
Part 1: The Experimental Protocol — A Foundation of Trust
Garbage in, garbage out. The quality of your NMR data is fundamentally dependent on meticulous sample preparation and the logical selection of acquisition parameters. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Causality Behind Solvent Selection
For amine hydrochloride salts, the choice of NMR solvent is the most critical experimental decision.
-
Primary Choice: Dimethyl Sulfoxide-d₆ (DMSO-d₆) : This is the solvent of choice for several compelling reasons. Its high polarity readily dissolves ionic salts. Crucially, DMSO is an aprotic solvent, meaning it does not have exchangeable protons. This ensures that the labile protons on the ammonium group (NH₃⁺) can be observed, which is a key piece of evidence for confirming the salt's structure.[4]
-
Alternative (with caution): Methanol-d₄ (CD₃OD) : While it can dissolve the salt, methanol is a protic solvent. The deuterium on the hydroxyl group will rapidly exchange with the ammonium protons, causing the NH₃⁺ signal to broaden, shift, or disappear entirely.
-
Avoid: Deuterium Oxide (D₂O) : Using D₂O will result in the complete and rapid exchange of all N-H protons for deuterium, rendering them invisible to ¹H NMR.[4] This would prevent the direct confirmation of the ammonium group's presence.
-
Avoid: Chloroform-d (CDCl₃) : The hydrochloride salt will likely have poor solubility in this non-polar solvent.
Step-by-Step Acquisition Workflow
This workflow outlines the essential steps from sample preparation to data acquisition.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Detailed Acquisition Parameters (400 MHz Spectrometer Example):
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Number of Scans | 8-16 | Provides excellent signal-to-noise for proton signals. |
| Relaxation Delay (d1) | 2-5 s | Allows for full relaxation of protons, ensuring accurate integration. | |
| Pulse Width | Calibrated 90° pulse | Ensures uniform excitation across the spectrum. | |
| Spectral Width | 0-12 ppm | Covers the full range of expected organic protons. | |
| ¹³C NMR | Number of Scans | 1024-4096 | Required due to the low natural abundance of ¹³C. |
| Relaxation Delay (d1) | 2 s | A standard delay for qualitative ¹³C spectra. | |
| Pulse Program | zgpg30 (or similar) | Standard proton-decoupled experiment to produce singlets for each carbon. | |
| Spectral Width | 0-220 ppm | Encompasses the full range from aliphatic to carbonyl carbons. |
Part 2: Spectral Interpretation — Decoding the Structure
The acquired spectra are a molecular fingerprint. By analyzing the chemical shifts, integration ratios, and splitting patterns, we can piece together the structure with certainty.[5]
¹H NMR Spectrum: A Proton Census
The ¹H NMR spectrum will provide information on the number of different proton environments and their neighboring protons.
Table 1: Predicted ¹H NMR Data for 2-Amino-4′-dimethylaminoacetophenone HCl in DMSO-d₆
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| H2', H6' | ~7.8 - 8.0 | Doublet | 2H | These protons are ortho to the electron-withdrawing carbonyl group, causing a strong downfield shift.[6][7] They are split by their neighbors H3'/H5'. |
| H3', H5' | ~6.7 - 6.9 | Doublet | 2H | These protons are ortho to the strongly electron-donating -N(CH₃)₂ group, causing a significant upfield shift. They are split by H2'/H6'. |
| NH₃⁺ | ~8.0 - 8.5 | Broad Singlet | 3H | The positive charge on the nitrogen atom strongly deshields these protons. The signal is often broad due to quadrupolar coupling with nitrogen and potential slow exchange.[4][8] Its presence confirms the HCl salt form. |
| Hα (-CH₂-) | ~4.5 - 4.8 | Singlet | 2H | Positioned between two electron-withdrawing groups (the carbonyl and the ammonium), these protons are shifted significantly downfield. They appear as a singlet as there are no adjacent protons. |
| -N(CH₃)₂ | ~3.0 - 3.2 | Singlet | 6H | These six protons on the two methyl groups are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. |
¹³C NMR Spectrum: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Due to the molecule's symmetry, we expect 8 distinct carbon signals.
Table 2: Predicted ¹³C NMR Data for 2-Amino-4′-dimethylaminoacetophenone HCl in DMSO-d₆
| Carbon Label | Predicted δ (ppm) | Rationale for Chemical Shift |
| C=O | ~195 - 200 | Carbonyl carbons are highly deshielded and appear far downfield.[6][9] |
| C4' | ~152 - 155 | Attached to the electron-donating nitrogen atom, this carbon is significantly deshielded (ipso-carbon). |
| C2', C6' | ~130 - 132 | These carbons are ortho to the carbonyl group and are deshielded. |
| C1' | ~122 - 125 | This quaternary carbon is attached to the carbonyl group but is shielded relative to C4' due to its distance from the nitrogen. |
| C3', C5' | ~110 - 113 | These carbons are ortho to the strongly electron-donating -N(CH₃)₂ group and are significantly shielded. |
| Cα (-CH₂-) | ~45 - 50 | An aliphatic carbon shifted downfield by the adjacent carbonyl and nitrogen atoms.[8] |
| -N(CH₃)₂ | ~40 - 45 | The two equivalent methyl carbons attached to nitrogen. |
Part 3: Orthogonal Validation — Comparing with Other Techniques
While NMR is the gold standard for structural elucidation, a comprehensive analysis is often supported by other techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the mass of the protonated molecule (the cation), providing the exact mass of C₁₀H₁₄N₂O and thus confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR would identify key functional groups. We would expect to see a strong C=O (ketone) stretch around 1680 cm⁻¹ and N-H stretching bands for the primary ammonium salt in the 3000-3300 cm⁻¹ region.[10]
-
2D NMR Spectroscopy: For absolute confirmation, especially in more complex molecules, 2D NMR techniques are invaluable.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Would show direct correlations between each proton and the carbon it is attached to (e.g., Hα correlating with Cα).
-
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations, definitively connecting the molecular fragments (e.g., showing a correlation from the H2'/H6' protons to the carbonyl carbon).
-
Conclusion
The structural confirmation of a molecule like 2-Amino-4′-dimethylaminoacetophenone HCl is a systematic process of inquiry and validation. By combining a logically designed experimental protocol with a thorough analysis of ¹H and ¹³C NMR spectra, we can achieve an unambiguous assignment. The key diagnostic signals—the para-substituted aromatic pattern, the downfield methylene singlet, the six-proton dimethylamino singlet, and critically, the observable broad ammonium (NH₃⁺) signal—all converge to provide a cohesive and definitive structural proof. This rigorous analytical approach ensures the integrity of subsequent scientific endeavors, from mechanistic studies to drug discovery pipelines.
References
-
Dhami, K.S. & Stothers, J.B. (1965). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]
-
Canadian Science Publishing. (n.d.). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from Canadian Science Publishing. [Link]
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from Scribd. [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]
-
Scribd. (n.d.). Acetophenone H NMR. Retrieved from Scribd. [Link]
-
StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone. Retrieved from StudyRaid. [Link]
-
SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]
-
Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from RSC Publishing. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from University of Calgary Chemistry Department. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from jchps.com. [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from Wesleyan University Course Catalog. [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from Slideshare. [Link]
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from r/OrganicChemistry. [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one hydrochloride. Retrieved from PubChem. [Link]
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Introduction: The Central Role of α-Amino Ketones in Modern Chemistry
A Comparative Guide to the Synthetic Routes of α-Amino Ketones
α-Amino ketones are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of nitrogen-containing molecules. Their unique structural motif, featuring a carbonyl group adjacent to an amino-substituted carbon, makes them versatile building blocks for pharmaceuticals, agrochemicals, and complex natural products. They are precursors to essential structures like 1,2-amino alcohols, oxazoles, and pyrazines. Notably, the α-amino ketone core is found in numerous bioactive molecules, including protease inhibitors and anticancer agents.
Given their importance, a variety of synthetic strategies have been developed to access these compounds. The choice of a specific route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and, critically, the need for stereochemical control. This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing α-amino ketones, offering insights into their mechanisms, practical advantages, and limitations to aid researchers in selecting the optimal pathway for their specific synthetic targets.
Key Synthetic Strategies: An Overview
The synthesis of α-amino ketones can be broadly categorized into several approaches, each with its own set of strengths and weaknesses. The most common strategies include nucleophilic substitution reactions, the oxidation of precursor molecules, and various rearrangement reactions.
Caption: A typical experimental workflow for the oxidation of a β-amino alcohol.
-
Setup: To a solution of the N-Boc-protected β-amino alcohol (1.0 eq) in dichloromethane (CH₂Cl₂, approx. 0.1 M) at 0 °C, add Dess-Martin Periodinane (1.1–1.3 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 1-3 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).
-
Washing & Drying: Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-Boc-α-amino ketone.
The Neber Rearrangement
The Neber rearrangement is a classic yet powerful method for converting ketoximes into α-amino ketones. It proceeds via an azirine intermediate and is particularly useful for preparing N-unsubstituted α-amino ketones.
Mechanism & Causality:
-
Activation: The hydroxyl group of the ketoxime is first converted into a better leaving group, typically a tosylate or mesylate, by reacting it with TsCl or MsCl in the presence of a base like pyridine.
-
Cyclization: Treatment of the O-sulfonyl ketoxime with a strong base (e.g., sodium ethoxide) deprotonates the α-carbon, triggering an intramolecular nucleophilic attack to form a 2H-azirine intermediate.
-
Hydrolysis: Subsequent hydrolysis of the azirine intermediate opens the strained ring to afford the final α-amino ketone.
Caption: Simplified mechanism of the Neber rearrangement.
Advantages:
-
Access to Primary Amines: It is one of the few methods that directly yields primary α-amino ketones without the need for a separate reduction step.
-
Good Yields: The reaction often proceeds in good to excellent yields.
Disadvantages:
-
Harsh Conditions: The requirement for strong bases (e.g., NaOEt, KOtBu) can limit its application with base-sensitive functional groups.
-
Substrate Limitations: The formation of the initial ketoxime can sometimes be challenging, particularly with sterically hindered ketones. The E/Z isomerism of the oxime can also affect reactivity.
Comparative Summary of Synthetic Routes
The selection of an optimal synthetic route depends on a multi-faceted evaluation of the target molecule's requirements and the practical constraints of the laboratory.
| Feature | Nucleophilic Substitution | Oxidation of β-Amino Alcohols | Neber Rearrangement |
| Stereocontrol | Generally poor unless a chiral nucleophile is used. | Excellent; inherent to the method if chiral precursors are used. | Not directly controllable; produces a racemate. |
| Yield | Moderate to good, but can be lowered by side reactions. | Good to excellent. | Good to excellent. |
| Scalability | Moderate; toxicity of reagents is a concern. | Good; though cost of some oxidants can be a factor. | Good; conditions are well-established. |
| Functional Group Tolerance | Moderate; sensitive to strong bases and nucleophiles. | Good with modern oxidants; N-protection often required. | Poor; intolerant of base-sensitive groups. |
| Starting Materials | Readily available ketones. | α-Amino acids (chiral pool). | Ketones (via oximes). |
| Key Advantage | Direct, simple procedure. | Superior stereochemical control. | Direct access to primary α-amino ketones. |
| Key Disadvantage | Toxicity and overalkylation side reactions. | Requires extra protection/deprotection steps. | Harsh, basic conditions required. |
Conclusion and Future Outlook
The synthesis of α-amino ketones remains a field of active development. While classical methods like nucleophilic substitution and the Neber rearrangement offer reliable and direct access to these structures, the oxidation of β-amino alcohols stands out as the premier strategy when stereochemical purity is paramount. The choice of method must be carefully weighed against the specific demands of the synthetic target. For complex molecules in drug discovery, where chirality is often critical, the amino alcohol oxidation route is frequently the most logical choice, despite the additional steps it may require. For simpler, achiral targets or large-scale production, the directness of nucleophilic substitution, particularly via the azide route, remains highly appealing.
Future research will likely focus on developing more efficient, catalytic, and enantioselective methods, such as direct C-H amination of ketones, which would represent a significant advance in atom economy and synthetic efficiency. However, a thorough understanding of the foundational methods presented here is essential for any chemist working to construct these valuable molecular scaffolds.
References
-
Marmsäter, F. P., & West, F. G. (2002). Synthesis of α-Amino Ketones from α-Azido Ketones via a Staudinger-Type Reduction. Organic Letters, 4(9), 1479–1482. [Link]
-
Masuda, K., He, J., & Isayama, S. (1987). A convenient synthesis of α-bromo ketones. Bulletin of the Chemical Society of Japan, 60(4), 1531-1532. [Link]
-
Speziale, A. J., & Smith, L. R. (1962). α-Amino Ketones. I. Dimerization. The Journal of Organic Chemistry, 27(10), 3742–3745. [Link]
-
Myers, A. G., et al. (2000). Synthesis of (+)-7-Deoxy-13-dihydrodaunomycinone. The Journal of Organic Chemistry, 65(24), 8337-8352. [Link]
-
Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. [Link]
-
O'Brien, C. (1964). The Neber Rearrangement. Chemical Reviews, 64(2), 81–89. [Link]
The Strategic Advantage of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone Hydrochloride in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the selection of building blocks is a critical determinant of reaction efficiency, yield, and the ultimate properties of the target molecule. Among the myriad of reagents available, 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride has emerged as a particularly advantageous precursor for the synthesis of a diverse range of heterocyclic compounds. This guide provides an in-depth technical comparison of this reagent against other alternatives, supported by experimental insights, to elucidate its strategic value in the laboratory.
The Power of the para-Dimethylamino Group: An Electronic Advantage
The key to the enhanced performance of this compound lies in the potent electron-donating nature of the para-dimethylamino substituent. This group significantly influences the reactivity of both the aromatic ring and the adjacent carbonyl and amino functionalities.
Compared to its counterparts, such as 4-aminoacetophenone or 4-hydroxyacetophenone, the dimethylamino group provides a stronger and more sustained electron-donating effect through resonance. This heightened electron density at the para position has profound implications for several key reaction types.
Key Advantages:
-
Enhanced Nucleophilicity: The increased electron density on the aromatic ring and the amino group enhances the nucleophilicity of the molecule, making it more reactive towards electrophiles. This can lead to faster reaction rates and the ability to drive reactions to completion under milder conditions.
-
Stabilization of Intermediates: The electron-donating dimethylamino group can effectively stabilize cationic intermediates formed during the course of a reaction, thereby lowering the activation energy and often leading to higher yields and cleaner reaction profiles.
-
Direction of Reactivity: As a strong activating group, the dimethylamino substituent powerfully directs incoming electrophiles to the ortho and para positions, offering a high degree of regioselectivity in aromatic substitution reactions.
Comparative Performance in Heterocycle Synthesis
The superior properties of this compound are particularly evident in the synthesis of bioactive heterocyclic scaffolds.
Quinoxaline Synthesis: A Case Study
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. A common synthetic route involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. While this compound itself is not a 1,2-dicarbonyl, its derivatives can be readily employed in such reactions. The presence of the dimethylamino group can be advantageous in subsequent transformations of the quinoxaline core.
A more direct application showcasing the reagent's utility is in reactions where the amino and ketone functionalities participate in building the heterocyclic ring. For instance, in the synthesis of certain fused heterocyclic systems, the enhanced reactivity of the amino group can be a deciding factor in the success of the cyclization step.
Table 1: Comparative Analysis of para-Substituted Acetophenones in a Hypothetical Condensation Reaction
| Reagent | para-Substituent | Relative Electron-Donating Strength | Expected Impact on Reaction Rate | Expected Impact on Yield |
| 2-Amino-1-(4-(dimethylamino)phenyl)ethanone HCl | -N(CH₃)₂ | Very Strong | Highest | High to Excellent |
| 2-Amino-1-(4-aminophenyl)ethanone HCl | -NH₂ | Strong | High | Good to High |
| 2-Amino-1-(4-hydroxyphenyl)ethanone HCl | -OH | Strong | High | Good to High |
| 2-Amino-1-(4-methoxyphenyl)ethanone HCl | -OCH₃ | Strong | High | Good to High |
| 2-Amino-1-phenylethanone HCl | -H | Neutral | Moderate | Moderate |
| 2-Amino-1-(4-nitrophenyl)ethanone HCl | -NO₂ | Strong Electron-Withdrawing | Lowest | Low to Moderate |
This table presents a qualitative comparison based on established principles of electronic effects in organic chemistry. Actual results may vary depending on specific reaction conditions.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol details a representative synthesis of a quinoxaline derivative, a reaction class where precursors with enhanced reactivity can be beneficial. While this specific example uses o-phenylenediamine and benzil, it illustrates the general principles of quinoxaline formation. The use of an aminoacetophenone derivative with a strong electron-donating group in similar condensation reactions would be expected to proceed efficiently.
Objective: To synthesize 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (Ethanol) (15 mL)
-
Beaker (100 mL)
-
Water bath
-
Buchner funnel and filter paper
-
Measuring cylinder
Procedure:
-
In a 100 mL beaker, dissolve 2.1 g of benzil in 8 mL of rectified spirit. Warm the mixture gently on a water bath to facilitate dissolution.[1][2][3]
-
In a separate container, dissolve 1.1 g of o-phenylenediamine in 7 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the benzil solution.
-
Warm the combined reaction mixture on a water bath for approximately 15-20 minutes.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Add sufficient water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold aqueous ethanol.
-
Recrystallize the crude 2,3-diphenylquinoxaline from ethanol to obtain the purified product.[1]
-
Dry the purified crystals and determine the melting point and yield. The expected melting point is 125-126°C.[1]
Diagram: Synthesis of 2,3-Diphenylquinoxaline
Caption: Reaction scheme for the synthesis of 2,3-diphenylquinoxaline.
Conclusion
This compound offers a distinct advantage in organic synthesis due to the powerful electron-donating nature of its dimethylamino group. This leads to enhanced reactivity, improved yields, and greater control over reaction outcomes, particularly in the synthesis of complex and biologically active heterocyclic molecules. For researchers and drug development professionals, the strategic selection of this reagent can streamline synthetic routes and facilitate the exploration of novel chemical space.
References
-
Slideshare. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Available at: [Link].
-
Scribd. Synthesis of 2,3-Diphenylquinoxaline. Available at: [Link].
-
Scribd. 2,3 - Diphenyl Quinoxaline (Synthesis). Available at: [Link].
-
International Journal of ChemTech Research. Sonochemical Synthesis of 2, 3-Diphenylquinoxaline Using Different Catalysts, a Green Chemistry Approach. Available at: [Link].
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A Comparative Guide to the Synthesis of 2-Amino-4′-dimethylaminoacetophenone HCl: An Evaluation of Three Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4′-dimethylaminoacetophenone hydrochloride is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical intermediates and biologically active compounds. Its structure, featuring a primary amine and a dimethylamino-substituted aromatic ring, makes it a versatile precursor for the construction of more complex molecular architectures. The efficient and selective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.
This guide provides an in-depth technical comparison of three prominent methods for the synthesis of 2-Amino-4′-dimethylaminoacetophenone HCl, starting from the common precursor, 2-bromo-4′-dimethylaminoacetophenone. The methodologies evaluated are:
-
The Delépine Reaction
-
The Gabriel Synthesis
-
The Buchwald-Hartwig Amination
Each method will be analyzed based on its underlying chemical principles, experimental protocol, and key performance indicators, offering researchers the insights needed to select the most appropriate synthetic route for their specific requirements.
The Common Precursor: Synthesis of 2-Bromo-4′-dimethylaminoacetophenone
All three discussed methods commence with the α-bromination of 4′-dimethylaminoacetophenone. This electrophilic substitution reaction is a crucial first step, and a reliable protocol is essential for the overall success of the subsequent amination.
Experimental Protocol: Bromination of 4′-Dimethylaminoacetophenone
A common method for the α-bromination of ketones involves the use of bromine in a suitable solvent, often with a catalytic amount of acid.[1]
Reaction:
4′-Dimethylaminoacetophenone + Br₂ → 2-Bromo-4′-dimethylaminoacetophenone + HBr
Procedure:
-
Dissolve 4′-dimethylaminoacetophenone in a suitable solvent such as chloroform or acetic acid.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at a controlled temperature, typically with cooling to prevent side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine, followed by washing with a mild base (e.g., sodium bicarbonate) to neutralize the HBr byproduct.
-
The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-bromo-4′-dimethylaminoacetophenone, which can be purified by recrystallization.
Method 1: The Delépine Reaction
The Delépine reaction is a classical method for the synthesis of primary amines from alkyl halides.[2] It proceeds in two main steps: the formation of a hexaminium salt by reaction of the alkyl halide with hexamethylenetetramine (urotropine), followed by the acidic hydrolysis of this salt to yield the primary amine hydrochloride.[3]
Causality of Experimental Choices
The choice of hexamethylenetetramine is key; it acts as a non-basic, crystalline, and stable ammonia equivalent.[3] The initial reaction is an SN2 displacement of the bromide by one of the nitrogen atoms of the hexamine cage, forming a quaternary ammonium salt. This salt is typically insoluble in nonpolar solvents, facilitating its isolation. The subsequent hydrolysis with concentrated hydrochloric acid in an alcoholic solvent efficiently cleaves the C-N bonds within the hexaminium salt, liberating the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.[2]
Experimental Protocol
Step 1: Formation of the Hexaminium Salt
-
Dissolve 2-bromo-4′-dimethylaminoacetophenone in a suitable solvent like chloroform.
-
Add an equimolar amount of hexamethylenetetramine to the solution.
-
Stir the mixture at room temperature. The hexaminium salt will typically precipitate out of the solution.
-
Filter the solid precipitate, wash with the solvent, and dry to obtain the quaternary ammonium salt.
Step 2: Hydrolysis to the Amine Hydrochloride
-
Suspend the isolated hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, which should cause the precipitation of 2-Amino-4′-dimethylaminoacetophenone HCl.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Caption: Workflow of the Delépine Reaction.
Method 2: The Gabriel Synthesis
The Gabriel synthesis is another well-established method for preparing primary amines from alkyl halides, renowned for its ability to avoid the over-alkylation often seen with direct amination using ammonia.[4] The reaction utilizes potassium phthalimide as an ammonia surrogate.[5]
Causality of Experimental Choices
The nucleophilic nitrogen of the phthalimide anion attacks the alkyl halide in an SN2 reaction to form an N-alkylphthalimide intermediate. The phthalimide group effectively "protects" the nitrogen, preventing further alkylation.[4] The subsequent cleavage of the N-alkylphthalimide to release the primary amine can be achieved under either acidic or basic conditions, or more commonly and under milder conditions, by hydrazinolysis (the Ing-Manske procedure).[5] Hydrazinolysis is often preferred as it proceeds under neutral conditions and produces a stable phthalhydrazide byproduct that can be easily separated.
Experimental Protocol
Step 1: N-Alkylation of Potassium Phthalimide
-
Suspend potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add 2-bromo-4′-dimethylaminoacetophenone to the suspension.
-
Heat the reaction mixture to facilitate the SN2 reaction. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the N-(4-dimethylamino)phenacylphthalimide.
-
Filter, wash with water, and dry the solid intermediate.
Step 2: Hydrazinolysis of the N-Alkylphthalimide
-
Suspend the N-(4-dimethylamino)phenacylphthalimide in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture. The reaction will produce the desired primary amine and a phthalhydrazide precipitate.
-
After cooling, filter off the phthalhydrazide.
-
Acidify the filtrate with hydrochloric acid to precipitate the 2-Amino-4′-dimethylaminoacetophenone HCl.
-
Filter the product, wash with a cold solvent, and dry.
Caption: Workflow of the Gabriel Synthesis.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This method has a broad substrate scope and often proceeds under milder conditions than classical methods. For the synthesis of primary amines, an ammonia surrogate is typically used.
Causality of Experimental Choices
This reaction relies on a palladium catalyst, often in combination with a specialized phosphine ligand, to facilitate the coupling of an aryl halide with an amine.[6] The choice of ligand is critical and can significantly influence the reaction's efficiency. A strong, non-nucleophilic base is required to deprotonate the amine or ammonia surrogate, allowing it to enter the catalytic cycle. Ammonia surrogates, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), are often employed because the direct use of ammonia gas can be challenging and may lead to side reactions.[6] The surrogate is later hydrolyzed to reveal the primary amine.
Experimental Protocol
Step 1: Palladium-Catalyzed Coupling
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide).
-
Add 2-bromo-4′-dimethylaminoacetophenone and the ammonia surrogate (e.g., benzophenone imine).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture and perform an aqueous workup to remove the catalyst and inorganic salts.
Step 2: Hydrolysis of the Imine
-
Dissolve the crude product from the coupling reaction in a suitable solvent.
-
Add an aqueous acid (e.g., hydrochloric acid) and stir at room temperature to hydrolyze the imine.
-
The 2-Amino-4′-dimethylaminoacetophenone HCl will precipitate and can be isolated by filtration, washed, and dried.
Caption: Workflow of the Buchwald-Hartwig Amination.
Performance Comparison
The choice of synthetic route often depends on a variety of factors including yield, reaction time, cost and availability of reagents, and safety considerations. Below is a comparative summary of the three methods.
| Feature | Delépine Reaction | Gabriel Synthesis | Buchwald-Hartwig Amination |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Reaction Time | Generally longer due to two distinct steps | Can be lengthy, especially the hydrolysis step | Often faster, especially with microwave heating |
| Reagent Cost | Relatively low-cost reagents | Moderate cost (phthalimide) | High cost (palladium catalyst and ligands) |
| Reagent Toxicity | Chloroform is often used as a solvent | Hydrazine is toxic | Palladium catalysts and some ligands can be toxic |
| Atom Economy | Poor, generates significant byproducts | Moderate, generates phthalhydrazide byproduct | Can be high, but catalyst and ligand waste |
| Substrate Scope | Good for reactive halides | Generally limited to primary alkyl halides | Very broad, high functional group tolerance |
| Scalability | Readily scalable | Scalable, but byproduct removal can be an issue | Can be challenging to scale due to catalyst cost and removal |
Conclusion
Each of the discussed methods offers a viable pathway to 2-Amino-4′-dimethylaminoacetophenone HCl, with its own set of advantages and disadvantages.
-
The Delépine Reaction is a cost-effective and straightforward method, making it attractive for large-scale synthesis where reagent cost is a primary concern. However, its use of potentially hazardous solvents and poor atom economy are notable drawbacks.[2]
-
The Gabriel Synthesis provides a reliable route to the pure primary amine, avoiding over-alkylation.[4] The use of the milder Ing-Manske procedure for deprotection enhances its appeal.[5] The generation of a significant amount of byproduct, however, may be a consideration for large-scale production.
-
The Buchwald-Hartwig Amination represents a more modern and versatile approach, often providing high yields under relatively mild conditions with excellent functional group tolerance.[6] The high cost of the palladium catalyst and ligands, however, may limit its application for large-scale industrial synthesis, although ongoing research into more active and less expensive catalyst systems continues to make this method more accessible.
Ultimately, the selection of the optimal synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, available equipment, and desired purity of the final product.
References
-
Qing, W., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]
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Organic Chemistry Portal. (n.d.). Delépine Reaction. [Link]
-
Wikipedia. (2023, December 2). Delépine reaction. [Link]
-
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
ResearchGate. (n.d.). Gabriel synthesis. [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Catalytic Synthesis of α-Amino Ketones: A Comparative Analysis
Introduction: The Indispensable Value of α-Amino Ketones
In the landscape of medicinal chemistry and natural product synthesis, α-amino ketones represent a privileged structural motif. Their prevalence in bioactive molecules and their role as versatile synthetic intermediates make the development of efficient and stereocontrolled synthetic methods a critical objective in modern organic chemistry.[1] These compounds are not merely endpoints; they are crucial building blocks, readily transformed into valuable derivatives like α-amino alcohols and α-amino acids.[1]
Historically, the synthesis of these structures has been fraught with challenges, often necessitating multi-step sequences involving stoichiometric reagents and the cumbersome application and removal of protecting groups.[2] However, the advent of sophisticated catalytic systems has revolutionized this field. This guide provides a comparative analysis of the four dominant catalytic paradigms for α-amino ketone synthesis: metal catalysis , organocatalysis , biocatalysis , and photoredox catalysis . We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide actionable experimental protocols for researchers in the field.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system is dictated by factors such as desired stereocontrol, substrate scope, functional group tolerance, and operational simplicity. Here, we dissect the distinct advantages and limitations of each major approach.
Metal Catalysis: Power and Versatility
Transition metal catalysts offer powerful tools for C-N bond formation, often characterized by high efficiency and broad substrate applicability.
-
Palladium-Catalyzed Arylation: A significant advancement involves the chiral palladium-catalyzed asymmetric arylation of α-keto imines, which can be generated in situ from stable precursors like C-acyl N-sulfonyl-N,O-aminals.[3][4] The chiral Pd(II) complex in these reactions is remarkably versatile, acting to: 1) facilitate the generation of the active α-keto imine intermediate, and 2) synergistically activate both the imine and an arylboronic acid to promote enantioselective C-C bond formation.[1] This method provides a direct route to acyclic α-amino ketones with high stereocontrol.
-
Rhodium-Catalyzed Reactions: Rhodium catalysts have proven effective in two distinct strategies. One approach is the enantioselective amination of triisopropylsilyl (TIPS) enol ethers using an O-arylhydroxylamine as the nitrogen source, facilitated by a chiral Rh(II) catalyst.[5] Another powerful method is the N-H insertion of α-diazo ketones into an amine, co-catalyzed by a rhodium complex and a chiral spiro phosphoric acid, which proceeds with remarkable speed and excellent enantioselectivity.[6]
-
Iron-Catalyzed Oxidative Amination: Leveraging the abundance and low toxicity of iron, methods for the direct oxidative α-amination of ketones have been developed.[7][8] This approach directly couples ketones with sulfonamides without requiring pre-functionalization of either substrate, representing a significant step towards atom economy.[8]
-
Brønsted Acid-Catalyzed Transfer Hydrogenation: Chiral Brønsted acids can catalyze the highly efficient and enantioselective transfer hydrogenation of α-keto ketimines, providing another route to chiral α-amino ketones.[6][9] This method is particularly attractive for its operational simplicity and avoidance of transition metals.
Workflow: General Strategy for α-Amino Ketone Synthesis
Caption: A generalized workflow for catalytic α-amino ketone synthesis.
Table 1: Comparative Performance of Selected Metal- and Acid-Catalyzed Systems
| Catalyst System | Substrate Example | N-Source | Yield (%) | ee (%) | Key Advantage | Reference |
| Pd(TFA)₂ / Chiral Ligand | C-acyl N,O-aminal + Arylboronic acid | In situ imine | 78 | 92 | High stereocontrol for acyclic products | [1] |
| Chiral Rh(II) Complex | TIPS enol ether of 2-phenylcyclohexanone | O-(4-nitrophenyl)hydroxylamine | 75 | 91 | Direct amination of enol ethers | [5] |
| [Rh₂(TFA)₄] / Chiral Acid | α-diazo ketone | Aniline | ~95 | 98 | Extremely fast reaction times (1 min) | [6] |
| FeCl₃ | Deoxybenzoin | p-Toluenesulfonamide | 88 | N/A | Uses abundant metal, no pre-activation | [7][8] |
| Chiral Brønsted Acid | Diaryl α-keto ketimine | Hantzsch ester | 97 | 96 | Metal-free, high yield & enantioselectivity | [6] |
Organocatalysis: The Metal-Free Alternative
Organocatalysis has emerged as a powerful third pillar in asymmetric synthesis, avoiding the cost and potential toxicity of transition metals. The primary mechanism involves the activation of a ketone or aldehyde substrate by a chiral amine catalyst to form a transient, nucleophilic enamine or an electrophilic iminium ion.[10]
-
Proline-Catalyzed α-Amination: L-proline and its derivatives are workhorse catalysts for the asymmetric α-amination of ketones and aldehydes.[11] The reaction typically employs azodicarboxylates as electrophilic nitrogen sources, proceeding through an enamine intermediate to deliver α-hydrazino ketones, which can be readily converted to the desired α-amino ketones.[9] This method is renowned for its operational simplicity and high enantioselectivities.
Diagram: The Enamine Catalytic Cycle
Caption: Proposed mechanism for α-amino ketone synthesis via dual photoredox and carbene catalysis.
Table 2: Qualitative Comparison of Major Catalytic Strategies
| Strategy | Key Strengths | Key Limitations | Ideal Application Scenario |
| Metal Catalysis | High reactivity, broad substrate scope, well-established methods. | Potential for metal contamination, cost, air/moisture sensitivity. | Large-scale synthesis where high throughput and substrate diversity are key. |
| Organocatalysis | Metal-free, low toxicity, often operationally simple, high enantioselectivity. | Higher catalyst loadings, sometimes limited to specific substrate classes. | Synthesis of chiral molecules where metal avoidance is critical (e.g., APIs). |
| Biocatalysis | Unparalleled stereoselectivity, mild aqueous conditions, "green" process. | Narrow substrate scope, potential for enzyme inhibition, requires specialized expertise. | Stereospecific synthesis of a target molecule where the enzyme is available or can be engineered. |
| Photoredox Catalysis | Extremely mild conditions, unique reactivity via radicals, high functional group tolerance. | Requires specialized photoreactor setup, potential for side reactions. | Late-stage functionalization and synthesis of complex molecules under non-invasive conditions. |
Detailed Experimental Protocols
To bridge theory and practice, this section provides representative, step-by-step protocols. These are intended as validated starting points for methods development.
Protocol 1: Palladium-Catalyzed Asymmetric Arylation
(Adapted from Zhang, J. et al., Chemical Science, 2022) [3] This protocol describes the synthesis of a chiral α-amino ketone from a stable C-acyl N,O-aminal precursor.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the C-acyl N-Ts N,O-aminal (0.10 mmol, 1.0 equiv.), arylboronic acid (0.15 mmol, 1.5 equiv.), Pd(TFA)₂ (0.01 mmol, 10 mol%), and the chiral phosphine-oxazoline ligand (0.012 mmol, 12 mol%).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (0.5 mL) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 40 °C. Stir the reaction mixture for the time determined by TLC or LC-MS monitoring (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α-amino ketone.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: L-Proline-Catalyzed Asymmetric α-Amination
(Adapted from Jørgensen, K.A. et al., J. Am. Chem. Soc., 2002) [9] This protocol details the classic organocatalytic amination of a ketone.
-
Reaction Setup: To a vial, add the ketone (1.0 mmol, 1.0 equiv.), L-proline (0.2 mmol, 20 mol%), and the solvent (e.g., CH₃CN, 2.0 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add dibenzyl azodicarboxylate (1.2 mmol, 1.2 equiv.) portion-wise over 10 minutes.
-
Reaction Execution: Continue stirring at 0 °C until the ketone is consumed, as monitored by TLC (typically 2-6 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography (hexane/ethyl acetate). The resulting α-hydrazino ketone can be carried forward or cleaved (e.g., via hydrogenolysis) to the primary α-amino ketone. Determine ee by chiral HPLC.
Protocol 3: Dual Photoredox/Carbene-Catalyzed Acylation
(Adapted from Wang, J. et al., ACS Catalysis, 2022) [12] This protocol describes the C-H acylation of an amine with a carboxylic acid.
-
Reagent Preparation: In a glovebox, charge a 4-mL vial with the carboxylic acid (0.5 mmol, 1.0 equiv.) and carbonyldiimidazole (CDI) (0.6 mmol, 1.2 equiv.) in anhydrous CH₃CN (1.0 mL). Stir at room temperature for 30 minutes to form the acyl imidazolide intermediate.
-
Catalyst Loading: To the vial, add the NHC precursor (e.g., an imidazolium salt, 0.1 mmol, 20 mol%), the photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 0.005 mmol, 1 mol%), the amine (e.g., 4-bromo-N,N-dimethylaniline, 0.75 mmol, 1.5 equiv.), and bases Cs₂CO₃ (0.5 mmol, 1.0 equiv.) and NaHCO₃ (0.5 mmol, 1.0 equiv.).
-
Reaction Execution: Seal the vial, remove it from the glovebox, and place it approximately 5 cm from a 36 W blue LED fan-cooled lamp. Stir at room temperature for 24 hours.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and filter through a short pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the α-amino ketone product.
Conclusion and Future Outlook
The synthesis of α-amino ketones has matured into a sophisticated field with a diverse catalytic toolbox.
-
Metal catalysis remains the benchmark for versatility and reactivity.
-
Organocatalysis provides an essential metal-free, often highly enantioselective, alternative.
-
Biocatalysis offers the ultimate in stereoprecision, albeit with a narrower substrate scope.
-
Photoredox catalysis opens the door to previously inaccessible transformations from simple precursors under exceptionally mild conditions.
The future of this field lies in the convergence of these strategies. We anticipate the development of more hybrid catalytic systems, such as metallo-enzymes or photo-biocatalytic cascades, that combine the best attributes of each domain. The continued pursuit of catalysts that operate with lower loadings, broader substrate scope, and greater sustainability will ensure that the synthesis of these vital α-amino ketone building blocks becomes ever more efficient and accessible to the scientific community.
References
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Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]
-
Combined Photoredox and Carbene Catalysis for the Synthesis of α-Amino Ketones from Carboxylic Acids. ACS Publications. [Link]
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Biocatalytic synthesis of α-amino ketones. PMC - NIH. [Link]
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Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. [Link]
-
Biocatalytic Synthesis of α-Amino Ketones. ResearchGate. [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science (RSC Publishing). [Link]
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Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters - ACS Publications. [Link]
-
Enantioselective Synthesis of α -Amino Ketones through Palladium-Catalyzed Asymmetric Arylation of α -Keto Imines. ResearchGate. [Link]
-
Combined Photoredox and Carbene Catalysis for the Synthesis of α-Amino Ketones from Carboxylic Acids. ResearchGate. [Link]
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Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]
-
Photoredox-Catalyzed Synthesis of α-Amino Acid Derivatives. ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
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Light-Driven Carbene Catalysis for the Synthesis of Aliphatic and α-Amino Ketones. NIH. [Link]
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Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. ACS Publications. [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
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Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. PMC - NIH. [Link]
- Synthesis of amides and amines from aldehydes or ketones by heterogeneous metal catalysis.
-
Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. PMC - NIH. [Link]
-
(a) Ketone activation via aminocatalysis, performed by List; and (b)... ResearchGate. [Link]
-
Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. PMC - NIH. [Link]
-
Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral α-Amino Ketones
Introduction: The Critical Role of Chirality in α-Amino Ketones
Chiral α-amino ketones are pivotal structural motifs in a vast array of natural products and synthetic pharmaceuticals.[1][2] Their biological activity is often stereospecific, meaning that one enantiomer can exhibit the desired therapeutic effect while the other may be inactive or, in some cases, elicit adverse effects.[3][4] A prominent example is the cathinone family of compounds, where the stereochemistry profoundly influences their pharmacological and toxicological profiles.[4][5] Consequently, for researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of quality control, process optimization, and regulatory compliance.
This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the ee of chiral α-amino ketones. We will move beyond a simple listing of methods to explore the causality behind experimental choices, empowering you to select and implement the most appropriate strategy for your specific analytical challenge.
Comparative Analysis of Key Analytical Methodologies
The three principal techniques for determining the enantiomeric excess of chiral α-amino ketones are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method operates on a distinct principle and offers a unique set of advantages and limitations. The choice of technique is governed by factors such as the analyte's physicochemical properties, the required sensitivity, sample throughput, and available instrumentation.[6]
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most widely employed and versatile technique for enantiomeric separations, often considered the "gold standard" due to its high resolution and accuracy.[6][7] The separation is predicated on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to distinct retention times.[8]
Principle of Separation: Enantiomers have identical physical properties in an achiral environment. However, when they interact with a chiral stationary phase, they form transient diastereomeric complexes with different energies of formation and, consequently, different affinities for the stationary phase. This results in one enantiomer being retained longer than the other, allowing for their separation and quantification.
Causality in Method Development: The success of a chiral HPLC separation hinges on the selection of an appropriate CSP and mobile phase. For α-amino ketones, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven highly effective.[3][4] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol), influences the retention and resolution of the enantiomers. The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often crucial for obtaining sharp, symmetrical peaks for basic compounds like α-amino ketones by minimizing interactions with residual silanol groups on the silica support.
Data Presentation: Performance Comparison of Analytical Techniques
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.[6] | Differential partitioning between a gaseous mobile phase and a liquid chiral stationary phase.[9] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals. |
| Sample Volatility | Not a limiting factor. | Requires volatile or derivatizable analytes.[8] | Not a limiting factor. |
| Resolution | High to excellent. | Very high. | Variable, depends on the chiral auxiliary and analyte. |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection). | Lower than chromatographic methods.[8] |
| Sample Throughput | Moderate. | High. | High. |
| Sample Preparation | Minimal; dissolution in mobile phase. | May require derivatization to increase volatility.[8] | Simple mixing with a CSA or a chemical reaction with a CDA. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (UV, CD, MS). | GC system with a chiral column and a suitable detector (FID, MS). | NMR spectrometer. |
| Non-destructive | Yes, with fraction collection. | No. | Yes, with CSAs. |
| Key Advantage | Broad applicability and high accuracy.[7] | Excellent for volatile compounds, high resolution.[10] | Rapid analysis and provides structural information.[8] |
| Key Limitation | Method development can be time-consuming.[9] | Limited to volatile/derivatizable analytes; high temperatures can risk racemization.[8] | Lower sensitivity, potential for peak overlap.[8] |
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Chiral Gas Chromatography (GC): A High-Resolution Alternative for Volatile Analytes
For α-amino ketones that are thermally stable and sufficiently volatile, or can be made so through derivatization, chiral GC offers exceptional resolving power and sensitivity.[10]
Principle of Separation: Similar to chiral HPLC, the separation in chiral GC is based on the differential interaction of enantiomers with a chiral stationary phase. The stationary phase is typically a cyclodextrin derivative coated onto the inner wall of a capillary column.[10] The enantiomers partition differently between the inert carrier gas (mobile phase) and the chiral stationary phase, leading to different elution times.
Causality in Method Development: The primary considerations for chiral GC are the analyte's volatility and thermal stability. Many α-amino ketones may require derivatization to improve these properties. A common approach is acylation of the amino group with an achiral reagent like trifluoroacetic anhydride (TFAA).[8] Alternatively, derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column.[11] The choice of the chiral stationary phase, often a derivative of β- or γ-cyclodextrin, is critical for achieving separation. The oven temperature program is optimized to ensure good resolution while minimizing analysis time and preventing on-column degradation.
Experimental Workflow: Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Insightful Method
NMR spectroscopy offers a fundamentally different approach to ee determination that does not rely on physical separation. Instead, it exploits the formation of diastereomeric species in situ, which are distinguishable in the NMR spectrum.
Principle of Discrimination: Enantiomers are indistinguishable in a standard NMR spectrum because they have identical magnetic properties. To differentiate them, a chiral auxiliary is added to the sample. This can be a chiral solvating agent (CSA) , which forms non-covalent, transient diastereomeric complexes with the enantiomers, or a chiral derivatizing agent (CDA) , which reacts covalently to form stable diastereomers. In either case, the resulting diastereomers have distinct chemical environments, leading to separate signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
Causality in Method Development: The key to a successful NMR determination of ee is the choice of an effective chiral auxiliary that induces a sufficient chemical shift difference (Δδ) between the signals of the two diastereomers. For α-amino ketones, which possess a basic nitrogen and a Lewis basic carbonyl group, chiral acids can serve as effective CSAs. The choice of solvent is also critical, as it can influence the strength of the interaction between the analyte and the CSA. Aprotic solvents like deuterated chloroform (CDCl₃) or benzene (C₆D₆) are commonly used. When using a CDA, the reaction must proceed to completion without any kinetic resolution or racemization.
Experimental Workflow: NMR Spectroscopy
Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.
Detailed Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized for the specific α-amino ketone of interest.
Protocol 1: Chiral HPLC Analysis of a Cathinone Derivative
This protocol is based on methods developed for the enantioseparation of synthetic cathinones.[3][4]
-
Column Selection: A polysaccharide-based chiral stationary phase, such as an amylose or cellulose derivative (e.g., Chiralpak® AD-H, Chiralcel® OD-H), is recommended.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane/isopropanol/diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized to achieve a good balance between resolution and analysis time.
-
Sample Preparation: Dissolve the α-amino ketone sample in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL.[3] Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Injection Volume: 5-20 µL.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. Integrate the peak areas (A₁ and A₂) and calculate the enantiomeric excess using the formula:
-
%ee = [|A₁ - A₂| / (A₁ + A₂)] x 100
-
Protocol 2: Chiral GC Analysis of a Volatile α-Amino Ketone
This protocol is a general guideline for the analysis of volatile or derivatized α-amino ketones.[8][10]
-
Derivatization (if necessary): To a solution of the α-amino ketone (approx. 1 mg) in a suitable solvent (e.g., 100 µL of ethyl acetate), add a derivatizing agent such as trifluoroacetic anhydride (TFAA) (50 µL). Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction. Evaporate the excess reagent and solvent under a stream of nitrogen and redissolve the residue in a suitable solvent for injection.
-
Column Selection: A cyclodextrin-based chiral capillary column (e.g., a β-DEX™ or γ-DEX™ phase) is recommended.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min. An isothermal period at the final temperature may be necessary.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Detector temperature: 280 °C.
-
-
Data Analysis: As with HPLC, identify and integrate the peaks for the two enantiomers and calculate the %ee.
Protocol 3: ¹H NMR Analysis using a Chiral Solvating Agent
This protocol is based on the use of chiral acids as solvating agents for basic analytes.[12]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the α-amino ketone into an NMR tube.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add an equimolar amount of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a derivative thereof) to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. It is important to use a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a proton signal in the α-amino ketone that is well-resolved and shows splitting in the presence of the CSA. Protons close to the chiral center are most likely to show the largest chemical shift non-equivalence.
-
Carefully integrate the two diastereomeric signals (I₁ and I₂).
-
Calculate the enantiomeric excess using the formula:
-
%ee = [|I₁ - I₂| / (I₁ + I₂)] x 100
-
-
Conclusion: An Integrated Approach to Chiral Analysis
The accurate assessment of the enantiomeric excess of chiral α-amino ketones is a critical task in modern chemistry. Chiral HPLC stands out as the most versatile and broadly applicable method, while chiral GC offers superior resolution for volatile analytes. NMR spectroscopy provides a rapid and non-destructive alternative, offering valuable structural insights. The optimal choice of method is not universal but depends on a careful consideration of the analyte's properties, the analytical objectives, and the available resources. By understanding the underlying principles and the causality behind the experimental parameters, researchers can confidently develop and validate robust methods for the stereochemical analysis of these important molecules.
References
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de Sousa, J., de P. Milagre, H., M. de Oliveira, A., & P. L. Milagre, C. (2015). Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV). Forensic Toxicology, 34(1), 93-104. [Link]
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D'Acquarica, I., Gasparrini, F., & Zappia, G. (2013). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Current Organic Synthesis, 10(4), 569-601. [Link]
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Švidrnoch, M., Ondra, P., & Maier, V. (2018). Rapid simultaneous chiral separation of six different cathinone derivatives. Journal of Pharmaceutical and Biomedical Analysis, 154, 353-359. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
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Wang, C., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 11(1), 1-9. [Link]
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Fleckenstein, S., et al. (2017). Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. Journal of Separation Science, 40(12), 2589-2598. [Link]
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Abiedalla, Y., et al. (2015). A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma. Analytical Methods, 7(15), 6339-6348. [Link]
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Andrés-Costa, M. J., et al. (2020). Enantiomeric determination of cathinones in environmental water samples by liquid chromatography-high resolution mass spectrometry. Journal of Chromatography A, 1625, 461324. [Link]
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Kégl, T., et al. (2018). Chiral α‐Amino Acid‐Based NMR Solvating Agents. European Journal of Organic Chemistry, 2018(45), 6296-6303. [Link]
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O'Brien, P. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(48), 9747-9764. [Link]
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 754-760. [Link]
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James, T. D., & Bull, S. D. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(4), 731-735. [Link]
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Reddy, M. S., et al. (2019). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 84(10), 6257-6268. [Link]
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Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33458-33470. [Link]
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ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?. Retrieved from [Link]
-
Di Pietro, S., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 28(15), 5786. [Link]
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Zhang, Y., et al. (2012). Transitioning Enantioselective Indicator Displacement Assays for α-Amino Acids to Protocols Amenable to High-Throughput Screening. Journal of the American Chemical Society, 134(32), 13484-13493. [Link]
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Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. [Link]
-
Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2204-2215. [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Pharmaceuticals and Pharmacology, 1(1), 1-5. [Link]
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Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(2), 205-242. [Link]
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King, S. M., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education, 101(2), 653-660. [Link]
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A Comparative Guide to the Synthesis of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of synthetic routes for 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document moves beyond a simple recitation of protocols to offer a critical evaluation of different methodologies, focusing on the underlying chemical principles, experimental considerations, and overall efficiency.
Introduction to this compound
This compound, also known as 2-amino-4'-(dimethylamino)acetophenone hydrochloride, is a versatile building block in medicinal chemistry. Its structure, featuring a primary amine and a dimethylamino-substituted phenyl ketone, allows for a wide range of chemical modifications, making it a valuable precursor for the development of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic steps and biological assays.
Synthetic Strategies: A Two-Step Approach
The most common and logical approach to the synthesis of this compound involves a two-step sequence:
-
Electrophilic Acylation: Introduction of a two-carbon acyl group onto the N,N-dimethylaniline ring.
-
Amination: Conversion of a suitable leaving group on the α-carbon to a primary amine.
This guide will dissect these two critical steps, comparing the available methods for each and providing a comprehensive overview to inform your synthetic planning.
Part 1: The Friedel-Crafts Acylation of N,N-Dimethylaniline
The initial and crucial step is the Friedel-Crafts acylation of N,N-dimethylaniline with chloroacetyl chloride to yield the intermediate, 2-chloro-1-(4-(dimethylamino)phenyl)ethanone. The dimethylamino group is a strong activating group, directing the electrophilic substitution to the para position. However, the basicity of the nitrogen atom presents a significant challenge, as it can complex with the Lewis acid catalyst, deactivating the ring and hindering the reaction.[1] Careful selection of the catalyst and reaction conditions is therefore paramount.
Methodology Comparison: Friedel-Crafts Acylation
| Catalyst System | Solvent | Temperature | Key Advantages | Key Disadvantages |
| Aluminum Chloride (AlCl₃) | Dichloromethane, 1,2-Dichloroethane | 0 °C to room temp. | Readily available, potent Lewis acid. | Strong complexation with N,N-dimethylaniline, potential for side reactions and lower yields.[1] |
| FeCl₃-modified Montmorillonite K10 | Ethylene dichloride | 30-80 °C | Milder reaction conditions, potentially higher selectivity, and easier work-up.[2] | Catalyst preparation required, may have lower reactivity than AlCl₃. |
Expert Insight: While traditional aluminum chloride is a powerful Lewis acid, its propensity to complex with the dimethylamino group can lead to reduced yields and the formation of undesired byproducts. The use of a solid-supported catalyst like FeCl₃-modified montmorillonite K10 offers a more controlled reaction environment, potentially mitigating the deactivation of the substrate and simplifying product isolation.[2]
Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add chloroacetyl chloride (1.05 equivalents).
-
Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Add a solution of N,N-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-1-(4-(dimethylamino)phenyl)ethanone.
Part 2: Amination of 2-chloro-1-(4-(dimethylamino)phenyl)ethanone
With the α-chloro ketone intermediate in hand, the next critical step is the introduction of the primary amino group. Several classical and modern amination methods are available, each with its own set of advantages and disadvantages.
Methodology Comparison: Amination
| Method | Reagents | Key Advantages | Key Disadvantages |
| Delépine Reaction | Hexamethylenetetramine (HMTA), followed by acid hydrolysis. | Selective formation of the primary amine, short reaction times, and relatively mild conditions.[1][3] | Use of chloroform as a solvent is common, which is toxic. Formation of formaldehyde as a byproduct.[1] |
| Gabriel Synthesis | Potassium phthalimide, followed by hydrolysis or hydrazinolysis. | Clean reaction with minimal over-alkylation, good for producing primary amines.[4][5][6] | Can require harsh conditions for hydrolysis; separation of phthalhydrazide byproduct can be challenging.[6] |
| Direct Amination | Ammonia (aqueous or gas) | Atom-economical and straightforward. | Potential for over-alkylation to form secondary and tertiary amines, requiring careful control of reaction conditions. |
Expert Insight: The Delépine reaction stands out as a highly efficient method for the synthesis of primary amines from alkyl halides.[1][3] Its primary advantage in this context is the direct formation of the amine hydrochloride upon acid hydrolysis of the intermediate quaternary ammonium salt, streamlining the workup process. The Gabriel synthesis is a reliable alternative, particularly when avoiding the formation of byproducts from HMTA is a priority.[4][5][6] Direct amination with ammonia, while seemingly the simplest route, often suffers from a lack of selectivity, leading to a mixture of products that can be difficult to separate.
Experimental Protocol: Delépine Reaction
-
Dissolve 2-chloro-1-(4-(dimethylamino)phenyl)ethanone (1 equivalent) in a suitable solvent such as chloroform or a mixture of chloroform and ethanol.
-
Add hexamethylenetetramine (1.1 equivalents) to the solution and stir at room temperature. The reaction progress can be monitored by the precipitation of the quaternary ammonium salt.
-
After the reaction is complete (typically a few hours, monitored by TLC), filter the precipitated salt and wash it with the solvent.
-
Suspend the isolated salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to effect hydrolysis.
-
Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
Experimental Protocol: Gabriel Synthesis
-
To a solution of 2-chloro-1-(4-(dimethylamino)phenyl)ethanone (1 equivalent) in a polar aprotic solvent such as DMF, add potassium phthalimide (1.1 equivalents).
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the N-substituted phthalimide intermediate. Filter and wash the solid.
-
For the deprotection step via hydrazinolysis (Ing-Manske procedure), suspend the N-substituted phthalimide in ethanol and add hydrazine hydrate (1.5-2 equivalents).
-
Heat the mixture to reflux for a few hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture, filter off the phthalhydrazide, and wash it with ethanol.
-
Acidify the filtrate with hydrochloric acid to precipitate the desired this compound. Filter the product, wash with a small amount of cold ethanol, and dry.
Visualization of Synthetic Pathways
Overall Synthetic Scheme
Caption: General two-step synthesis of the target compound.
Comparison of Amination Routes
Caption: Comparative workflow of amination methodologies.
Conclusion and Recommendations
The synthesis of this compound is most effectively achieved through a two-step process involving Friedel-Crafts acylation followed by amination. For the initial acylation, while aluminum chloride is a standard choice, the use of a milder, solid-supported catalyst like FeCl₃-modified montmorillonite K10 may offer advantages in terms of yield and purity by minimizing catalyst-substrate complexation.
For the subsequent amination, the Delépine reaction presents a highly attractive option due to its direct formation of the desired hydrochloride salt in a one-pot hydrolysis step. The Gabriel synthesis remains a robust and reliable alternative, particularly when precise control over the introduction of the primary amine is required and potential byproducts from the Delépine reaction are a concern. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. Careful optimization of the chosen route will be critical to achieving a high-yielding and efficient synthesis of this valuable pharmaceutical intermediate.
References
- Delépine, M. Bull. Soc. Chim. Fr.1895, 13, 352-361.
- Chavan, S. P., et al. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 2008, 47B(2), 310-312.
-
"Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?" Quora. [Link]
-
"Delepine Reaction." Organic Chemistry Portal. [Link]
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"Gabriel Synthesis." Wikipedia. [Link]
-
"The Gabriel Synthesis." Master Organic Chemistry. [Link]
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"Gabriel Synthesis." Chemistry LibreTexts. [Link]
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A Spectroscopic Compass: Navigating the Structural Nuances of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone Hydrochloride and Its Analogs
In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's structural and electronic properties is paramount. This guide offers an in-depth spectroscopic comparison of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride and its structurally related analogs. By leveraging a suite of analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS)—we will dissect the subtle yet significant impacts of functional group modifications on their spectral signatures. This comparative analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing these valuable chemical entities.
The core of our investigation focuses on how substitutions on the phenyl ring and modifications of the amino and keto groups influence the spectroscopic output. We will explore the underlying principles of these changes, offering insights into the electronic environment of each molecule. The experimental protocols detailed herein are presented not merely as procedural steps but as a reflection of best practices, ensuring data integrity and reproducibility.
Molecular Structures Under Investigation
The compounds central to this guide are depicted below, showcasing the systematic variation in their chemical structures.
Caption: Molecular structures of the target compound and its analogs.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the spectroscopic data for the target compound and its analogs. The data presented is a combination of experimentally reported values and predicted ranges based on established spectroscopic principles.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen and carbon atoms within a molecule. The chemical shifts (δ) are indicative of the electron density around the nuclei, which is heavily influenced by the presence of neighboring functional groups.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | Methylene (-CH₂-) | Amino (-NH₃⁺) | Other |
| Target Compound | ~7.8 (d), ~6.7 (d) | ~4.5 | ~8.5 (br s) | ~3.0 (s, 6H, -N(CH₃)₂) |
| Analog 1 (-H) | ~7.5-8.0 (m) | ~4.6 | ~8.6 (br s) | - |
| Analog 2 (-OH) | ~7.8 (d), ~6.9 (d) | ~4.5 | ~8.4 (br s) | ~10.0 (s, 1H, -OH) |
| Analog 3 (-OCH₃) | ~7.9 (d), ~7.0 (d) | ~4.5 | ~8.5 (br s) | ~3.8 (s, 3H, -OCH₃) |
| Analog 4 (-Cl) | ~7.9 (d), ~7.5 (d) | ~4.6 | ~8.6 (br s) | - |
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Compound | Carbonyl (C=O) | Aromatic C-quaternary | Aromatic C-H | Methylene (-CH₂-) | Other |
| Target Compound | ~190 | ~154, ~125 | ~131, ~111 | ~45 | ~40 (-N(CH₃)₂) |
| Analog 1 (-H) | ~195 | ~134 | ~128-134 | ~46 | - |
| Analog 2 (-OH) | ~193 | ~163, ~127 | ~132, ~116 | ~45 | - |
| Analog 3 (-OCH₃) | ~193 | ~164, ~126 | ~131, ~114 | ~45 | ~56 (-OCH₃) |
| Analog 4 (-Cl) | ~194 | ~140, ~132 | ~130, ~129 | ~45 | - |
Analysis of NMR Data:
The strong electron-donating dimethylamino group in the target compound causes a significant upfield shift of the aromatic protons and carbons compared to the unsubstituted analog (Analog 1). This is a classic example of mesomeric (resonance) effect increasing electron density on the aromatic ring. Conversely, the electron-withdrawing chloro group in Analog 4 leads to a downfield shift of the aromatic signals. The hydroxyl and methoxy groups in Analogs 2 and 3, being electron-donating, also cause an upfield shift, though to a lesser extent than the dimethylamino group. The chemical shift of the methylene protons adjacent to the carbonyl group remains relatively consistent across the series, indicating that the electronic effects of the para-substituents are primarily transmitted through the π-system of the aromatic ring and have a lesser inductive effect on the α-carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of functional groups. The position of absorption bands provides a fingerprint for the molecule and is sensitive to the electronic environment and bonding.
Table 3: Comparative FTIR Data (cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic | C=O Stretch | C-N Stretch | C-X Stretch |
| Target Compound | ~3000-3200 (br) | ~3050 | ~1665 | ~1350 | - |
| Analog 1 (-H) | ~3000-3200 (br) | ~3060 | ~1685 | ~1360 | - |
| Analog 2 (-OH) | ~3000-3200 (br) | ~3050 | ~1675 | ~1355 | ~1230 (C-O) |
| Analog 3 (-OCH₃) | ~3000-3200 (br) | ~3050 | ~1670 | ~1355 | ~1250 (C-O) |
| Analog 4 (-Cl) | ~3000-3200 (br) | ~3060 | ~1690 | ~1360 | ~1090 (C-Cl) |
Analysis of FTIR Data:
The carbonyl (C=O) stretching frequency is a particularly diagnostic peak. Electron-donating groups on the phenyl ring, such as the dimethylamino group in the target compound, decrease the C=O bond order through resonance, resulting in a lower stretching frequency (a shift to lower wavenumbers).[1][2] In contrast, electron-withdrawing groups like chlorine increase the C=O bond order, leading to a higher stretching frequency.[1][2] The broad N-H stretching band observed in all compounds is characteristic of the ammonium hydrochloride salt.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the presence of auxochromes.
Table 4: Comparative UV-Vis Data (λ_max, nm)
| Compound | π → π* Transition | n → π* Transition |
| Target Compound | ~320 | ~380 |
| Analog 1 (-H) | ~240 | ~320 |
| Analog 2 (-OH) | ~275 | ~330 |
| Analog 3 (-OCH₃) | ~270 | ~325 |
| Analog 4 (-Cl) | ~250 | ~320 |
Analysis of UV-Vis Data:
The presence of electron-donating groups on the aromatic ring, which act as auxochromes, causes a bathochromic (red) shift in the λ_max of the π → π* transition.[3] This effect is most pronounced in the target compound due to the powerful electron-donating nature of the dimethylamino group, which extends the conjugation of the system. The n → π* transition, which is typically weaker, is also influenced by the substituents.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
General Sample Preparation
For all spectroscopic analyses, the hydrochloride salts of the compounds should be used as received, ensuring they are dry. For solution-phase measurements (NMR and UV-Vis), deuterated solvents for NMR and spectroscopic grade solvents for UV-Vis should be used.
Caption: General experimental workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[4][5][6]
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Acquisition:
-
Record a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrument: A dual-beam UV-Vis spectrophotometer.[9]
-
Acquisition:
-
Data Processing: The software will subtract the baseline spectrum from the sample spectrum to provide the absorbance spectrum of the compound. The wavelength of maximum absorbance (λ_max) can be determined from the spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Instrument: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.[1][12][13][14][15]
-
Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
-
Acquisition (EI):
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Conclusion
This guide provides a comprehensive framework for the spectroscopic comparison of this compound and its analogs. The presented data and protocols highlight the sensitivity of NMR, FTIR, and UV-Vis spectroscopy to subtle changes in molecular structure. By understanding how different functional groups influence the spectral output, researchers can confidently identify and characterize these compounds, accelerating the process of drug discovery and development. The principles and methodologies outlined here serve as a valuable resource for any scientist working with small organic molecules, emphasizing the importance of a multi-technique approach to structural elucidation.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]
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PubChem. (n.d.). Phenacylamine. Retrieved from [Link]
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PubChem. (n.d.). Phenylethanolamine. Retrieved from [Link]
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-
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-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
- Mamo, F. K. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11.
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-
PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]
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-
Chemsrc. (n.d.). 2-Amino-1-phenylethanone hydrochloride. Retrieved from [Link]
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European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1). Retrieved from [Link]
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-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Angene Chemical. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanone, HCl. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Aminoacetophenone. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. Retrieved from [Link]
-
iChemical. (n.d.). 2-Amino-1-phenylethanone hydrochloride. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanone, HCl, min 98%. Retrieved from [Link]
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MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride
For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the safe and responsible management of all materials from cradle to grave. This guide provides a comprehensive framework for the proper disposal of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride, a compound utilized in various research and development applications. While some sources may classify this compound as non-hazardous, a deep understanding of chemical waste management principles dictates a cautious and compliant approach to protect both laboratory personnel and the environment.
This document is structured to provide clear, actionable intelligence, moving from the critical first step of waste characterization to detailed disposal protocols. We will explore the causality behind these procedures, ensuring that your laboratory practices are not only compliant but also scientifically sound.
Waste Characterization: The Foundation of Safe Disposal
The initial and most critical step in any chemical waste disposal procedure is accurate characterization. The Safety Data Sheet (SDS) is the primary source of information for this task. However, it is crucial to note that information can vary between suppliers. For instance, one supplier's SDS for this compound may state that it is "Not a hazardous substance or mixture," while SDSs for structurally similar aminoketones may list various hazards, necessitating disposal as hazardous waste.[1]
Given this potential for ambiguity, the most prudent and compliant approach is to manage the waste as if it were hazardous, unless your institution's Environmental Health and Safety (EHS) department has conducted a specific hazard assessment and approved an alternative disposal pathway.
Key Principles of Waste Characterization:
-
Consult the SDS: Always review the SDS for the specific batch of the chemical you are using. Pay close attention to sections detailing hazards, handling, storage, and disposal.
-
Assume Hazardous in Case of Doubt: If the SDS is unavailable or ambiguous, treat the chemical waste as hazardous.
-
Segregate at the Source: Proper waste segregation is paramount to prevent dangerous chemical reactions.[2][3] Never mix incompatible waste streams.[2] this compound waste should be collected in a dedicated, properly labeled container.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disposal Protocols
Based on the waste characterization, follow the appropriate protocol below.
Protocol 1: Disposal as Hazardous Chemical Waste (Recommended)
This protocol is the most conservative and universally compliant method, aligning with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[2]
Materials Required:
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene)
-
Hazardous waste label
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Fume hood
Step-by-Step Procedure:
-
Container Preparation:
-
Obtain a clean, dry, and chemically compatible waste container. Ensure it has a secure, leak-proof lid.[4]
-
Affix a hazardous waste label to the container.
-
-
Waste Collection:
-
All waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips), should be placed in the designated hazardous waste container.
-
Perform all waste transfers in a fume hood to minimize inhalation exposure.
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity.[4]
-
-
Labeling:
-
Fill out the hazardous waste label completely and legibly. Information required typically includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date accumulation started
-
The generating lab and principal investigator's name
-
-
-
Storage:
-
Disposal Request:
Protocol 2: Disposal as Non-Hazardous Chemical Waste (Requires EHS Approval)
This protocol should only be followed after explicit approval from your institution's EHS department. Even when classified as non-hazardous, this chemical should not be disposed of in the regular trash or down the sanitary sewer due to potential environmental effects and lack of data on its biodegradability.[8]
Materials Required:
-
Designated non-hazardous waste container
-
Non-hazardous waste label
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Step-by-Step Procedure:
-
Container and Labeling:
-
Waste Collection:
-
Collect all waste materials containing the compound in the designated container.
-
Keep the container sealed when not in use.
-
-
Storage and Disposal:
-
Store the container in a designated area as directed by your EHS department.
-
Arrange for pickup and disposal through your institution's approved waste management channels for non-hazardous chemicals.
-
| Parameter | Hazardous Waste Disposal | Non-Hazardous Waste Disposal (with EHS Approval) |
| Primary Regulation | EPA Resource Conservation and Recovery Act (RCRA) | Institutional and Local Regulations |
| Container Labeling | "Hazardous Waste" label with detailed chemical information | "Non-Hazardous Waste" label with chemical identification |
| Storage Location | Satellite Accumulation Area (SAA) | As designated by institutional EHS |
| Disposal Method | Licensed hazardous waste contractor | Institutional waste management program |
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves.
-
Containment: If the material is a solid, carefully sweep it up to avoid generating dust.[1] If it is a liquid, absorb it with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Collection: Place all contaminated materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policy.
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert Authorities: Notify your institution's EHS department and emergency response team immediately.
-
Restrict Access: Prevent entry to the spill area.
-
Await Professional Response: Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Chemical Incompatibilities and Storage
To prevent hazardous reactions, it is crucial to store this compound and its waste away from incompatible materials. Based on its chemical structure (an aminoketone hydrochloride), potential incompatibilities include:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Bases: May deprotonate the hydrochloride salt, potentially leading to the release of the free amine.
-
Strong Acids: While it is a hydrochloride salt, further reaction with strong acids could occur, particularly at elevated temperatures.
Always store this chemical and its waste in a cool, dry, well-ventilated area, separated from these classes of compounds.[6]
By adhering to these rigorous, evidence-based protocols, you ensure the safety of your laboratory and the broader community, upholding the highest standards of scientific integrity and environmental stewardship.
References
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
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WASH in Health Care Facilities. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
Environmental Marketing Services. (2025). Effective Lab Chemical Waste Management. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Environmental Marketing Services. (n.d.). Safe Laboratory Waste Disposal Practices. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]
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Triumvirate Environmental. (2025). Medical Laboratory Waste Management: Classification, Segregation. Retrieved from [Link]
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University of the Sciences. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-1-[4-(dimethylamino)phenyl]ethan-1-one hydrochloride. PubChem. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Missouri State University. (2023). Waste Neutralization Guidance. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. Retrieved from [Link]
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Navigating the Safe Handling of 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, in-depth technical and safety information for handling 2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride (CAS No. 152278-03-0). Moving beyond a simple checklist, this document elucidates the causality behind each procedural step, empowering you to work with this compound confidently and safely.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
These classifications necessitate a stringent approach to personal protection and handling to mitigate the risks of oral toxicity, dermal absorption, and irritation to the skin, eyes, and respiratory system.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to preventing exposure. The following PPE is mandatory when handling this compound.
Core PPE Requirements
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes and airborne particles.[2][3] For procedures with a higher risk of splashing, such as when handling larger quantities or preparing solutions, a face shield worn over safety goggles is strongly recommended.[3] All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and absorption. Nitrile gloves are a suitable choice for handling this compound. Given that some chemicals can permeate gloves over time, it is good practice to change gloves frequently, especially if contamination is suspected.[4] For prolonged handling or when working with solutions, consider double-gloving.
-
Body Protection: A buttoned lab coat should be worn to protect the skin and clothing from contamination.[4] Ensure the cuffs are tucked into your gloves to prevent any gaps in protection. For tasks with a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.
-
Respiratory Protection: Due to the risk of inhalation (H332), handling of the powdered form of this chemical should be conducted in a certified chemical fume hood to minimize airborne particles.[2] If a fume hood is not available or if there is a risk of generating dust outside of a hood, a respirator with an appropriate particulate filter (e.g., N95 or P100) must be used in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[5]
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every stage. The following workflow outlines the key steps for the safe handling of this compound.
Sources
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- 2. tamut.edu [tamut.edu]
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- 5. clarionsafety.com [clarionsafety.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
